3-Hydroxy-5-(trifluoromethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJQWKVZBALRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696682 | |
| Record name | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243459-56-4 | |
| Record name | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Hydroxy-5-(trifluoromethyl)benzonitrile, identified by the CAS number 1243459-56-4 , is a highly functionalized aromatic compound that has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its unique structural features—a hydroxyl group, a nitrile moiety, and a trifluoromethyl group on a benzene ring—confer a desirable combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in drug discovery and the necessary safety protocols for its handling. The strategic placement of the electron-withdrawing trifluoromethyl group and the versatile nitrile and hydroxyl functionalities make this molecule a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is paramount for its effective utilization in research and development. The table below summarizes its key characteristics.
| Property | Value | Source(s) |
| CAS Number | 1243459-56-4 | [1] |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical benzonitriles |
| Purity | Typically ≥98% | Commercially available data |
| Storage | Room temperature, in a dry, sealed container | [1] |
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. A broad absorption band corresponding to the hydroxyl (O-H) stretch will also be present, usually in the region of 3200-3600 cm⁻¹.
Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile: A Plausible Synthetic Route
While a specific, detailed protocol for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is not extensively documented in readily accessible literature, a highly plausible and efficient method involves the Sandmeyer reaction, a well-established transformation in organic synthesis.[3] This approach would utilize 3-amino-5-(trifluoromethyl)phenol as the starting material. The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Proposed synthesis workflow for 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Experimental Protocol: A Representative Sandmeyer Reaction
This protocol is a generalized procedure based on established Sandmeyer reactions for similar substrates.[3][4] Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Diazonium salts can be explosive when dry and should be handled with extreme care.
Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)phenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-5-(trifluoromethyl)phenol (1 equivalent) in an aqueous solution of sulfuric acid (e.g., 2 M).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate safety measures.
-
Heat the cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat and stir the reaction mixture for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Applications in Drug Discovery and Development
The trifluoromethyl group is a privileged substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile group is a versatile functional handle that can be transformed into various other functionalities or can act as a bioisostere for other groups.
Precursor for GABA Analogues
3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as a key building block for the synthesis of gamma-aminobutyric acid (GABA) analogues.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are important therapeutic agents for treating neurological disorders such as epilepsy, anxiety, and neuropathic pain. The synthesis of GABA analogues from this benzonitrile intermediate typically involves the reduction of the nitrile group to an amine, followed by further chemical modifications.
Caption: General synthetic pathway to GABA analogs.
The presence of the trifluoromethyl group in the final GABA analogue can significantly impact its pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and a better side-effect profile.
Safety and Handling
As a chemical intermediate, 3-Hydroxy-5-(trifluoromethyl)benzonitrile requires careful handling to minimize exposure and ensure a safe working environment. The following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Analytical Methods for Quality Control
To ensure the purity and identity of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.
Representative HPLC-UV Method
The following is a general reversed-phase HPLC method that can be adapted for the analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable percentage of B, and gradually increase to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1.0 mg/mL.
Conclusion
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile chemical intermediate with significant potential in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, particularly GABA analogues for the treatment of CNS disorders. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its key applications, and the necessary safety and analytical considerations. As the demand for novel and more effective therapeutics continues to grow, the importance of such well-designed building blocks in drug discovery and development is set to increase.
References
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MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available at: [Link]
- Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
Journal of the Chemical Society, Perkin Transactions 1. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Available at: [Link]
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PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of 3-Cyano-5-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physical properties of 3-Cyano-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is paramount for its effective handling, reaction optimization, and formulation development. This document moves beyond a simple recitation of data points to offer insights into the causality behind these properties and the methodologies for their determination.
Introduction: The Significance of 3-Cyano-5-(trifluoromethyl)phenol
3-Cyano-5-(trifluoromethyl)phenol is a substituted aromatic compound featuring a trifluoromethyl group, a cyano group, and a hydroxyl group. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, enhancing its acidity and modulating its reactivity. The presence of the cyano and hydroxyl groups offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. Accurate knowledge of its physical characteristics is the bedrock upon which its synthetic applications are built.
Core Physicochemical Properties
A thorough understanding of the physical properties of a compound is the first step in its successful application. The following table summarizes the available and predicted data for 3-Cyano-5-(trifluoromethyl)phenol. It is crucial to note that while some properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃NO | PubChem |
| Molecular Weight | 201.12 g/mol | PubChem |
| Melting Point | Data not available (predicted to be a solid at room temperature) | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in polar organic solvents.[1] | - |
| pKa | Predicted to be more acidic than phenol (pKa ≈ 9.9) due to the electron-withdrawing nature of the trifluoromethyl and cyano groups. | - |
In-Depth Analysis of Key Physical Properties and Their Determination
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.
A standard and effective method for determining the melting point is the capillary method.
-
Sample Preparation: A small amount of the crystalline 3-Cyano-5-(trifluoromethyl)phenol is finely powdered and packed into a capillary tube sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility: The Key to Reaction and Formulation
Solubility data is critical for selecting appropriate solvents for synthesis, purification, and formulation. The presence of a polar hydroxyl group and a cyano group, alongside a nonpolar trifluoromethylphenyl ring, suggests that 3-Cyano-5-(trifluoromethyl)phenol will exhibit solubility in a range of organic solvents.
A qualitative yet informative approach to determining solubility is as follows:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.
-
Sample Addition: A small, measured amount of 3-Cyano-5-(trifluoromethyl)phenol (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.
-
Observation: The vials are agitated and observed for dissolution at a specific temperature (e.g., 25 °C).
-
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, techniques like gravimetric analysis or spectroscopy can be employed.
Acidity (pKa): Understanding Reactivity
The pKa value is a measure of the acidity of the phenolic proton. The presence of two strong electron-withdrawing groups (trifluoromethyl and cyano) is expected to significantly increase the acidity of the hydroxyl group compared to phenol itself. This enhanced acidity is a key factor in its reactivity, particularly in reactions involving deprotonation of the hydroxyl group.
Potentiometric titration is a reliable method for determining the pKa of an acidic compound.
-
Solution Preparation: A known concentration of 3-Cyano-5-(trifluoromethyl)phenol is dissolved in a suitable solvent mixture (e.g., water-ethanol).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the compound.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and functional groups present in 3-Cyano-5-(trifluoromethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing cyano and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule, including the characteristic signals for the aromatic carbons, the cyano carbon, and the carbon of the trifluoromethyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic signal for the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:
-
A broad O-H stretching band for the hydroxyl group.
-
A sharp C≡N stretching band for the cyano group.
-
Strong C-F stretching bands for the trifluoromethyl group.
-
C=C stretching bands characteristic of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-Cyano-5-(trifluoromethyl)phenol is expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of functional groups.
Safety and Handling
Conclusion
3-Cyano-5-(trifluoromethyl)phenol is a valuable synthetic intermediate with physical properties that are heavily influenced by its unique combination of functional groups. While comprehensive experimental data for this specific compound is limited, this guide has provided an in-depth analysis of its expected physical properties and the established methodologies for their determination. For researchers and developers, a thorough understanding of these characteristics is essential for unlocking the full potential of this versatile molecule in the creation of novel pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]
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PubChem. (n.d.). 3-(Trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Cyano-5-phenylphenol. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 3-Cyano-5-hydroxybenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated the pivotal role of well-characterized molecular entities in the successful trajectory of drug discovery and development. The precise understanding of a molecule's architecture and its inherent physicochemical properties forms the bedrock upon which we build hypotheses, design experiments, and ultimately, innovate. This guide is dedicated to the comprehensive exploration of 3-Cyano-5-hydroxybenzotrifluoride, a molecule of significant interest in medicinal chemistry. Our objective is to move beyond a superficial overview, providing instead a detailed, practical, and scientifically rigorous examination of its molecular structure. By elucidating the interplay of its functional groups and their impact on its spectroscopic signature and synthetic accessibility, we aim to empower researchers to leverage this promising intermediate in their own investigations.
Molecular Identity and Physicochemical Properties
3-Cyano-5-hydroxybenzotrifluoride, also known as 3-hydroxy-5-(trifluoromethyl)benzonitrile, is a trifluoromethyl-substituted aromatic nitrile. Its unique arrangement of a hydroxyl group, a cyano group, and a trifluoromethyl group on a benzene ring imparts a distinct set of properties that are highly valuable in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 1243459-56-4 | [1][2] |
| Molecular Formula | C₈H₄F₃NO | [1][2] |
| Molecular Weight | 187.12 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Expected to be soluble in polar organic solvents |
The trifluoromethyl (-CF₃) group, a common bioisostere for a methyl or chloro group, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Its strong electron-withdrawing nature impacts the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. The cyano (-CN) group, a versatile synthetic handle, can participate in a variety of chemical transformations and also contributes to the molecule's polarity. The hydroxyl (-OH) group provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.
Elucidation of Molecular Structure: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The proton ortho to the hydroxyl group is expected to be the most deshielded due to the combined electron-withdrawing effects of the cyano and trifluoromethyl groups.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the hydroxyl and cyano groups will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key expected vibrational frequencies include:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹, indicating the presence of the nitrile group.
-
C-F stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹, corresponding to the trifluoromethyl group.
-
Aromatic C-H and C=C stretches: Multiple sharp absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) for 3-Cyano-5-hydroxybenzotrifluoride would be observed at an m/z of approximately 187. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and fragments from the trifluoromethyl group.
Synthetic Pathways: A Practical Perspective
The synthesis of 3-Cyano-5-hydroxybenzotrifluoride can be approached through several strategic routes. A plausible and commonly employed method involves a Sandmeyer reaction, starting from a readily available amino-substituted precursor.
Proposed Synthetic Workflow: Sandmeyer Reaction
This multi-step synthesis leverages well-established and reliable chemical transformations.
Caption: Proposed synthetic workflow for 3-Cyano-5-hydroxybenzotrifluoride.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar transformations and serves as a robust starting point for laboratory synthesis.
Step 1: Diazotization of 3-Amino-5-hydroxybenzotrifluoride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-5-hydroxybenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining the temperature below 5 °C.
-
Monitoring: Stir the reaction mixture at 0-5 °C for 30-60 minutes. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine using a starch-iodide paper test.
Step 2: Sandmeyer Reaction
-
Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.5 eq) in water.
-
Cyanation: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution. An exothermic reaction is expected, and the temperature should be controlled.
-
Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen gas ceases.
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-Cyano-5-hydroxybenzotrifluoride.
-
Self-Validation: The identity and purity of the synthesized product must be confirmed by the spectroscopic methods detailed in Section 2 (NMR, IR, and MS), and by comparing the obtained data with the expected values.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 3-Cyano-5-hydroxybenzotrifluoride make it a valuable building block in the synthesis of pharmaceutical agents.
-
Central Nervous System (CNS) Agents: This compound serves as a key intermediate in the development of agents targeting the CNS. It is a building block for gamma-aminobutyric acid (GABA) analogs, which are crucial in managing neurological disorders such as epilepsy, anxiety, and insomnia.[2] The trifluoromethyl group can enhance blood-brain barrier permeability, a critical factor for CNS-active drugs.
-
Enzyme Inhibitors: The electron-withdrawing properties of the trifluoromethyl and cyano groups can influence the binding affinity of molecules to enzyme active sites. This makes 3-Cyano-5-hydroxybenzotrifluoride an attractive scaffold for the design of potent and selective enzyme inhibitors.
-
Agrochemicals: The trifluoromethyl group is a common feature in modern agrochemicals, contributing to their enhanced efficacy and metabolic stability.[3] 3-Cyano-5-hydroxybenzotrifluoride can be utilized in the synthesis of novel pesticides and herbicides.
Caption: Potential applications of 3-Cyano-5-hydroxybenzotrifluoride in drug discovery.
Conclusion and Future Outlook
3-Cyano-5-hydroxybenzotrifluoride represents a molecule with significant untapped potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with tailored biological activities. While the current availability of detailed experimental data is limited, the foundational knowledge of its structure and plausible synthetic routes presented in this guide provides a solid framework for future research. As the demand for sophisticated molecular building blocks continues to grow, we anticipate that 3-Cyano-5-hydroxybenzotrifluoride will play an increasingly important role in the development of next-generation therapeutics and advanced materials. Further experimental investigation into its reactivity and biological profile is highly encouraged and is expected to unlock new avenues for innovation.
References
-
Lead Sciences. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
-
MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
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A Comprehensive Spectroscopic Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile: From Theory to Practical Application
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring a hydroxyl group, a nitrile moiety, and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block for novel therapeutic agents. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of a drug candidate. Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth technical overview of the spectroscopic methodologies essential for the comprehensive characterization of this molecule, blending theoretical principles with practical, field-proven insights. Spectroscopy serves as a cornerstone in modern pharmaceutical development and quality control, ensuring the safety, efficacy, and quality of pharmaceutical products.[2]
This document is structured to provide a holistic understanding of the spectroscopic data for 3-Hydroxy-5-(trifluoromethyl)benzonitrile. We will delve into the core techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and providing a self-validating framework for data interpretation.
I. Infrared (IR) Spectroscopy: Unveiling the Functional Group Landscape
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption frequencies are characteristic of the bond type and its chemical environment.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
A standard protocol for obtaining a high-quality FT-IR spectrum of a solid sample like 3-Hydroxy-5-(trifluoromethyl)benzonitrile involves the Potassium Bromide (KBr) pellet technique.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-2 mg) is intimately mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The KBr is transparent to IR radiation in the typical analysis range.
-
Pellet Formation: The resulting fine powder is transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Caption: Workflow for FT-IR Analysis using the KBr Pellet Technique.
Interpretation of the IR Spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
The IR spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is expected to exhibit several characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| O-H (Phenolic) | 3600 - 3200 (broad) | Stretching | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |
| C≡N (Nitrile) | 2240 - 2220 | Stretching | A sharp, medium-intensity band characteristic of the nitrile functional group. |
| C-F (Trifluoromethyl) | 1350 - 1150 (strong, multiple bands) | Stretching | The strong electron-withdrawing nature of fluorine results in intense absorptions. |
| C=C (Aromatic) | 1600 - 1450 | Stretching | Multiple sharp bands indicating the presence of the benzene ring. |
| C-H (Aromatic) | 3100 - 3000 | Stretching | Typically weak to medium intensity bands. |
| O-H (Phenolic) | 1410 - 1310 | Bending | In-plane bending of the hydroxyl group. |
| C-O (Phenolic) | 1260 - 1180 | Stretching | Stretching vibration of the carbon-oxygen bond. |
The presence of these distinct absorption bands provides strong evidence for the overall structure of the molecule.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[3][4][5] It is based on the interaction of the magnetic properties of atomic nuclei with an external magnetic field.[6][7] For 3-Hydroxy-5-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: High-Resolution NMR Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Instrumentation: The NMR tube is placed in the probe of a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Due to the low natural abundance of ¹³C, a proton-decoupled experiment is typically run to enhance signal-to-noise and simplify the spectrum.
-
¹⁹F NMR: A direct observation of the ¹⁹F nucleus provides information about the trifluoromethyl group.
-
Caption: General Workflow for NMR Spectroscopic Analysis.
Predicted NMR Data and Interpretation
¹H NMR Spectrum: The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the hydroxyl proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Ar-H | 7.0 - 8.0 | s, d | - | 3H |
| O-H | 5.0 - 10.0 (variable) | s (broad) | - | 1H |
-
The exact chemical shifts and multiplicities of the aromatic protons will depend on the coupling between them. Due to the substitution pattern, we would expect three distinct signals in the aromatic region.
-
The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and temperature.
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) | Quartet (q) due to ¹³C-¹⁹F coupling? |
| C-OH | 155 - 160 | No |
| C-CN | 115 - 120 | No |
| C-CF₃ | 130 - 135 | Yes |
| CF₃ | 120 - 125 | Yes |
| Aromatic CH | 110 - 130 | Possible |
| C (ipso to CN) | 105 - 115 | No |
-
The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
The aromatic carbon directly attached to the CF₃ group will also likely show a quartet with a smaller coupling constant.
¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.
III. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[8][9] It is a destructive technique that provides information about the molecular weight and elemental composition of a compound.[10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Step-by-Step Methodology:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system.
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
Caption: Workflow for High-Resolution Mass Spectrometry Analysis.
Expected Mass Spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
The molecular formula of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is C₈H₄F₃NO.[1]
| Parameter | Expected Value |
| Molecular Weight | 187.12 g/mol [1] |
| Monoisotopic Mass | 187.0245 |
| [M-H]⁻ (Negative Ion Mode) | m/z 186.0167 |
| [M+H]⁺ (Positive Ion Mode) | m/z 188.0323 |
High-resolution mass spectrometry will allow for the determination of the elemental composition by comparing the experimentally measured accurate mass to the theoretical mass. This provides a very high degree of confidence in the identity of the compound.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic characterization of 3-Hydroxy-5-(trifluoromethyl)benzonitrile requires a synergistic application of IR, NMR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the precise connectivity of the atoms, and mass spectrometry provides the definitive molecular weight and elemental composition. By following the robust experimental protocols and interpretive frameworks outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this critical pharmaceutical intermediate, ensuring the integrity and quality of their downstream applications.
References
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3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026, January 20). ResearchGate. Retrieved from [Link]
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3-Hydroxy-5-(trifluoromethyl)benzonitrile. MySkinRecipes. Retrieved from [Link]
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3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026, January 1). Journal of Scientific Research. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. PubChem. Retrieved from [Link]
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NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. NIST WebBook. Retrieved from [Link]
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Li, Z., et al. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed. Retrieved from [Link]
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Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
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(2015). Mass Spectrometry in Pharmaceutical Analysis. ResearchGate. Retrieved from [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes. Retrieved from [Link]
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Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]
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3-Hydroxy-5-(trifluoromethyl)benzonitrile. Lead Sciences. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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BYJU'S. (n.d.). NMR spectroscopy. Retrieved from [Link]
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Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). ijirset. Retrieved from [Link]
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Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique trifluoromethylated benzonitrile structure, coupled with a phenolic hydroxyl group, offers a versatile scaffold for the synthesis of a wide array of complex molecules. The presence of the electron-withdrawing trifluoromethyl and nitrile groups enhances metabolic stability and modulates the acidity of the phenolic proton, making it a valuable building block in drug discovery.[1] This guide provides a comprehensive overview of the chemical compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, offering insights into its reactivity, stability, and safe handling to empower researchers in their synthetic endeavors.
Molecular Structure and Functional Group Analysis
Understanding the chemical compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile begins with a thorough analysis of its constituent functional groups: the phenolic hydroxyl group, the nitrile group, and the trifluoromethyl group on the aromatic ring. The interplay of these groups dictates the molecule's overall reactivity and stability profile.
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group attached to the benzene ring confers acidic properties to the molecule, making it susceptible to reaction with bases. It also activates the aromatic ring towards electrophilic substitution, although this is tempered by the presence of two electron-withdrawing groups. The phenolic hydroxyl group is also prone to oxidation.
-
Nitrile Group (-CN): The nitrile group is a versatile functional group that can undergo hydrolysis to a carboxylic acid or reduction to an amine. It is a strong electron-withdrawing group, influencing the electron density of the aromatic ring and the acidity of the phenolic proton.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a highly stable and strongly electron-withdrawing substituent. Its presence significantly impacts the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability. The C-F bonds are exceptionally strong, rendering this group generally inert to many chemical transformations.
Chemical Compatibility Chart
The following table summarizes the chemical compatibility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile with common laboratory reagents. This information is derived from the known reactivity of its functional groups and data from analogous compounds. It is imperative to perform small-scale compatibility testing under your specific experimental conditions before scaling up any reaction.
| Chemical Class | Representative Examples | Compatibility | Remarks and Potential Hazards |
| Acids (Strong, Non-oxidizing) | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Good | Stable under acidic conditions. Prolonged heating in concentrated strong acids can lead to hydrolysis of the nitrile group to a carboxylic acid. |
| Acids (Strong, Oxidizing) | Nitric acid (HNO₃), Perchloric acid (HClO₄) | Not Recommended | The phenolic ring is susceptible to oxidation and nitration. Reactions can be vigorous and produce hazardous byproducts. |
| Acids (Weak) | Acetic acid (CH₃COOH) | Excellent | Generally stable and can be used as a solvent or co-solvent. |
| Bases (Strong) | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | Not Recommended for Storage; Use with Caution in Reactions | Reacts with the acidic phenolic hydroxyl group to form a phenoxide salt. Prolonged exposure or heating can lead to hydrolysis of the nitrile group. |
| Bases (Weak) | Sodium bicarbonate (NaHCO₃), Triethylamine (Et₃N) | Good | Can be used to neutralize acidic impurities or as a mild base in reactions without significantly affecting the nitrile or hydroxyl groups under normal conditions. |
| Oxidizing Agents (Strong) | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Not Recommended | The phenolic group is readily oxidized, potentially leading to decomposition and the formation of colored byproducts (quinones). Reactions can be highly exothermic. |
| Oxidizing Agents (Mild) | Air, Oxygen | Good | Stable under ambient atmospheric conditions. |
| Reducing Agents (Strong) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Use with Caution | The nitrile group can be reduced to an amine. The compatibility will depend on the desired reaction outcome. NaBH₄ is generally milder and may not reduce the nitrile under standard conditions. |
| Reducing Agents (Mild) | Sodium bisulfite (NaHSO₃) | Excellent | Generally stable. |
| Halogenating Agents | Bromine (Br₂), Chlorine (Cl₂) | Use with Caution | The activated aromatic ring can undergo electrophilic halogenation. The reaction should be carefully controlled to avoid multiple substitutions. |
| Alkylating Agents | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Good (with base) | The phenolic hydroxyl group can be alkylated in the presence of a suitable base to form an ether. |
| Protic Solvents | Water, Methanol, Ethanol | Good | The compound has limited solubility in water but is soluble in alcohols. Stable under neutral conditions. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Excellent | Good solvents for reactions involving this compound. Ensure solvents are dry for moisture-sensitive reactions. |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Dichloromethane | Good | Soluble in many common organic solvents. |
Reactivity Profile and Mechanistic Considerations
A deeper understanding of the reactivity of each functional group provides a rationale for the compatibility recommendations.
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and will react with strong bases to form the corresponding phenoxide. This deprotonation increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic attack, though the presence of the -CF₃ and -CN groups mitigates this effect.
Strong oxidizing agents will readily oxidize the phenol to a quinone-type structure. This is a significant incompatibility that can lead to complex reaction mixtures and decomposition.
Reactions of the Nitrile Group
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically requiring elevated temperatures.
-
Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate to yield a carboxylic acid and an ammonium salt.
-
Base-catalyzed hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile, forming an intermediate that, after protonation, gives an amide. Further hydrolysis of the amide leads to a carboxylate salt and ammonia.
The nitrile group can also be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.
The Role of the Trifluoromethyl Group
The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bonds. It is generally unreactive towards most common laboratory reagents. Its primary role is electronic; as a powerful electron-withdrawing group, it increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic substitution. Recent studies have shown that under specific, harsh conditions (e.g., fuming sulfuric acid and boric acid), a trifluoromethyl group can be hydrolyzed to a carboxylic acid, but this is not a common laboratory transformation.[2]
Safe Handling and Storage
Proper handling and storage are paramount to ensure the stability of 3-Hydroxy-5-(trifluoromethyl)benzonitrile and the safety of laboratory personnel.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly strong oxidizing agents and strong bases.[3][4] Keep the container tightly closed. Protect from light and moisture.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Hazardous Decomposition Products
Upon thermal decomposition or combustion, 3-Hydroxy-5-(trifluoromethyl)benzonitrile may produce toxic and hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).
Experimental Protocols: Methodologies for Key Transformations
The following protocols are representative examples of reactions involving the functional groups of 3-Hydroxy-5-(trifluoromethyl)benzonitrile and are provided for illustrative purposes. Users should consult the primary literature and conduct their own risk assessments before attempting any new procedure.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
This protocol describes a general procedure for the etherification of the hydroxyl group.
Materials:
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid (Acidic Conditions)
This protocol outlines the conversion of the nitrile to a carboxylic acid using a strong acid.
Materials:
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Water
Procedure:
-
To a round-bottom flask, add 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto ice.
-
The solid carboxylic acid product may precipitate out of solution. If so, collect the solid by filtration.
-
If the product remains in solution, extract with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Recrystallize or purify by column chromatography as needed.
Visualization of Chemical Compatibility Decision Making
The following diagram illustrates a simplified decision-making process for assessing the compatibility of a reagent with 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Caption: A flowchart for assessing reagent compatibility.
Conclusion
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block in modern chemical synthesis. A thorough understanding of its chemical compatibility, rooted in the reactivity of its phenolic hydroxyl, nitrile, and trifluoromethyl functional groups, is essential for its effective and safe utilization. This guide provides a foundational framework for researchers, emphasizing the importance of careful reaction planning and small-scale testing to ensure successful and safe experimental outcomes.
References
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MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
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ResearchGate. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]
- Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
RSC Publishing. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. [Link]
-
Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
PMC - NIH. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. [Link]
-
Organic Syntheses. Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. [Link]
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ChemistryViews. Practical Path to Multiple Trifluoromethylation of Phenols. [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]
-
PMC - NIH. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
-
Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]
-
MIT EHS. Chemicals. [Link]
-
PMC. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
-
Oakwood Chemical. Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Sciencemadness.org. p-hydroxybenzonitrile synthesis. [Link]
-
AIChE. Guidelines for Safe Storage and Handling of Reactive Materials. [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. [Link]
-
PubChem. (Trifluoromethyl)benzene. [Link]
-
Sterlitech Corporation. Chemical Compatibility Chart. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
Tom-parker.co.uk. CHEMICAL COMPATIBILITY TABLE. [Link]
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An In-depth Technical Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, applications, and handling, grounded in authoritative scientific literature.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational for reproducible research and regulatory compliance.
-
IUPAC Name: 3-Hydroxy-5-(trifluoromethyl)benzonitrile
-
Common Synonyms: 3-Cyano-5-(trifluoromethyl)phenol, 5-Cyano-3-(trifluoromethyl)phenol
-
CAS Number: 1243459-56-4[1]
-
Chemical Structure:

Physicochemical and Spectroscopic Data
Understanding the physicochemical properties is critical for designing reaction conditions, formulation strategies, and analytical methods.
| Property | Value | Source |
| Molecular Weight | 187.12 g/mol | [2] |
| Appearance | Varies; typically a solid | |
| Purity | Commercially available up to >98% | [2] |
| Storage | Room temperature, sealed in a dry environment | [1][2] |
Note: Specific properties like melting point and boiling point are not consistently reported in publicly available databases and should be determined empirically for each batch.
The Trifluoromethylbenzonitrile Scaffold in Drug Design
The 3-hydroxy-5-(trifluoromethyl)benzonitrile scaffold is of significant interest in drug development. The strategic placement of its functional groups—hydroxyl, nitrile, and trifluoromethyl—imparts a unique combination of properties to parent molecules.
Expertise & Causality:
-
Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a cornerstone strategy in modern medicinal chemistry.[3] This highly electronegative moiety can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4][5] Furthermore, it increases lipophilicity, which can improve membrane permeability and cell uptake, and can modulate the pKa of nearby functional groups, thereby influencing binding affinity to biological targets.[3][5]
-
Nitrile (CN) Group: The nitrile group is a versatile functional group. It is a bioisostere for various functionalities and can act as a hydrogen bond acceptor, contributing to ligand-receptor interactions.[6] While generally robust and not readily metabolized, it can be used as a handle for further chemical modification.[7]
-
Hydroxyl (OH) Group: The phenolic hydroxyl group provides a key point for hydrogen bonding, acting as both a donor and acceptor. It is also a common site for derivatization, allowing for the attachment of other moieties to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties.
This combination makes the scaffold a valuable starting point for developing inhibitors, agonists, and modulators for various biological targets.[1][6] It is particularly noted as a key intermediate in the synthesis of pharmaceuticals, including agents targeting the central nervous system (CNS) such as gamma-aminobutyric acid (GABA) analogs.[2]
Synthesis and Reaction Chemistry
Proposed Synthetic Workflow
A plausible synthetic route could start from a more readily available substituted aniline or bromobenzene. The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Detailed Experimental Protocol: Cyanation of Aryl Bromide (Illustrative)
This protocol describes a general method for the cyanation of an aryl bromide, a key step in many benzonitrile syntheses.[8][9] This serves as a template that would be adapted and optimized for the specific substrate.
Trustworthiness through Self-Validation: Each step requires in-process controls (e.g., TLC, HPLC) and rigorous characterization of the final product to validate the outcome.
-
Reaction Setup:
-
To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide starting material (e.g., 3-Bromo-5-hydroxybenzotrifluoride) (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling polar aprotic solvent such as DMF or NMP.[8]
-
Causality: DMF/NMP is used to dissolve the reagents and facilitate the reaction at elevated temperatures. Copper(I) cyanide is the cyanating agent.
-
-
Reaction Execution:
-
Purge the flask with nitrogen for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 140-170°C) and maintain for 7-24 hours.[8]
-
In-Process Control: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to check for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a stirred aqueous solution of ferric chloride and HCl or an aqueous solution of ethylenediamine to complex with copper salts.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography on silica gel or recrystallization.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Biological Activity and Applications
While specific bioactivity data for the parent compound 3-Hydroxy-5-(trifluoromethyl)benzonitrile is limited in public literature, its structural motifs are present in numerous biologically active molecules. Phenols and benzonitriles are known scaffolds for compounds with a wide range of activities.[6][10]
-
Anticancer Research: Benzonitrile derivatives have been investigated as potent inhibitors of tubulin polymerization and as inhibitors of key kinases involved in cancer progression.[6] Phenolic compounds have also shown cytotoxic activity against cancer cell lines like MCF-7.[11]
-
Enzyme Inhibition: The phenolic scaffold is common in enzyme inhibitors. For example, derivatives of the natural phenol carvacrol have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[10]
-
Agrochemicals: The stability and unique electronic properties conferred by the trifluoromethyl group make this and related structures useful in the preparation of advanced agrochemicals.[2][12]
The logical relationship between the core chemical structure and its potential applications is illustrated below.
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Thermochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Thermochemical Properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Foreword: Contextualizing the Inquiry
In the landscape of modern drug discovery and materials science, 3-Hydroxy-5-(trifluoromethyl)benzonitrile (CAS 1243459-56-4) emerges as a pivotal structural motif.[1] Its utility as a key intermediate, particularly in the synthesis of central nervous system (CNS) agents, underscores the necessity of a profound understanding of its fundamental physicochemical properties.[1] The trifluoromethyl group imparts enhanced metabolic stability and receptor binding affinity, while the hydroxyl and nitrile functionalities offer versatile handles for synthetic elaboration. However, the energetic and stability profiles of such a molecule are non-trivial. This guide provides a comprehensive framework for the experimental determination and computational prediction of the core thermochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, reflecting the rigorous standards of process safety, reaction optimization, and materials characterization.
Molecular Architecture: An Antecedent to Thermochemical Behavior
A molecule's thermochemical signature is intrinsically linked to its structure. The subject molecule, C₈H₄F₃NO, presents a fascinating interplay of functional groups on an aromatic scaffold, each contributing uniquely to its overall stability and reactivity.
-
Benzonitrile Core: The aromatic ring provides a stable foundation. The electron-withdrawing nature of the nitrile (-C≡N) group influences the electronic distribution of the ring.
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group. The high electronegativity of fluorine atoms and the strength of the C-F bonds contribute significantly to the molecule's thermal stability. However, the presence of fluorine introduces considerable complexity in experimental energy measurements, particularly in combustion calorimetry.
-
Hydroxyl Group (-OH): As an electron-donating group, it influences the aromatic system's electronics. More importantly, it introduces the capacity for intermolecular hydrogen bonding, which is expected to significantly impact crystal lattice energy, melting point, and enthalpy of sublimation.
A thorough characterization begins with understanding these constituent parts before proceeding to empirical measurement.
The Cornerstone of Energetics: Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°ₘ) is the quintessential measure of a compound's energetic content. Its determination is paramount for calculating reaction enthalpies and assessing the thermodynamic feasibility of synthetic pathways. For fluorine-containing organic compounds, rotating-bomb combustion calorimetry is the gold standard methodology.[2][3]
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
This protocol is designed to be a self-validating system by ensuring complete combustion and accurately accounting for all combustion products, especially corrosive hydrofluoric acid (HF).
Objective: To determine the standard massic energy of combustion (ΔcU°) of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, from which the standard enthalpy of formation can be derived.
Methodology:
-
Sample Preparation & Encapsulation:
-
A precisely weighed pellet (approx. 0.8-1.0 g) of high-purity (>99.5%) 3-Hydroxy-5-(trifluoromethyl)benzonitrile is prepared. Purity is a critical parameter; any organic impurity will directly impact the measured energy.
-
The pellet is placed in a silica crucible. A known mass of a combustion auxiliary (e.g., benzoic acid or paraffin oil) is added to ensure complete and rapid combustion.
-
A cotton fuse wire of known mass and energy of combustion is connected to the ignition wire and placed in contact with the pellet.
-
-
Bomb Preparation:
-
The crucible is placed in the holder of a rotating-bomb calorimeter.
-
A specific volume of water (typically 10 mL) is added to the bomb to dissolve the gaseous combustion products, primarily HF and NOx.
-
The bomb is sealed and purged with oxygen before being charged to a pressure of 3.0 MPa. The high oxygen pressure ensures a complete reaction.
-
-
Calorimetric Measurement:
-
The sealed bomb is submerged in the calorimeter vessel containing a known mass of water.
-
The system is allowed to reach thermal equilibrium. The temperature is monitored precisely for a preliminary period to establish a baseline drift.
-
The sample is ignited. The temperature of the calorimeter water is recorded at short intervals throughout the main period until a peak is reached and the cooling period begins.
-
After the reaction, the bomb is rotated to ensure that all HF formed is absorbed into the solution, forming a homogeneous acid solution. This is the critical step that distinguishes this method.[3]
-
-
Post-Reaction Analysis:
-
The bomb is depressurized, and the gaseous contents are analyzed for unburnt CO (a sign of incomplete combustion).
-
The liquid contents of the bomb are carefully collected. The solution is titrated to determine the quantities of nitric acid (from residual N₂) and hydrofluoric acid formed. This quantitative analysis is essential for applying the necessary thermochemical corrections.
-
-
Calculation:
-
The corrected temperature rise (ΔT) is determined.
-
The energy equivalent of the calorimeter (εcalor), determined separately using a standard reference material like benzoic acid, is used to calculate the total energy change.
-
The standard massic energy of combustion (ΔcU°) is calculated by accounting for the energy contributions of the fuse, auxiliary substance, and the formation of nitric acid.[4]
-
The standard molar enthalpy of combustion (ΔcH°ₘ) is then calculated, and finally, using Hess's Law and the known standard enthalpies of formation for CO₂(g), H₂O(l), and HF(aq), the standard molar enthalpy of formation (ΔfH°ₘ) of the compound is derived.
-
Logical Flow for Enthalpy of Formation Calculation
Caption: Calculation cascade from experimental data to enthalpy of formation.
Thermal Stability and Phase Behavior: DSC and TGA Analysis
Understanding a compound's behavior under thermal stress is critical for safe handling, storage, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a wealth of information.[5][6][7][8]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔfusH), and heat capacity (Cₚ) of the compound.
Methodology:
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium, tin). This ensures the accuracy of the measurements.
-
Sample Preparation: A small amount of the sample (3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed. An empty, sealed pan is used as a reference.
-
Thermal Program:
-
The sample is cooled to a sub-ambient temperature (e.g., -20 °C) and held isothermally for 5 minutes to ensure a uniform starting state.
-
The sample is heated at a controlled linear rate (e.g., 10 °C/min) to a temperature well above its expected melting point. A constant flow of inert gas (e.g., nitrogen at 50 mL/min) is maintained to prevent oxidative degradation.
-
The sample is then cooled back to the starting temperature at the same rate.
-
-
Data Analysis:
-
Melting Point (Tₘ): Determined as the onset or peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.
-
Heat Capacity (Cₚ): Determined from the displacement of the baseline in the heat flow signal. More advanced methods like modulated DSC can provide more accurate Cₚ data.
-
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the compound.
Methodology:
-
Instrument Calibration: The TGA balance is calibrated with standard weights, and the temperature is verified with magnetic transition standards.
-
Sample Preparation: A sample of 5-10 mg is weighed into a ceramic or platinum TGA crucible.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a controlled linear rate (e.g., 10 °C/min).
-
Atmosphere Control: The analysis is conducted under a controlled atmosphere.
-
Inert Atmosphere (Nitrogen): To study the intrinsic thermal decomposition pathway without oxidation.
-
Oxidative Atmosphere (Air): To assess stability in the presence of an oxidant, which is relevant for many real-world scenarios.
-
-
Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates for multi-step processes.
Data Summary and Interpretation
The quantitative data obtained from these analyses should be systematically tabulated for clarity.
| Property | Symbol | Method | Typical Conditions | Significance |
| Melting Point | Tₘ | DSC | 10 °C/min, N₂ atm | Purity indicator, phase transition |
| Enthalpy of Fusion | ΔfusH | DSC | 10 °C/min, N₂ atm | Lattice energy, intermolecular forces |
| Heat Capacity | Cₚ | DSC | Modulated heating | Thermodynamic state function |
| Onset of Decomposition | Tₒ | TGA | 10 °C/min, N₂/Air | Upper limit for thermal stability |
| Mass Loss Profile | % vs. T | TGA | 10 °C/min, N₂/Air | Stoichiometry of decomposition |
Workflow for Thermal Hazard Assessment
Caption: Decision workflow for thermal hazard assessment using DSC and TGA.
Computational Thermochemistry: A Predictive and Corroborative Approach
In the absence of experimental data or to corroborate it, high-level quantum chemical calculations provide invaluable insights. Computational methods can predict gas-phase thermochemical properties with remarkable accuracy.[9][10][11]
Methodology:
-
Conformational Search: Identify all stable conformers of the molecule, as their relative populations contribute to the overall thermodynamic properties.
-
Geometry Optimization: Optimize the geometry of each conformer using Density Functional Theory (DFT), for instance, with the B3LYP functional and a robust basis set like 6-311++G(d,p).[9]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed on the optimized geometry using a more sophisticated method, such as the G3 or G4 composite methods.[11]
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using atomization or isodesmic reaction schemes, which provide better error cancellation than direct calculations.
This computational approach allows for the prediction of key data points, which can then guide experimental design or fill gaps where experimental measurement is infeasible.
Conclusion: A Synergistic Approach
A comprehensive understanding of the thermochemical properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile cannot be achieved through a single technique. It requires a synergistic application of experimental methods and computational modeling. Rotating-bomb calorimetry provides the foundational enthalpy of formation, while DSC and TGA map out the compound's phase behavior and thermal stability. Computational chemistry complements these techniques by offering a predictive framework and deeper mechanistic insight. This integrated approach ensures the generation of reliable, high-quality data essential for the safe and efficient application of this important molecule in research and development.
References
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MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
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Good, W. D., Scott, D. W., & Waddington, G. (1956). Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. The Journal of Physical Chemistry, 60(8), 1080–1089. [Link]
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Notario, R., et al. (2013). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry C, 117(24), 12598–12606. [Link]
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Barbera, G. L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 579–584. [Link]
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Lewis, R. J., et al. (2020). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Analytical Chemistry, 92(22), 15156–15162. [Link]
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Alneamah, M., & Almaamori, M. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. International Journal of Materials and Chemistry, 5(1), 1-3. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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Ribeiro da Silva, M. A. V., et al. (2007). Experimental and computational thermochemical study of 3-hydroxypropanenitrile. The Journal of Chemical Thermodynamics, 39(8), 1149-1155. [Link]
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Ferreira, A. G. M., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 185, 21-31. [Link]
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Jessup, R. S. (1955). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry. Journal of Research of the National Bureau of Standards, 55(1), 317. [Link]
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Gilan, Z., et al. (2022). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. International Journal of Molecular Sciences, 23(14), 7794. [Link]
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Xu, Y., & Biczysko, M. (2023). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. Frontiers in Chemistry, 11. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]
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Methodological & Application
Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile: An Application and Protocol Guide
Abstract
This comprehensive guide details a robust and reproducible protocol for the laboratory-scale synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a key building block in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl and nitrile functionalities impart unique electronic properties and metabolic stability, making this scaffold highly valuable in medicinal chemistry.[1] This document provides two primary synthetic routes: a palladium-catalyzed cyanation of a readily available brominated phenol and a classical Sandmeyer reaction from an aniline precursor. The guide offers in-depth procedural details, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully synthesize this important intermediate.
Introduction
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a substituted aromatic compound featuring a hydroxyl, a trifluoromethyl, and a nitrile group. This trifecta of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) agents and other bioactive compounds. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of the phenol and the reactivity of the aromatic ring, while the nitrile group serves as a versatile handle for further chemical transformations.
This application note provides a detailed protocol for the synthesis of this target molecule, focusing on a modern palladium-catalyzed cross-coupling reaction, which offers high functional group tolerance and milder reaction conditions compared to traditional methods.[2] An alternative Sandmeyer reaction protocol is also presented, providing flexibility in the choice of starting materials.
Synthetic Strategy and Rationale
Two primary retrosynthetic pathways are considered for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
The first approach involves a palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethyl)phenol. This method is often preferred due to its high efficiency and broad substrate scope.[3] The key challenge in this route is the presence of the acidic phenolic proton, which can potentially interfere with the catalytic cycle. However, modern catalyst systems have shown remarkable tolerance for such functional groups, often obviating the need for a protecting group strategy.[4]
The second approach utilizes the Sandmeyer reaction, a classical method for the conversion of an aryl amine to an aryl nitrile.[5][6] This route begins with 3-amino-5-(trifluoromethyl)phenol, which is converted to the corresponding diazonium salt and subsequently displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[7]
Part 1: Palladium-Catalyzed Cyanation Protocol
This protocol is based on established methods for the palladium-catalyzed cyanation of aryl bromides, adapted for the specific substrate, 3-bromo-5-(trifluoromethyl)phenol.[2] The use of zinc cyanide (Zn(CN)₂) is recommended as it is a safer and often more effective cyanide source in palladium-catalyzed reactions, reducing catalyst poisoning.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Bromo-5-(trifluoromethyl)phenol | ≥98% | Sigma-Aldrich |
| Zinc Cyanide (Zn(CN)₂) | 98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Sigma-Aldrich |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | In-house |
| Brine | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
Experimental Workflow
Caption: Workflow for the palladium-catalyzed cyanation.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethyl)phenol (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide via syringe to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-hydroxy-5-(trifluoromethyl)benzonitrile as a solid.
-
Part 2: Sandmeyer Reaction Protocol
This route provides a classical alternative for the synthesis, starting from 3-amino-5-(trifluoromethyl)phenol.
Materials and Reagents
| Reagent | Grade | Supplier |
| 3-Amino-5-(trifluoromethyl)phenol | ≥97% | Commercially available or synthesized |
| Sodium Nitrite (NaNO₂) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Copper(I) Cyanide (CuCN) | 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | - | In-house |
| Brine | - | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Fisher Scientific |
Experimental Workflow
Caption: Workflow for the Sandmeyer reaction.
Step-by-Step Protocol
-
Diazotization:
-
In a beaker, dissolve 3-amino-5-(trifluoromethyl)phenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the stirred CuCN mixture. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash with water, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-hydroxy-5-(trifluoromethyl)benzonitrile.
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The phenolic proton will be a broad singlet. |
| ¹³C NMR | Signals corresponding to the nitrile carbon (δ ~118 ppm), trifluoromethyl carbon (a quartet), and aromatic carbons. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₈H₄F₃NO. |
| Infrared (IR) | Characteristic peaks for O-H stretch (~3300 cm⁻¹), C≡N stretch (~2230 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |
Safety Precautions
-
Cyanide Compounds: Both zinc cyanide and copper(I) cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous DMF is a combustible liquid and a suspected teratogen. Handle in a fume hood.
-
Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.
Conclusion
This application note provides two reliable and well-documented synthetic pathways for the preparation of 3-hydroxy-5-(trifluoromethyl)benzonitrile. The palladium-catalyzed cyanation route is presented as a modern, high-yielding approach with good functional group tolerance. The Sandmeyer reaction offers a classic and effective alternative. By following these detailed protocols, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.
References
- Reddy, K. H. V., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Organic & Biomolecular Chemistry, 19(34), 7439-7444.
- Pouliot, M.-F., et al. (2013). Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. The Journal of Organic Chemistry, 78(10), 5164–5167.
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
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Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Copper-Mediated Cyanation of Aryl Boronic Acids Using Benzyl Cyanide. Retrieved from [Link]
- Beller, M., & Zapf, A. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
- Wang, X., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330–10333.
- Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 212–215.
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
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MySkinRecipes. (n.d.). 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Bromo-5-(trifluoromethoxy)phenol. Retrieved from [Link]
- Fujimoto, H., et al. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development, 18(8), 1047–1052.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cyanation – Knowledge and References. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Retrieved from [Link]
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The Strategic deployment of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties: it is a strong electron-withdrawing group, highly lipophilic, and can significantly enhance the metabolic stability of a drug candidate.[1][2] When coupled with a nitrile (-CN) functionality—a versatile hydrogen bond acceptor and a bioisostere for various functional groups—the resulting scaffold becomes a powerful tool for modulating a compound's physicochemical and pharmacokinetic profiles.[3][4]
3-Hydroxy-5-(trifluoromethyl)benzonitrile emerges as a particularly valuable building block, possessing three key functional handles: a nucleophilic phenol, an electrophilic nitrile, and a metabolically robust trifluoromethyl-substituted aromatic ring. This trifecta of reactivity and advantageous properties makes it a sought-after intermediate in the synthesis of a diverse range of therapeutic agents, notably central nervous system (CNS) agents and protein kinase inhibitors.[5][6] The phenolic hydroxyl group provides a convenient point for derivatization, allowing for the introduction of various substituents through etherification or coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies.[7][8]
This guide provides a detailed exploration of the practical applications of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in medicinal chemistry, with a focus on its use in the synthesis of advanced intermediates for targeted therapeutics. We will delve into the causality behind experimental choices and provide validated, step-by-step protocols for its key transformations.
Core Applications in Bioactive Molecule Synthesis
The strategic positioning of the hydroxyl, nitrile, and trifluoromethyl groups on the benzonitrile ring allows for a range of chemical transformations, making this molecule a versatile starting material for drug discovery programs. Two of the most powerful applications are its use in forming diaryl ethers and biaryl compounds, which are common motifs in kinase inhibitors.
Application 1: Synthesis of Diaryl Ether Intermediates for Kinase Inhibitors
The hydroxyl group of 3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as an excellent nucleophile for the synthesis of diaryl ethers, a structural motif present in numerous kinase inhibitors. The formation of an ether linkage provides a flexible yet stable connection between two aromatic systems, allowing for optimal positioning of the molecule within the kinase active site.
A prime example of this application is in the synthesis of intermediates for Bruton's tyrosine kinase (BTK) inhibitors.[9] BTK is a clinically validated target in various B-cell malignancies.[9] The synthesis of a key intermediate involves the etherification of 3-Hydroxy-5-(trifluoromethyl)benzonitrile with a suitable heterocyclic partner.
Protocol 1: Synthesis of 3-((6-bromopyridin-2-yl)oxy)-5-(trifluoromethyl)benzonitrile
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether, a key intermediate in the synthesis of certain kinase inhibitors.[9]
Reaction Scheme:
A representative etherification reaction.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Hydroxy-5-(trifluoromethyl)benzonitrile | 187.12 | 1.0 | 187 mg |
| 2,6-Dibromopyridine | 236.89 | 1.1 | 260 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL |
| Ethyl acetate (EtOAc) | 88.11 | - | As needed for workup |
| Brine (saturated NaCl solution) | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed for drying |
| Silica Gel (for column chromatography) | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Hydroxy-5-(trifluoromethyl)benzonitrile (187 mg, 1.0 mmol), 2,6-Dibromopyridine (260 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (5 mL) to the flask.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Causality and Experimental Insights:
-
Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions.
-
Solvent Selection: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.
-
Temperature: The elevated temperature of 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Application 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Following the initial etherification, the resulting aryl bromide can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for constructing C-C bonds, specifically for creating biaryl structures that are prevalent in many kinase inhibitors.
Workflow for Kinase Inhibitor Intermediate Synthesis:
Synthetic workflow for a biaryl intermediate.
Protocol 2: Suzuki-Miyaura Coupling of 3-((6-bromopyridin-2-yl)oxy)-5-(trifluoromethyl)benzonitrile
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of the previously synthesized aryl bromide with an arylboronic acid.[9]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-((6-bromopyridin-2-yl)oxy)-5-(trifluoromethyl)benzonitrile | 355.11 | 1.0 | 355 mg |
| Arylboronic Acid | Variable | 1.2 | As required |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.05 | 58 mg |
| Base (e.g., Sodium Carbonate, Na₂CO₃) | 105.99 | 2.0 | 212 mg |
| Solvent System (e.g., Toluene/Ethanol/Water) | - | - | e.g., 4:1:1 mixture |
| Ethyl acetate (EtOAc) | 88.11 | - | As needed for workup |
| Brine (saturated NaCl solution) | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed for drying |
| Silica Gel (for column chromatography) | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-((6-bromopyridin-2-yl)oxy)-5-(trifluoromethyl)benzonitrile (355 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).
-
Reagent Addition: Add the base (e.g., sodium carbonate, 212 mg, 2.0 mmol) and the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of toluene, ethanol, and water).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the final biaryl product.
Causality and Experimental Insights:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for a range of substrates.
-
Base and Solvent: The base is required to activate the boronic acid, and a mixed solvent system including water is often used to facilitate the dissolution of the inorganic base and promote the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Future Perspectives
3-Hydroxy-5-(trifluoromethyl)benzonitrile stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and biologically active molecules. The protocols detailed herein for etherification and Suzuki-Miyaura coupling represent robust and validated methods for leveraging this building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of such well-designed, multifunctional intermediates will undoubtedly increase, solidifying the role of 3-Hydroxy-5-(trifluoromethyl)benzonitrile as a key player in the drug discovery pipeline.
References
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MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
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Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Wang, X., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 2021, 12, 1650-1671. [Link]
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ResearchGate. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. [Link]
-
MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
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PubMed Central. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]
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Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
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ACS Publications. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
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ResearchGate. Application of Nitrile in Drug Design. [Link]
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Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2016, 59 (24), 10837–10879. [Link]
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The Strategic deployment of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of contemporary drug discovery and materials science, the demand for sophisticated molecular scaffolds with tailored electronic and steric properties is ever-increasing. 3-Hydroxy-5-(trifluoromethyl)benzonitrile has emerged as a pivotal building block, offering a unique combination of reactive functional groups that serve as versatile handles for a variety of synthetic transformations. Its trifluoromethyl-substituted phenolic ring system is a recurring motif in a range of biologically active compounds, particularly in the realms of central nervous system (CNS) agents and kinase inhibitors.[1] The strategic placement of the hydroxyl, cyano, and trifluoromethyl groups provides a platform for regioselective modifications, enabling the construction of complex molecular architectures. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the key applications and providing field-proven protocols for the utilization of this valuable synthetic intermediate.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1243459-56-4 | [1] |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Storage | Room temperature | [1] |
Safety and Handling:
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4][7]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin: Wash off immediately with plenty of soap and water.[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]
The Trifluoromethyl Group: A Key to Enhanced Drug Properties
The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profile of drug candidates.[9][10] Its incorporation into a molecule can lead to:
-
Increased Metabolic Stability: The high bond energy of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF₃ group can significantly alter the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize binding to a biological target.
Key Synthetic Transformations and Protocols
The utility of 3-Hydroxy-5-(trifluoromethyl)benzonitrile as a building block stems from the reactivity of its hydroxyl and cyano groups, as well as the ability to further functionalize the aromatic ring.
O-Alkylation: Gateway to Diverse Ether Derivatives
The phenolic hydroxyl group is a prime site for functionalization via O-alkylation, most commonly through the Williamson ether synthesis. This reaction provides a straightforward route to a wide array of ether derivatives, which can then be used in subsequent coupling reactions or as final target molecules.
Figure 1: General scheme for the O-alkylation of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Protocol: General Procedure for O-Alkylation of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
This protocol is adapted from a general procedure for the O-alkylation of hydroxybenzonitriles.
Materials:
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile
-
Alkyl halide (e.g., propargyl bromide, ethyl bromide) (1.1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents) or Sodium hydride (NaH) (1.1-1.2 equivalents, as a 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone. If using K₂CO₃, add the solid base to the mixture. If using NaH, cool the mixture to 0 °C in an ice bath and add the NaH portion-wise. Caution: NaH is highly reactive and flammable in contact with water. Handle with extreme care under an inert atmosphere.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature (or 0 °C if using NaH).
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
If using NaH, carefully quench the reaction by the slow addition of water at 0 °C.
-
Add water to the residue/reaction mixture and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 3-alkoxy-5-(trifluoromethyl)benzonitrile.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[11][12] To utilize the 3-alkoxy-5-(trifluoromethyl)benzonitrile scaffold in a Suzuki coupling, it must first be converted into a suitable coupling partner, typically a boronic acid or a boronic ester. This can be achieved through a borylation reaction of an aryl halide or triflate derivative, or via a directed C-H borylation. Once the boronic acid/ester is in hand, it can be coupled with a variety of aryl or heteroaryl halides.
Figure 2: Two-step workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a 3-Alkoxy-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester
This protocol is adapted from a general procedure for the synthesis of arylboronic acid pinacol esters.
Materials:
-
3-Alkoxy-5-(trifluoromethyl)aryl bromide/iodide (1.0 eq)
-
Bis(pinacolato)diboron (1.1-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-alkoxy-5-(trifluoromethyl)aryl halide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), Pd(dppf)Cl₂ (0.02-0.05 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous dioxane or toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired boronic acid pinacol ester.
Protocol: Suzuki-Miyaura Cross-Coupling of the Boronic Acid Ester
Materials:
-
3-Alkoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester (1.0 eq)
-
Aryl or heteroaryl halide (Ar'-X) (1.0-1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (0.02-0.10 eq)
-
A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 3-alkoxy-5-(trifluoromethyl)phenylboronic acid pinacol ester (1.0 eq), the aryl/heteroaryl halide (1.0-1.2 eq), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the solvent system.
-
Reaction: Degas the mixture by bubbling with an inert gas for 15-30 minutes. Heat the reaction to 80-120 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Add water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Drug Discovery: A Scaffold for Potent Therapeutics
The 3-hydroxy-5-(trifluoromethyl)benzonitrile moiety and its derivatives are prominent in the development of novel therapeutics, particularly as kinase inhibitors for oncology.
Case Study: RAF Kinase Inhibitors
RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer. Several potent RAF inhibitors incorporate a trifluoromethylphenyl group, highlighting the importance of this scaffold. While not directly synthesized from 3-hydroxy-5-(trifluoromethyl)benzonitrile in all published routes, its structural motif is a key feature in compounds like RAF265 (Lifirafenib) .
RAF265 (Lifirafenib) is a potent inhibitor of RAF and VEGFR kinases that has been investigated in clinical trials for the treatment of various solid tumors.[13] The synthesis of RAF265 involves the coupling of a complex pyridyl ether with a substituted benzimidazole.[1] The trifluoromethylphenyl moiety is a critical component of the final structure, contributing to its binding affinity and overall pharmacological profile.
Figure 3: Simplified schematic of RAF265 inhibiting the RAS-RAF-MEK-ERK pathway.
The synthesis of such complex molecules underscores the importance of versatile building blocks like 3-hydroxy-5-(trifluoromethyl)benzonitrile, which provide a starting point for the elaboration of the necessary pharmacophores.
Conclusion
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups, coupled with the beneficial properties imparted by the trifluoromethyl substituent, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The protocols detailed in this application note provide a practical guide for the effective utilization of this compound in key synthetic transformations, empowering researchers to accelerate their discovery and development efforts in pharmaceuticals and materials science.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile. MySkinRecipes. Available at: [Link]
-
Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. PMC - NIH. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. Available at: [Link]
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3-Hydroxybenzotrifluoride (MHBTF). Deepak Nitrite. Available at: [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Available at: [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
Supporting Information 22-01-15. The Royal Society of Chemistry. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Available at: [Link]
-
Suzuki reactions in novel liquids. Diva-Portal.org. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Discovery of RAF265: A Potent mut-B-RAF Inhibitor for the Treatment of Metastatic Melanoma. PMC - PubMed Central. Available at: [Link]
-
Raf265 | C24H16F6N6O | CID 11656518. PubChem - NIH. Available at: [Link]
-
Small-Molecule RAF265 as an Antiviral Therapy Acts against PEDV Infection. MDPI. Available at: [Link]
-
RAF Dimer Inhibitor Lifirafenib Enhances the Antitumor Activity of MEK Inhibitor Mirdametinib in RAS Mutant Tumors. Available at: [Link]
-
Abstract CT033: Safety, pharmacokinetics, and antitumor activity findings from a phase 1b, open-label, dose-escalation and expansion study investigating RAF dimer inhibitor lifirafenib in combination with MEK inhibitor mirdametinib in patients with advanced or refractory solid tumors. Cancer Research - AACR Journals. Available at: [Link]
-
(PDF) Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors. ResearchGate. Available at: [Link]
-
Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
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Introduction: The Significance of Benzonitrile Derivatives in Modern Therapeutics
An Application Note and Protocol for the Analysis of Benzonitrile Derivatives using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
For Researchers, Scientists, and Drug Development Professionals
The benzonitrile scaffold, a benzene ring substituted with a nitrile group, is a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, finding applications as anticancer, antiviral, and antimicrobial agents.[1] The nitrile group's unique electronic properties, acting as a hydrogen bond acceptor and a bioisostere for other functional groups, contribute to the diverse pharmacological profiles of these compounds.[1] Given their prevalence and importance, robust and reliable analytical methods are crucial for the quality control, pharmacokinetic studies, and impurity profiling of benzonitrile-based active pharmaceutical ingredients (APIs) and their intermediates.
This application note presents a detailed protocol for the analysis of benzonitrile derivatives using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. This technique is widely employed in the pharmaceutical industry due to its sensitivity, specificity, and adaptability for a wide range of analytes.[3][4]
Principle of the HPLC-UV Method
Reversed-phase HPLC separates compounds based on their hydrophobicity.[3][5] A non-polar stationary phase, typically a silica support chemically bonded with C8 or C18 alkyl chains, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[3][6] More hydrophobic (less polar) analytes will have a stronger affinity for the stationary phase and will therefore be retained longer on the column, resulting in a later elution time. The polarity of the benzonitrile derivative, which is influenced by the nature and position of its substituents, will dictate its retention behavior.
Following separation on the chromatographic column, the analytes pass through a UV detector. Aromatic compounds, such as benzonitrile and its derivatives, possess chromophores that absorb light in the UV region of the electromagnetic spectrum.[7] The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantitative analysis. The choice of the detection wavelength is critical for achieving optimal sensitivity and is typically set at or near the wavelength of maximum absorbance (λmax) of the analyte(s) of interest.[7] For benzonitrile, a strong absorbance is observed around 222 nm.[8]
Experimental Protocol
This protocol provides a general framework for the analysis of benzonitrile derivatives. Method optimization may be required for specific derivatives to achieve optimal separation and sensitivity.
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (ACN).
-
HPLC grade water.
-
Reference standards of the benzonitrile derivatives of interest.
-
Syringe filters (0.22 µm or 0.45 µm).
Chromatographic Conditions
The following conditions serve as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for a wide range of hydrophobic compounds, including aromatic molecules like benzonitrile derivatives.[6] |
| Mobile Phase A | HPLC Grade Water | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic modifier in reversed-phase HPLC, providing good elution strength for aromatic compounds.[5] |
| Gradient Elution | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B | A gradient elution is recommended to effectively separate derivatives with a range of polarities and to ensure that both polar and non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| UV Detection Wavelength | 220 nm or 254 nm | Benzonitrile exhibits strong absorbance around 220 nm.[8][9] A wavelength of 254 nm is also a good starting point for many aromatic compounds.[10] A Diode Array Detector can be used to scan a range of wavelengths to determine the optimal wavelength for specific derivatives. |
Sample and Standard Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of the benzonitrile derivative reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) and dilute to volume to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for linearity assessment.
Sample Preparation:
The sample preparation method will depend on the matrix in which the benzonitrile derivative is present.
-
For Drug Substances (Bulk API):
-
Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.[6]
-
-
For Drug Products (e.g., Tablets, Capsules):
-
Grind a representative number of tablets or empty the contents of capsules into a mortar and pestle to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and transfer it to a volumetric flask.
-
Add a suitable extraction solvent and sonicate or shake to ensure complete dissolution of the analyte.
-
Dilute to volume with the extraction solvent.
-
Centrifuge or filter the resulting solution to remove any undissolved excipients.
-
Further dilute the supernatant or filtrate as needed to bring the concentration within the calibration range.
-
-
For Biological Matrices (e.g., Plasma, Urine):
Method Validation
To ensure the reliability and accuracy of the analytical data, the HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][13][14][15] The key validation parameters are outlined below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the benzonitrile derivative should be well-resolved from any impurities, degradation products, or matrix components. Peak purity analysis using a DAD is recommended. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte should be demonstrated over a specified range. The correlation coefficient (r²) should typically be ≥ 0.999. |
| Accuracy | The closeness of the measured value to the true value. This is typically assessed by spiking a placebo or sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within an acceptable range (e.g., 98-102%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Analysis and Interpretation
The concentration of the benzonitrile derivative in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the analysis of the working standards. The identity of the peak can be confirmed by comparing its retention time to that of the reference standard.
Visualizations
HPLC-UV Workflow for Benzonitrile Derivative Analysis
Caption: A schematic overview of the analytical workflow for the HPLC-UV analysis of benzonitrile derivatives.
Chemical Structure of Benzonitrile
Caption: The chemical structure of the parent compound, benzonitrile.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust framework for the analysis of benzonitrile derivatives in various sample matrices. The use of a C18 column with a gradient elution of water and acetonitrile, coupled with UV detection, allows for the effective separation and quantification of these important pharmaceutical compounds. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reproducible data for research, development, and quality control purposes.
References
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PubChem. (n.d.). Benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
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Zhang, Q., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26369-26376. Retrieved from [Link]
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Nizioł-Łukaszewska, Z., & Zagórska-Dziok, M. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Cosmetics, 8(3), 79. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
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SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Benzonitrile. Retrieved from [Link]
-
Garcia-Bournissen, F., et al. (2012). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Scientia Pharmaceutica, 80(4), 957–967. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5184. Retrieved from [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Google Patents. (n.d.). US2770641A - Preparation of benzonitrile.
-
International Labmate. (2022). Eco-Friendly RP-HPLC - Replacing Acetonitrile with Isopropanol in analytical and purification utilising Core-Shell Chromatography. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]
-
Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(115), 95088-95094. Retrieved from [Link]
-
Chromatography Online. (2002). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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Definitive Structural Elucidation of 3-Hydroxy-5-(trifluoromethyl)benzonitrile: A Comprehensive 1H NMR Analysis Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed guide to the structural analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We delve into the theoretical underpinnings of the expected spectrum, present a field-proven experimental protocol for sample preparation and data acquisition, and offer a systematic approach to spectral interpretation. This guide is designed to equip researchers in drug discovery and chemical synthesis with the expertise to confidently verify the structure and purity of this valuable fluorinated building block.
Introduction: The Significance of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of a wide range of pharmacologically active compounds and advanced materials. The presence of three distinct functional groups—a hydroxyl (-OH), a cyano (-CN), and a trifluoromethyl (-CF3)—on a central benzene ring makes it a versatile scaffold. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
Given its importance, unambiguous structural confirmation is paramount. 1H NMR spectroscopy is the primary analytical technique for this purpose, providing precise information about the electronic environment, connectivity, and relative abundance of protons within the molecule.
Theoretical Analysis: Predicting the 1H NMR Spectrum
A robust analysis begins with a theoretical prediction of the spectrum. This involves understanding how the electronic properties of the substituents influence the chemical environment of the aromatic protons.
Molecular Structure and Proton Designations:
The molecule contains four unique proton environments: one phenolic hydroxyl proton (OH) and three aromatic protons, designated here as H-2, H-4, and H-6.
Caption: Structure of 3-Hydroxy-5-(trifluoromethyl)benzonitrile with proton assignments.
Substituent Effects on Aromatic Protons:
The chemical shift (δ) of aromatic protons is highly sensitive to the electron-donating or electron-withdrawing nature of the substituents on the ring. Protons on a standard benzene ring resonate at approximately 7.3 ppm.[1]
-
Hydroxyl Group (-OH): This group is electron-donating via resonance (lone pair delocalization) and weakly electron-withdrawing inductively. The net effect is shielding, particularly at the ortho (H-2, H-4) and para positions.
-
Cyano Group (-CN): This group is strongly electron-withdrawing through both resonance and induction, causing significant deshielding (a downfield shift) of ring protons.[2]
-
Trifluoromethyl Group (-CF3): This is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (a strong inductive effect).[3] It does not participate in resonance but strongly deshields the entire ring.
Predicted Chemical Shifts and Multiplicities:
Based on these effects, all three aromatic protons are expected to be shifted downfield from benzene due to the cumulative influence of the two strong electron-withdrawing groups (-CN and -CF3).
-
H-2: Positioned ortho to the -CN and meta to both -OH and -CF3. It will be strongly deshielded by the adjacent cyano group.
-
H-6: Positioned ortho to the -CN and meta to both -CF3 and -OH. Its environment is very similar to H-2.
-
H-4: Positioned ortho to both the -OH and -CF3 groups and para to the -CN. It will experience shielding from the -OH group but strong deshielding from the -CF3 and -CN groups.
The protons will exhibit meta-coupling (a 4-bond coupling), which is typically small (J ≈ 2–3 Hz).[1]
-
H-2 will be coupled to H-4 and H-6.
-
H-4 will be coupled to H-2 and H-6.
-
H-6 will be coupled to H-2 and H-4. Due to the small and similar coupling constants, these signals often appear as narrow triplets or finely split singlets/multiplets rather than distinct doublets of doublets.
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature.[4] In a non-hydrogen-bonding solvent like CDCl3, it may be a broad, weak signal. In a hydrogen-bond-accepting solvent like DMSO-d6, it forms a stronger hydrogen bond, resulting in a sharper signal at a more downfield position (often >9 ppm).
Experimental Protocol: From Sample to Spectrum
This protocol is optimized for a standard 400-600 MHz NMR spectrometer. Adherence to these steps ensures high-quality, reproducible data.
3.1. Materials and Equipment
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile sample
-
High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Deuterated solvent: DMSO-d6 (recommended) or Acetone-d6
-
Glass Pasteur pipettes and bulbs
-
Small glass vial (e.g., 1-dram)
-
Glass wool or a syringe filter (PTFE, 0.45 µm)
-
Deuterium oxide (D2O) for exchange experiment
3.2. Rationale for Solvent Selection For molecules containing exchangeable protons like phenols, Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice.
-
Trustworthiness: It acts as a hydrogen bond acceptor, slowing down the proton exchange rate of the -OH group. This results in a sharper, more easily identifiable peak.[4]
-
Validation: The residual protium signal of DMSO-d6 at ~2.50 ppm serves as a reliable internal reference for chemical shift calibration.
3.3. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry glass vial.[5]
-
Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial.[5] Cap the vial and gently vortex or swirl until the solid is completely dissolved. Preparing the solution in a secondary vial is crucial for ensuring homogeneity before transfer.[5]
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is essential to remove any suspended particulate matter, which can severely degrade the magnetic field homogeneity and broaden the spectral lines.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Quality Check: Ensure the final sample is clear and free of any visible solids or fibers.
3.4. Instrument Parameters for Data Acquisition
The following are typical acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength improves signal dispersion and resolution. |
| Pulse Program | zg30 or similar | A standard 30-degree pulse is sufficient for qualitative analysis and reduces experiment time. |
| Number of Scans (NS) | 8 to 16 | Provides adequate signal-to-noise (S/N) for a ~10 mg sample. |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of protons between scans, preventing signal saturation. |
| Acquisition Time (AQ) | ~3-4 seconds | Ensures good digital resolution of the resulting spectrum. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | A wide window to ensure all signals, including the potentially far downfield OH proton, are captured. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3.5. The D2O Exchange Experiment: A Self-Validating System
To definitively confirm the assignment of the phenolic -OH peak, a D2O exchange experiment is indispensable.
-
Acquire the standard 1H NMR spectrum as described above.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one drop of D2O to the sample.
-
Cap the tube and invert it gently 3-4 times to mix.
-
Re-acquire the 1H NMR spectrum using the same parameters.
Expected Result: The proton of the -OH group will exchange with deuterium from the D2O. Since deuterium is not observed in a 1H NMR experiment, the peak corresponding to the -OH proton will disappear or significantly diminish in the second spectrum, providing unequivocal proof of its identity.[6]
Data Processing and Spectral Interpretation Workflow
Caption: Workflow for 1H NMR data processing and analysis.
Interpreting the Spectrum:
A successful analysis requires that the spectrum is consistent with the proposed structure in four key areas: chemical shift, integration, multiplicity, and the absence of unassigned peaks.[7]
-
Chemical Shift (δ): The aromatic protons are expected in the 7.0-8.5 ppm region.[8] The phenolic proton in DMSO-d6 should appear as a distinct, often broad, singlet significantly downfield, typically in the 9-11 ppm range.
-
Integration: The area under the peaks must be proportional to the number of protons.[9] The spectrum should show three aromatic signals and one hydroxyl signal, each integrating to 1H.
-
Multiplicity (Splitting Pattern): As predicted, the aromatic signals should appear as finely split multiplets or narrow triplets due to small meta-couplings. The phenolic proton, if not exchanging, will be a singlet.
Predicted Data Summary
The following table summarizes the anticipated 1H NMR data for 3-Hydroxy-5-(trifluoromethyl)benzonitrile in DMSO-d6.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| OH | 9.0 - 11.0 | s (broad) | 1H | N/A |
| H-2 | 7.5 - 8.0 | t or m | 1H | J ≈ 2-3 Hz |
| H-4 | 7.3 - 7.8 | t or m | 1H | J ≈ 2-3 Hz |
| H-6 | 7.5 - 8.0 | t or m | 1H | J ≈ 2-3 Hz |
| s = singlet, t = triplet, m = multiplet |
Conclusion
This application note outlines an authoritative and self-validating protocol for the 1H NMR analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile. By combining a theoretical understanding of substituent effects with a meticulous experimental and analytical workflow, researchers can achieve unambiguous structural verification. The use of DMSO-d6 as a solvent and the inclusion of a D2O exchange experiment are highlighted as critical steps for ensuring the trustworthiness of the spectral assignment, providing the high-quality data necessary for advancing research and development in chemistry and pharmacology.
References
-
Title: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]
-
Title: Electronic Supplementary Information for publications Source: The Royal Society of Chemistry URL: [Link]
-
Title: 1H NMR Chemical Shift Source: Oregon State University URL: [Link]
-
Title: The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL: [Link]
-
Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Interpreting 1H NMR Source: OpenOChem Learn URL: [Link]
-
Title: Interpreting Aromatic NMR Signals Source: YouTube URL: [Link]
-
Title: 1H NMR spectra of aromatic compounds Source: University of California, Los Angeles (UCLA) URL: [Link]
-
Title: 1H NMR Spectra and Interpretation Source: Chemistry LibreTexts URL: [Link]
-
Title: The Effect of Fluorine in 1H NMR Source: Reddit (r/Chempros) URL: [Link]
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
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Title: NMR Sample Preparation Source: University of Ottawa URL: [Link]
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Title: NMR Sample Preparation Source: Western University URL: [Link]
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- 9. Interpreting | OpenOChem Learn [learn.openochem.org]
Application Note: A Detailed Protocol for the Sandmeyer Reaction with Trifluoromethyl Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern medicinal chemistry, significantly enhancing properties such as metabolic stability, lipophilicity, and bioavailability. The Sandmeyer reaction offers a robust and cost-effective pathway for converting readily available trifluoromethyl-substituted anilines into a diverse array of functionalized aromatic compounds, including essential aryl halides.[1] This application note provides a comprehensive, in-depth guide to the experimental procedure for the Sandmeyer reaction, specifically tailored for trifluoromethyl anilines. We will delve into the mechanistic nuances imposed by the electron-withdrawing CF₃ group, present a detailed, step-by-step protocol for both diazotization and subsequent halogenation, and address critical safety considerations and troubleshooting strategies.
The Strategic Importance and Mechanistic Overview
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic transformation that converts an aromatic amino group into a halide, cyanide, or other functionalities via a diazonium salt intermediate.[2][3] Its enduring utility lies in its ability to introduce substituents that are not easily accessible through direct electrophilic aromatic substitution.
The overall process can be dissected into two primary stages:
-
Diazotization: The aromatic amine (in this case, trifluoromethyl aniline) is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid. This converts the amino group into an excellent leaving group, dinitrogen (N₂).[4]
-
Copper-Catalyzed Substitution: The resulting diazonium salt is then decomposed in the presence of a copper(I) salt (e.g., CuCl, CuBr). This step proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[2][4]
The presence of the strongly electron-withdrawing trifluoromethyl group makes the parent aniline less nucleophilic, which can render the initial diazotization step more challenging and require strict adherence to reaction conditions to achieve completion.[5]
Reaction Workflow Diagram
The following diagram illustrates the high-level workflow from the starting aniline to the final purified product.
Caption: High-level experimental workflow for the Sandmeyer reaction.
Reaction Mechanism Diagram
This diagram details the key steps in the formation of the diazonium salt and its subsequent copper-catalyzed conversion.
Caption: Simplified mechanism of diazotization and Sandmeyer substitution.
Core Experimental Protocol
This protocol details the conversion of 3-(trifluoromethyl)aniline to 1-chloro-3-(trifluoromethyl)benzene. The principles are broadly applicable to other isomers and for bromination reactions (by substituting CuCl/HCl with CuBr/HBr).
Materials & Equipment
-
Reagents: 3-(Trifluoromethyl)aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, concentrated), Copper(I) Chloride (CuCl), Diethyl Ether (or other suitable extraction solvent), Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄, anhydrous), Urea. All reagents should be analytical grade or higher.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice-water bath, dropping funnel, thermometer, separatory funnel, rotary evaporator, standard glassware for extraction and distillation/chromatography.
CRITICAL SAFETY PROTOCOLS
-
Explosion Hazard: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried.[4][6] NEVER isolate the diazonium salt. Always use it as a solution and keep it cold (0–5 °C) at all times.[5][7]
-
Temperature Control: The diazotization reaction is exothermic. Maintain strict temperature control below 5 °C during the addition of sodium nitrite to prevent decomposition of the diazonium salt and the formation of hazardous side products.[5]
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood with an open or vented system to avoid pressure buildup.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. A blast shield is recommended during the addition of the diazonium salt to the copper catalyst.[8]
-
Quenching: Excess nitrous acid can lead to unwanted side reactions. It can be quenched by adding a small amount of urea after diazotization is complete (urea reacts with HNO₂ to produce N₂, CO₂, and H₂O).[5]
Protocol A: Diazotization of 3-(Trifluoromethyl)aniline
-
Acidic Aniline Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(trifluoromethyl)aniline (e.g., 8.05 g, 50 mmol) and concentrated hydrochloric acid (20 mL). Stir until the aniline has completely dissolved, forming the hydrochloride salt. Add 20 mL of water.
-
Cooling: Place the flask in an ice-salt or ice-water bath and cool the solution to 0–5 °C with vigorous stirring. Ensure the internal temperature is monitored with a low-temperature thermometer.
-
Nitrite Addition: Dissolve sodium nitrite (3.80 g, 55 mmol, 1.1 eq) in 15 mL of water in a separate beaker and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution using a dropping funnel. The rate of addition must be controlled to keep the internal temperature at or below 5 °C.[5][7]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear.
-
(Optional) Quenching: To destroy any excess nitrous acid, add a small amount of urea (approx. 0.5 g) in portions until gas evolution ceases.
Protocol B: Sandmeyer Chlorination
-
Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) chloride (6.0 g, 60 mmol, 1.2 eq) in concentrated hydrochloric acid (25 mL). The solution should be stirred and may need gentle warming to fully dissolve the salt, then cooled back down to room temperature.
-
Decomposition of Diazonium Salt: While stirring the copper(I) chloride solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol A. The addition should be done in portions to control the effervescence (N₂ evolution).
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas has ceased. The mixture will typically turn dark.
Work-up & Purification
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL), 5% aqueous sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield the pure 1-chloro-3-(trifluoromethyl)benzene.
Quantitative Data & Troubleshooting
Table 1: Representative Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equiv. | Amount |
| 3-(Trifluoromethyl)aniline | 161.12 | 50 | 1.0 | 8.05 g |
| Sodium Nitrite (NaNO₂) | 69.00 | 55 | 1.1 | 3.80 g |
| Copper(I) Chloride (CuCl) | 98.99 | 60 | 1.2 | 5.94 g |
| Hydrochloric Acid (conc.) | 36.46 | - | Excess | ~45 mL |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete diazotization due to insufficient acid or nitrite, or temperature being too high. | Ensure at least 2 equivalents of strong acid are used. Maintain temperature strictly at 0-5 °C. Test for excess nitrous acid with starch-iodide paper.[5] |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold at all times and use it immediately after preparation.[4] | |
| Formation of Dark, Tarry Precipitate | Side reactions like azo coupling or polymerization. | Ensure vigorous stirring and slow, controlled addition of reagents. Quench excess nitrous acid with urea.[5] |
| Formation of Phenol Byproduct | Reaction of the diazonium salt with water, especially at elevated temperatures. | Maintain low temperatures throughout the process. Ensure sufficient copper(I) catalyst is present to promote the desired Sandmeyer pathway. |
References
-
Butt, M. A., & Zhang, H. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 1057-1093. [Link]
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Wikipedia. (2023). Sandmeyer reaction. [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
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Dai, J.-J., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(22), 8436–8439. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Goossen, L. J., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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Hübsch, F., et al. (2019). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 23(12), 2668–2674. [Link]
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Organic Chemistry Portal. Copper-Promoted Sandmeyer Trifluoromethylation Reaction. [Link]
-
Purtill, C., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1848–1852. [Link]
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Reddit. (2022). Sandmeyer type reaction troubleshoot. [Link]
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NRO Chemistry. (2023). Sandmeyer Reaction - experimental procedure and set up. [Link]
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Unacademy. (2023). Catalyst is Used in the Sandmeyer Reaction. [Link]
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ACS Publications. (2002). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. [Link]
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Application Notes & Protocols: Leveraging 3-Hydroxy-5-(trifluoromethyl)benzonitrile for the Development of Novel Kinase Inhibitors
An Application Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[4][5] This guide provides an in-depth technical overview of the strategic use of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of next-generation kinase inhibitors. We will explore the unique physicochemical properties of this scaffold that make it advantageous for inhibitor design, provide detailed, field-tested protocols for its synthetic manipulation, and outline methodologies for the biochemical evaluation of the resulting compounds.
Introduction: The Strategic Value of the 3-Hydroxy-5-(trifluoromethyl)benzonitrile Scaffold
The pursuit of potent and selective kinase inhibitors is a primary objective in medicinal chemistry. The trifluoromethyl (-CF3) group is a privileged moiety in drug design, known to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[6][7] When incorporated into a phenyl ring, the -CF3 group acts as a strong electron-withdrawing group, influencing the molecule's electronic properties and interaction with target proteins.
The 3-Hydroxy-5-(trifluoromethyl)benzonitrile scaffold offers a unique combination of these features:
-
The Trifluoromethyl Group: Enhances binding interactions and improves metabolic stability, prolonging the compound's half-life.[7]
-
The Hydroxyl Group: Provides a crucial reactive handle for synthetic elaboration, most commonly through etherification, allowing for the connection of other pharmacophoric elements. It can also act as a hydrogen bond donor in interactions with the kinase active site.
-
The Nitrile Group: Functions as a hydrogen bond acceptor and can be a key interacting element with the hinge region of many kinases. Its metabolic stability makes it a favorable alternative to other polar groups.
This combination of features makes 3-Hydroxy-5-(trifluoromethyl)benzonitrile an exceptionally valuable starting material for building kinase inhibitors designed to target the ATP-binding site with high affinity and specificity.[8][9]
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to its successful application. The key properties of 3-Hydroxy-5-(trifluoromethyl)benzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1243459-56-4 | [8] |
| Molecular Formula | C₈H₄F₃NO | [8] |
| Molecular Weight | 187.12 g/mol | [8] |
| Appearance | Varies; typically a solid | N/A |
| Storage | Room temperature, in a dry, well-ventilated place | [8] |
Safety & Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Synthetic Strategy: Building Inhibitors via Ether Linkage
A primary synthetic route for elaborating the 3-Hydroxy-5-(trifluoromethyl)benzonitrile scaffold is through the formation of an ether linkage at the hydroxyl position. This is typically achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction, which connects the scaffold to another aromatic or heterocyclic system—a common feature in Type I and Type II kinase inhibitors.
The diagram below illustrates a generalized workflow for this synthetic transformation.
Caption: Generalized workflow for etherification of the scaffold.
Detailed Protocol: Synthesis of an Ether-Linked Kinase Inhibitor Precursor
This protocol provides a representative method for coupling 3-Hydroxy-5-(trifluoromethyl)benzonitrile with a generic heteroaryl chloride, a common step in constructing kinase inhibitors.
Objective: To synthesize 3-((Heteroaryl)oxy)-5-(trifluoromethyl)benzonitrile.
4.1. Materials and Reagents
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq)
-
Substituted Heteroaryl Chloride (e.g., 2-chloro-4-aminopyrimidine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
4.2. Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.1 M concentration relative to the limiting reagent).
-
Causality Insight: Anhydrous conditions are critical to prevent quenching of the phenoxide intermediate. K₂CO₃ is a mild, effective base for deprotonating the phenol without causing unwanted side reactions. DMF is an excellent polar aprotic solvent that promotes SNAr reactions.
-
-
Addition of Coupling Partner:
-
Add the heteroaryl chloride (1.1 eq) to the stirring suspension.
-
Causality Insight: A slight excess of the electrophile ensures complete consumption of the valuable benzonitrile starting material.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Causality Insight: The aqueous wash removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate to yield the final ether-linked compound.
-
-
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol: Biochemical Evaluation via Kinase Inhibition Assay
Once a potential inhibitor is synthesized, its biological activity must be quantified. The ADP-Glo™ Kinase Assay (Promega) is a widely used luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10]
Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the generated ADP back to ATP, which is then used by a luciferase/luciferin reaction to produce light. The light signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[10]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
5.1. Materials and Reagents
-
Kinase of interest (e.g., EGFR, Bcr-Abl)
-
Kinase-specific substrate peptide
-
ATP solution
-
Synthesized inhibitor compound, dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well microplates
-
Positive control inhibitor (e.g., Staurosporine)
5.2. Step-by-Step Procedure
-
Compound Dilution:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO. A common starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 0.5 nM final assay concentration).
-
-
Assay Plate Setup (Example for 15 µL final volume):
-
Add 5 µL of Kinase Assay Buffer to all wells.
-
Add 5 µL of the test compound dilutions to the appropriate wells. For controls, add 5 µL of DMSO (100% activity) or the positive control inhibitor (0% activity).
-
Add 5 µL of a 3x concentrated enzyme/substrate/ATP mixture to initiate the reaction.[11]
-
Causality Insight: Preparing a master mix of enzyme, substrate, and ATP ensures consistency across all wells and minimizes pipetting errors. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a set period (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Generation:
-
Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
5.3. Data Analysis
-
Subtract the background (no enzyme control) from all data points.
-
Normalize the data, setting the DMSO-only wells as 100% activity and the positive control inhibitor wells as 0% activity.
-
Plot the normalized % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Expected Data and Interpretation
The output of the kinase assay is typically a set of IC₅₀ values. To assess selectivity, the inhibitor should be tested against a panel of different kinases.
Table: Representative Inhibition Profile of a Hypothetical Inhibitor
| Kinase Target | IC₅₀ (nM) |
| EGFR | 15 |
| HER2 | 95 |
| VEGFR2 | 850 |
| Bcr-Abl | >10,000 |
| SRC | 1,200 |
Data is for illustrative purposes only.
An inhibitor with a low nanomolar IC₅₀ value against the primary target (e.g., EGFR) and significantly higher values against other kinases is considered potent and selective. This data is crucial for establishing a Structure-Activity Relationship (SAR) and guiding the next round of inhibitor design and optimization. For example, the isophthalamide derivative Compound 5 from a recent study, which incorporates a trifluoromethylphenyl moiety, showed an IC₅₀ of 3.42 µM against the K562 cancer cell line (which is Bcr-Abl positive).[12] Another isophthalic derivative, Compound 9 , showed high potency against EGFR and HER2.[12]
References
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MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available from: [Link]
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Carvalho, P. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Med. Chem. Available from: [Link]
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Fiuza, M. et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available from: [Link]
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Gao, Y. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available from: [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. PubMed Central. Available from: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Available from: [Link]
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MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Available from: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
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Asaki, T. et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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National Center for Biotechnology Information. (2023). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed Central. Available from: [Link]
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Keserű, G. M. et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. Available from: [Link]
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BMG LABTECH. (2020). Kinase assays. Available from: [Link]
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National Center for Biotechnology Information. (2021). Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. PubMed Central. Available from: [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Available from: [Link]
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National Center for Biotechnology Information. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. Available from: [Link]
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bioRxiv. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Available from: [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Available from: [Link]
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PubMed. (2024). Targeting oncogenic kinases: Insights on FDA approved tyrosine kinase inhibitors. Available from: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
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Chem-Impex. 3-Fluoro-5-(trifluoromethyl)benzonitrile. Available from: [Link]
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Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. Available from: [Link]
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National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Available from: [Link]
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Application Notes and Protocols for Polymer Synthesis Incorporating 3-Hydroxy-5-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of potential synthetic strategies for incorporating 3-Hydroxy-5-(trifluoromethyl)benzonitrile into novel polymer architectures. This unique monomer offers a compelling combination of a reactive hydroxyl group for polymerization, a nitrile moiety for potential post-polymerization modification or enhanced material properties, and a trifluoromethyl group to impart desirable physicochemical characteristics such as thermal stability, chemical resistance, and enhanced biological interactions. While specific polymerization protocols for this monomer are not extensively documented in public literature, this guide presents detailed, theoretically sound protocols for the synthesis of polyethers, polyesters, and polycarbonates based on established polymerization methodologies for structurally related phenolic compounds. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding are emphasized to provide researchers with a robust starting point for their investigations.
Introduction: The Strategic Value of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in Polymer Chemistry
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly functionalized aromatic building block with significant potential in advanced materials and pharmaceutical applications. The strategic placement of its functional groups offers a unique opportunity for the design of specialty polymers with tailored properties.
-
The Phenolic Hydroxyl Group: This is the primary reactive site for polymerization, enabling the formation of various polymer backbones, including polyethers, polyesters, and polycarbonates.
-
The Trifluoromethyl (-CF3) Group: This electron-withdrawing group is known to significantly enhance the properties of polymers and drug molecules. Its inclusion can lead to increased thermal stability, improved chemical resistance, higher glass transition temperatures, and enhanced lipophilicity.[1] In the context of drug development, the -CF3 group can improve metabolic stability and binding affinity to target receptors.[1][2][3]
-
The Nitrile (-CN) Group: The nitrile functionality is a versatile group that can increase the polymer's polarity, enhance its thermal properties, and serve as a site for post-polymerization modifications, such as cross-linking or the introduction of other functional moieties.[4] Benzonitrile derivatives have shown significant potential in various therapeutic areas, including oncology and virology.[5]
The combination of these three functional groups in a single monomer makes 3-Hydroxy-5-(trifluoromethyl)benzonitrile a prime candidate for the synthesis of high-performance polymers for applications in drug delivery systems, advanced coatings, and specialty membranes.[6]
Monomer Specifications and Handling
A clear understanding of the monomer's properties is crucial before proceeding with any polymerization reaction.
| Property | Value | Source |
| CAS Number | 1243459-56-4 | [2] |
| Molecular Formula | C₈H₄F₃NO | [2] |
| Molecular Weight | 187.12 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds |
| Storage | Room temperature, in a dry, well-ventilated area | [2] |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Proposed Polymerization Protocols
The following protocols are proposed based on well-established polymerization reactions for phenolic monomers. Researchers should consider these as starting points and may need to optimize conditions for their specific experimental setup and desired polymer characteristics.
Synthesis of Poly(arylene ether nitrile)s via Nucleophilic Aromatic Substitution
This approach leverages the nucleophilicity of the phenoxide, formed by deprotonation of the hydroxyl group, to displace a halide on an activated aromatic comonomer. The trifluoromethyl and nitrile groups on the monomer are expected to remain stable under these reaction conditions.
Causality of Experimental Choices: The synthesis of poly(arylene ether)s via nucleophilic aromatic substitution is a robust and widely used method.[7][8] The choice of an activated dihalo-comonomer, such as 4,4'-difluorobenzophenone, is critical as the electron-withdrawing ketone group activates the fluorine atoms towards nucleophilic attack. The use of a high-boiling point aprotic polar solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is necessary to maintain the reactants in solution at the required high temperatures and to facilitate the reaction. Anhydrous potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide in situ. Toluene is used as an azeotroping agent to remove water, which can interfere with the reaction.
Experimental Workflow Diagram:
Caption: Workflow for the proposed synthesis of a poly(arylene ether nitrile).
Detailed Protocol:
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermocouple.
-
Charging Reactants: To the flask, add equimolar amounts of 3-Hydroxy-5-(trifluoromethyl)benzonitrile and 4,4'-difluorobenzophenone. Add an excess of anhydrous potassium carbonate (e.g., 1.5 equivalents per hydroxyl group).
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc) to achieve a solids concentration of approximately 20-30% (w/v) and a sufficient volume of toluene to fill the Dean-Stark trap.
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a nitrogen blanket. Allow the toluene-water azeotrope to distill and collect in the Dean-Stark trap. Continue this process until no more water is collected (approximately 2-4 hours).
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180°C to initiate polymerization. Monitor the viscosity of the reaction mixture. The reaction is typically complete within 4-8 hours, as indicated by a significant increase in viscosity.
-
Isolation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a stirred excess of methanol or a methanol/water mixture to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any residual salts and unreacted monomers. Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Synthesis of Polyesters via Polycondensation
This method involves the reaction of the phenolic hydroxyl group with a dicarboxylic acid or its more reactive derivative, such as an acyl chloride.
Causality of Experimental Choices: Polyester synthesis through polycondensation is a classic and versatile polymerization technique.[4] Using a diacyl chloride, such as terephthaloyl chloride, is preferred over the corresponding dicarboxylic acid as it is more reactive and allows for lower reaction temperatures, which can help to prevent side reactions. A high-temperature solution polymerization method is proposed. A high-boiling solvent like 1,1,2,2-tetrachloroethane or a mixture of solvents is used to keep the polymer in solution. An acid scavenger, such as pyridine, is necessary to neutralize the HCl gas that is evolved during the reaction, driving the equilibrium towards polymer formation.
Experimental Workflow Diagram:
Caption: Workflow for the proposed synthesis of a polyester.
Detailed Protocol:
-
Reactor Setup: Use a similar setup as for the polyether synthesis, but without the Dean-Stark trap. Ensure the system can be maintained under a dry nitrogen atmosphere.
-
Charging Reactants: Dissolve an equimolar amount of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in anhydrous 1,1,2,2-tetrachloroethane in the reaction flask. Add a slight excess (e.g., 1.1 equivalents) of pyridine as an acid scavenger.
-
Comonomer Addition: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride, either as a solid or as a solution in the same solvent, to the stirred solution. The addition should be done portion-wise to control the initial exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 100-120°C. Continue the reaction for 6-12 hours. The progress of the polymerization can be monitored by the increase in viscosity.
-
Isolation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large excess of methanol.
-
Washing and Drying: Filter the polymer and wash it extensively with methanol to remove pyridine hydrochloride and unreacted monomers. Dry the polyester in a vacuum oven at a temperature below its glass transition temperature until a constant weight is obtained.
Synthesis of Polycarbonates via Melt Transesterification
This solvent-free method involves the reaction of the phenolic hydroxyl group with a carbonic acid diester, such as diphenyl carbonate, at high temperatures under vacuum.
Causality of Experimental Choices: Melt transesterification is an industrially important method for producing polycarbonates.[6] Diphenyl carbonate is a common and effective comonomer. The reaction is typically carried out in two stages. The first stage is conducted at a lower temperature and pressure to facilitate the initial transesterification and removal of phenol byproduct. The second stage requires a higher temperature and a high vacuum to drive the reaction to completion and build up the molecular weight of the polymer. A catalyst, such as sodium hydroxide or a titanium-based catalyst, is essential for this reaction.
Experimental Workflow Diagram:
Caption: Workflow for the proposed synthesis of a polycarbonate.
Detailed Protocol:
-
Reactor Setup: A high-temperature, high-vacuum polymerization reactor equipped with a powerful mechanical stirrer (for viscous melts), a nitrogen inlet, a distillation outlet, and a vacuum system is required.
-
Charging Reactants: Charge the reactor with equimolar amounts of 3-Hydroxy-5-(trifluoromethyl)benzonitrile and diphenyl carbonate. Add a catalytic amount of sodium hydroxide (e.g., 10⁻⁴ mol per mol of diol) or a titanium-based catalyst.
-
Initial Melting and Reaction: Heat the reactor to 180°C under a nitrogen atmosphere to melt the reactants and initiate the transesterification. Phenol will begin to distill off.
-
First Stage Polymerization: Gradually increase the temperature to 200-220°C and slowly reduce the pressure to around 15-30 kPa. Most of the phenol will be removed during this stage, which typically takes 1-2 hours.
-
Second Stage Polymerization: Increase the temperature to 250-280°C and apply a high vacuum (<1 kPa). The viscosity of the melt will increase significantly as the molecular weight of the polycarbonate builds. This stage can take 2-4 hours.
-
Polymer Isolation: Once the desired viscosity is reached, the molten polymer can be extruded from the reactor under nitrogen pressure and pelletized.
Expected Polymer Properties and Characterization
The incorporation of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is expected to yield polymers with the following characteristics:
-
High Thermal Stability: The aromatic backbone and the presence of the trifluoromethyl group should result in polymers with high decomposition temperatures and good thermal-oxidative stability.
-
Good Chemical Resistance: The fluorinated nature of the polymers is likely to impart resistance to a range of solvents and chemicals.
-
Amorphous Nature: The irregular structure of the polymer chains due to the meta-substitution and the bulky trifluoromethyl group may hinder crystallization, leading to amorphous materials with good solubility in some organic solvents.
-
High Glass Transition Temperature (Tg): The rigid aromatic backbone and strong intermolecular forces are expected to result in a high Tg.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure and composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
Potential Applications in Drug Development and Beyond
The unique properties of polymers derived from 3-Hydroxy-5-(trifluoromethyl)benzonitrile make them attractive for a variety of applications:
-
Drug Delivery Systems: The biocompatibility and tunable properties of these polymers could be exploited for controlled release of therapeutic agents.[6] The trifluoromethyl groups may enhance the interaction of the polymer with certain drugs or biological targets.
-
Medical Devices and Implants: Their expected high strength, thermal stability, and biocompatibility could make them suitable for use in medical devices.
-
High-Performance Engineering Plastics: For applications requiring high thermal and chemical resistance.
-
Membranes for Separations: The tailored polarity and free volume of these polymers could be beneficial for gas separation or filtration applications.
Conclusion
The synthesis of polymers incorporating 3-Hydroxy-5-(trifluoromethyl)benzonitrile presents a promising avenue for the development of advanced materials with unique and desirable properties. The protocols outlined in this guide, based on established polymerization principles, provide a solid foundation for researchers to explore the synthesis and characterization of novel polyethers, polyesters, and polycarbonates from this versatile monomer. The resulting polymers hold significant potential for a range of high-performance applications, particularly in the fields of drug development and biomedical materials.
References
-
MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
VTechWorks. High Performance Materials Containing Nitrile Groups. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. [Link]
-
PubMed Central (PMC). Polymers for Drug Delivery Systems. [Link]
-
Scholars Research Library. Polyester the Workhorse of Polymers: A Review from Synthesis to Recycling. [Link]
-
Frontiers. Self-Assembly of Homo-Polyarylene Ether Into Reactive Matrix for Fabrication of Hybrid Functional Microparticles. [Link]
- Google Patents.
-
MDPI. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. [Link]
-
PubMed Central (PMC). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
ResearchGate. Poly(arylene ether nitriles). [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
PubMed Central (PMC). Self-Assembly of Homo-Polyarylene Ether Into Reactive Matrix for Fabrication of Hybrid Functional Microparticles. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
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- 5. researchgate.net [researchgate.net]
- 6. US20080004418A1 - Method of Preparing Polycarbonate - Google Patents [patents.google.com]
- 7. Frontiers | Self-Assembly of Homo-Polyarylene Ether Into Reactive Matrix for Fabrication of Hybrid Functional Microparticles [frontiersin.org]
- 8. Self-Assembly of Homo-Polyarylene Ether Into Reactive Matrix for Fabrication of Hybrid Functional Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the O-Alkylation of 3-Cyano-5-(trifluoromethyl)phenol
Introduction and Scientific Context
3-Cyano-5-(trifluoromethyl)phenol is a critical structural motif in modern medicinal chemistry and materials science. The presence of two potent electron-withdrawing groups—a nitrile (-CN) and a trifluoromethyl (-CF3)—significantly influences the molecule's electronic properties. These groups increase the acidity of the phenolic proton, facilitating its removal, but they also deactivate the aromatic ring and reduce the nucleophilicity of the resulting phenoxide ion through inductive and resonance effects. This dual nature presents a unique challenge for synthetic chemists.
This document provides a comprehensive guide to the successful O-alkylation of 3-Cyano-5-(trifluoromethyl)phenol. It is crucial to distinguish this from N-alkylation. As a phenol, the substrate lacks a nitrogen atom for direct N-alkylation; the reaction occurs at the oxygen atom to form an ether, a transformation of significant value for modifying a molecule's lipophilicity, metabolic stability, and biological activity.[1] Should an N-alkylated final product be desired, a different synthetic strategy starting from an aniline derivative, such as 3-amino-5-(trifluoromethyl)benzonitrile, would be necessary.
This protocol focuses on the robust and widely applicable Williamson ether synthesis, detailing the mechanistic rationale behind reagent selection and reaction conditions to ensure high efficiency and yield for this challenging substrate.[2]
Reaction Principle and Mechanism: The Williamson Ether Synthesis
The O-alkylation of phenols is most commonly achieved via the Williamson ether synthesis, a reliable S_N2 (bimolecular nucleophilic substitution) reaction.[2][3] The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to abstract the acidic phenolic proton, generating a phenoxide anion. For 3-cyano-5-(trifluoromethyl)phenol, this step is relatively facile due to the stabilizing effect of the electron-withdrawing groups on the resulting anion.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate or mesylate). This concerted, backside attack displaces the leaving group and forms the C-O ether bond.[3]
The choice of base, solvent, and alkylating agent is paramount for the success of this reaction, especially with an electron-deficient nucleophile.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate the acidic phenol but are not so harsh as to promote side reactions. Cs₂CO₃ is often more effective for less reactive systems due to the higher solubility of the cesium phenoxide and the "cesium effect," which enhances the nucleophilicity of the anion.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are preferred. They effectively solvate the cation (e.g., K⁺ or Cs⁺) while leaving the phenoxide anion relatively "bare" and highly nucleophilic, thus accelerating the S_N2 reaction.
-
Alkylating Agent: Primary alkyl halides are the best choice to maximize the S_N2 pathway.[3][4] Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a competing side reaction, which is favored by the basic conditions.[2] The reactivity order for the halide leaving group is I > Br > Cl.[4]
Detailed Experimental Protocol
This protocol describes the O-methylation of 3-Cyano-5-(trifluoromethyl)phenol using iodomethane as a representative example. The principles can be adapted for other primary alkyl halides.
3.1. Materials and Reagents
-
3-Cyano-5-(trifluoromethyl)phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Iodomethane (CH₃I) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
DMF is a reproductive toxin; handle with extreme care.
-
Iodomethane is a carcinogen and a potent alkylating agent; handle with caution and avoid inhalation or skin contact.
-
Use a dry apparatus to prevent reaction with water.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 3-Cyano-5-(trifluoromethyl)phenol (e.g., 2.01 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous DMF (40 mL) to the flask via syringe. Stir the resulting suspension at room temperature for 15 minutes to facilitate phenoxide formation.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add iodomethane (0.93 mL, 2.13 g, 15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting phenol.
-
Work-up:
-
Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to afford the pure 1-cyano-3-methoxy-5-(trifluoromethyl)benzene as a colorless oil or white solid.
Data Summary and Optimization Parameters
The following table provides guideline parameters for the O-alkylation of 3-Cyano-5-(trifluoromethyl)phenol. Yields are representative and may vary based on the specific substrate and reaction scale.
| Alkylating Agent (R-X) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Notes |
| Iodomethane (CH₃I) | K₂CO₃ (2.0) | DMF | RT | 12-18 | 85-95% | Standard, highly effective conditions. |
| Iodoethane (CH₃CH₂I) | K₂CO₃ (2.0) | DMF | RT | 16-24 | 80-90% | Slightly slower than methylation. |
| 1-Bromobutane (BuBr) | Cs₂CO₃ (1.5) | MeCN | 60 | 24-48 | 75-85% | Requires heating and a more active base due to lower reactivity of BuBr. |
| Benzyl Bromide (BnBr) | K₂CO₃ (2.0) | MeCN | RT | 8-12 | 90-98% | Highly reactive alkylating agent. |
Troubleshooting and Alternative Methodologies
Common Issues:
-
Low Yield/Incomplete Reaction: This can occur with less reactive alkyl halides (e.g., alkyl chlorides or bromides).
-
Solution 1: Switch to a more reactive base like Cesium Carbonate (Cs₂CO₃).
-
Solution 2: Increase the reaction temperature (e.g., to 50-60 °C).
-
Solution 3: Add a catalytic amount of sodium or potassium iodide (NaI/KI) to perform an in situ Finkelstein reaction, converting an alkyl bromide or chloride to the more reactive alkyl iodide.
-
Solution 4: Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance the solubility and reactivity of the phenoxide in less polar solvents.[5][6]
-
-
Side Product Formation: With secondary alkyl halides, elimination to form an alkene can be a major side reaction.
-
Solution: If possible, redesign the synthesis to use a primary alkyl halide. If a secondary alkyl group is required, an alternative method like the Mitsunobu reaction may be superior.
-
Alternative Methodology: The Mitsunobu Reaction For substrates that are sensitive to basic conditions or when elimination is a concern, the Mitsunobu reaction offers a powerful alternative.[7][8] This reaction couples an alcohol and a pronucleophile (like our phenol, with a pKa < 15) using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
-
Advantages: Occurs under mild, neutral conditions at or below room temperature.
-
Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification. The reagents are also more expensive and have safety hazards associated with them.[9]
Conclusion
The O-alkylation of 3-Cyano-5-(trifluoromethyl)phenol, an electron-deficient substrate, can be achieved in high yield using a well-optimized Williamson ether synthesis protocol. Careful selection of a moderate base (K₂CO₃ or Cs₂CO₃), a polar aprotic solvent (DMF or MeCN), and a reactive primary alkyl halide are key to success. By understanding the underlying S_N2 mechanism and potential side reactions, researchers can effectively troubleshoot and adapt this protocol for the synthesis of diverse aryl ether derivatives essential for drug discovery and materials science.
References
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
ResearchGate. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]
-
American Chemical Society Publications. Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Available at: [Link]
-
Organic-Chemistry.org. Mitsunobu Reaction. Available at: [Link]
-
ACS Green Chemistry Institute. Mitsunobu reaction (Reagent Guide). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield.
Introduction
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a key building block in the development of central nervous system (CNS) agents.[1] Its synthesis can be challenging, often leading to low yields and purification difficulties. This guide provides a comprehensive overview of the two most common synthetic routes, offering insights into potential pitfalls and strategies for optimization.
Synthetic Strategies Overview
Two primary routes are commonly employed for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile:
-
Route A: Sandmeyer Reaction starting from 3-Amino-5-(trifluoromethyl)phenol. This classic transformation involves the diazotization of the aniline followed by cyanation.
-
Route B: Palladium-Catalyzed Cyanation of 3-Bromo-5-(trifluoromethyl)phenol. This modern approach utilizes a palladium catalyst to couple a cyanide source with the aryl bromide.
The choice between these routes will depend on the availability of starting materials, desired scale, and the specific capabilities of your laboratory.
Troubleshooting Guides (Q&A Format)
Route A: Sandmeyer Reaction
Question 1: My diazotization of 3-Amino-5-(trifluoromethyl)phenol seems incomplete or is yielding a complex mixture of byproducts. What could be the cause and how can I fix it?
Answer: Incomplete diazotization is a common issue and can stem from several factors. The diazonium salt of 3-amino-5-(trifluoromethyl)phenol is particularly reactive and can easily decompose or participate in side reactions if not handled correctly.
-
Causality: The diazotization reaction is highly sensitive to temperature. The diazonium salt is unstable at higher temperatures and will decompose, leading to the formation of phenol (from reaction with water) and other colored impurities. Additionally, the concentration of the acid and the rate of addition of sodium nitrite are critical. Too little acid can lead to the formation of a diazoamino compound, while too rapid addition of nitrite can cause localized heating and decomposition.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Slow Addition of Nitrite: Add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the aniline. This ensures that the temperature does not rise and that the nitrous acid is consumed as it is formed.
-
Adequate Acidity: Ensure that you are using a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. This will fully protonate the aniline and prevent the formation of diazoamino compounds.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution. Old solutions may have decomposed, leading to inaccurate stoichiometry.
-
Question 2: The final cyanation step of the Sandmeyer reaction is giving a low yield of the desired nitrile. What are the likely reasons and how can I improve the yield?
Answer: A low yield in the cyanation step is often due to the decomposition of the diazonium salt before it can react with the cyanide source, or due to issues with the copper(I) cyanide reagent.
-
Causality: The diazonium salt can decompose via several pathways, including reaction with water to form the starting phenol, or reduction to an aryl radical which can lead to various byproducts. The reactivity of the copper(I) cyanide solution is also crucial; it must be freshly prepared and kept in a neutral or slightly acidic state to prevent the formation of inactive copper species.
-
Troubleshooting Steps:
-
Use Diazonium Salt Immediately: The prepared diazonium salt solution should be used immediately in the subsequent cyanation step to minimize decomposition.
-
Freshly Prepared Copper(I) Cyanide: Prepare the copper(I) cyanide solution just before use. Ensure that the pH is controlled to prevent the liberation of toxic hydrogen cyanide gas and to maintain the catalytic activity of the copper salt.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This allows for a controlled reaction and minimizes side reactions.
-
Optimize Reaction Temperature: While the diazotization requires low temperatures, the cyanation step may require gentle warming (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the reaction for the cessation of nitrogen gas evolution.[1]
-
Route B: Palladium-Catalyzed Cyanation
Question 1: I am observing low conversion of my starting material, 3-Bromo-5-(trifluoromethyl)phenol, in the palladium-catalyzed cyanation reaction. What are the potential causes?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions can often be attributed to catalyst deactivation, issues with reagents, or suboptimal reaction conditions.
-
Causality: The palladium catalyst can be poisoned by impurities in the starting materials or solvents. The choice of ligand is also critical for stabilizing the active palladium species and facilitating the catalytic cycle. The cyanide source may not be sufficiently soluble or reactive under the chosen conditions. The presence of the free hydroxyl group on the phenol can sometimes interfere with the catalyst, although some modern catalytic systems are tolerant of this functionality.[2][3]
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Ensure you are using a suitable palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a robust phosphine ligand (e.g., XPhos, dppf). The choice of ligand can significantly impact the reaction's success.[3]
-
Anhydrous and Degassed Conditions: These reactions are often sensitive to oxygen and water. Use anhydrous solvents and degas the reaction mixture thoroughly before adding the catalyst.
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more toxic and reactive cyanide sources like KCN or NaCN as they are less likely to poison the catalyst.[3]
-
Solvent and Base: A polar aprotic solvent like DMF, DMAc, or NMP is typically used. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also important to facilitate the reaction.
-
Temperature Optimization: While some modern methods work at lower temperatures, you may need to increase the reaction temperature (e.g., 80-120 °C) to achieve full conversion.
-
Question 2: My palladium-catalyzed cyanation reaction is producing significant amounts of a byproduct where the bromine is replaced by hydrogen (hydrodebromination). How can I minimize this side reaction?
Answer: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-deficient aryl halides.
-
Causality: This side reaction occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the cyanide nucleophile. The hydrogen source can be trace amounts of water, the solvent, or even certain additives.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry.
-
Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes suppress reductive elimination pathways that lead to hydrodebromination.
-
Choice of Base: The choice of base can influence the extent of this side reaction. Experiment with different inorganic bases.
-
Add a Sacrificial Hydrogen Acceptor: In some cases, adding a mild oxidant can help to suppress reductive side reactions, although this should be approached with caution to avoid degrading the catalyst or reagents.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for a higher yield of 3-Hydroxy-5-(trifluoromethyl)benzonitrile?
A1: Both routes can provide good yields with proper optimization. The palladium-catalyzed cyanation of 3-bromo-5-(trifluoromethyl)phenol is often favored in modern synthetic chemistry due to its generally milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction. However, the Sandmeyer reaction can be more cost-effective for large-scale synthesis if the starting aniline is readily available.
Q2: Is it necessary to protect the hydroxyl group on the phenol during the palladium-catalyzed cyanation?
A2: Not always. Modern palladium catalytic systems with appropriate ligands have shown high tolerance for free hydroxyl groups.[2] However, if you are experiencing low yields or significant side reactions, protecting the phenol as a methyl or benzyl ether, followed by deprotection after the cyanation, is a viable strategy.
Q3: What are the common methods for purifying the final product?
A3: 3-Hydroxy-5-(trifluoromethyl)benzonitrile is a polar compound. Purification is typically achieved by column chromatography on silica gel using a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane) as the eluent.[4] Recrystallization from a suitable solvent system can also be an effective final purification step.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Both synthetic routes involve hazardous materials.
-
Cyanides: All cyanide salts (e.g., KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Always have a cyanide antidote kit available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not to isolate them.[5]
-
Palladium Catalysts: While not as acutely toxic as cyanides, palladium compounds should be handled with care as they can be irritants and their long-term health effects may not be fully known.
Experimental Protocols
Route A: Sandmeyer Reaction
Step 1: Diazotization of 3-Amino-5-(trifluoromethyl)phenol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-5-(trifluoromethyl)phenol (1.0 eq.) in a mixture of concentrated sulfuric acid (2.5 eq.) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in a minimal amount of aqueous sodium cyanide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route B: Palladium-Catalyzed Cyanation
-
To a flame-dried Schlenk flask, add 3-bromo-5-(trifluoromethyl)phenol (1.0 eq.), zinc cyanide (0.6 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand like XPhos (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Data Presentation
| Parameter | Route A: Sandmeyer Reaction | Route B: Palladium-Catalyzed Cyanation |
| Starting Material | 3-Amino-5-(trifluoromethyl)phenol | 3-Bromo-5-(trifluoromethyl)phenol |
| Key Reagents | NaNO₂, H₂SO₄, CuCN | Pd(OAc)₂, XPhos, Zn(CN)₂ |
| Typical Yield | 40-60% (unoptimized) | 60-85% (literature examples)[3] |
| Reaction Temperature | 0-5 °C (diazotization), 50-60 °C (cyanation) | 100-120 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Key Challenges | Diazonium salt instability, handling of CuCN | Catalyst poisoning, hydrodebromination |
Visualizations
Experimental Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer reaction route.
Troubleshooting Logic: Low Yield in Palladium-Catalyzed Cyanation
Caption: Decision tree for troubleshooting low conversion in Pd-catalyzed cyanation.
References
-
MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Quora. How can phenols be converted into benzonitrile?. [Link]
- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
- Google Patents.
-
Royal Society of Chemistry. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [Link]
-
MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
MDPI. One-Pot Alkylation–Sulfonylation of Diphenol. [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Taylor & Francis Online. A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
ResearchGate. A New Practical One-Pot Conversion of Phenols to Anilines. [Link]
-
YouTube. column chromatography & purification of organic compounds. [Link]
- Google Patents.
-
JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
MySkinRecipes. 3-Bromo-5-(trifluoromethoxy)phenol. [Link]
-
ACS Publications. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. [Link]
-
Semantic Scholar. A green protocol for one-pot three-component synthesis of 1-(benzothiazolylamino) methyl-2-naphthol catalyzed by oxalic acid. [Link]
-
University of Rochester Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Manufacturing Insights. The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. [Link]
Sources
Technical Support Center: Synthesis of Fluorinated Benzonitriles
Welcome to the Technical Support Center for the synthesis of fluorinated benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. The following question-and-answer format directly addresses specific issues you may encounter in the lab, providing expert insights and actionable protocols to enhance the yield and purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a water-soluble byproduct that crashes out during my aqueous workup. What is it likely to be, and how can I prevent its formation?
A1: This is a classic issue in the synthesis of benzonitriles, and the culprit is almost certainly the hydrolysis of your nitrile functional group. Depending on the reaction conditions, you could be forming either the corresponding benzamide or benzoic acid.
-
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be prevalent during the reaction or workup. The presence of water, even in trace amounts in your solvents or reagents, can lead to the formation of these byproducts.[1][2][3][4]
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.[5]
-
Controlled Workup: When quenching the reaction, do so at low temperatures and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Reagent Choice: If using a Sandmeyer-type reaction, ensure complete conversion of the diazonium salt, as residual nitrous acid can contribute to hydrolytic side reactions.
-
Q2: My final product is contaminated with a high-boiling point impurity that is difficult to remove by distillation. What could this be?
A2: A high-boiling point impurity in this context often points towards the formation of biaryl byproducts through dimerization.[6]
-
Causality: In radical-mediated reactions, such as the Sandmeyer reaction, the aryl radical intermediate can dimerize to form a biaryl species.[6] This is particularly prevalent if the concentration of the radical scavenger (e.g., the copper catalyst) is too low or if the reaction is run at excessively high temperatures.
-
Troubleshooting & Prevention:
-
Optimize Catalyst Loading: Ensure an adequate concentration of the catalyst (e.g., CuCN in a Sandmeyer reaction) is present to efficiently trap the aryl radical.
-
Temperature Control: Maintain the recommended reaction temperature. Overheating can accelerate radical dimerization.
-
Slow Addition: The slow addition of the diazonium salt to the catalyst solution can help maintain a low concentration of the aryl radical, thus minimizing dimerization.
-
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, but I'm getting a mixture of products, including some where other groups have been displaced. How can I improve selectivity?
A3: Achieving regioselectivity in SNAr reactions is crucial and depends on the electronic nature of the aromatic ring and the leaving groups present.
-
Causality: The SNAr reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group.[7] If your starting material has multiple potential leaving groups (e.g., other halogens) in activated positions, you may see a mixture of products.[8]
-
Troubleshooting & Prevention:
-
Choice of Leaving Group: Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack.[7] Conversely, when introducing fluorine using a fluoride source, other halogens like chlorine or bromine can act as leaving groups. The reactivity order is typically F > Cl > Br > I.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes favor the displacement of the most activated leaving group.
-
Protecting Groups: In complex molecules, it may be necessary to use protecting groups to temporarily block other reactive sites on the molecule.
-
Byproduct Summary & Mitigation Strategies
| Byproduct Class | Common Examples | Probable Cause | Recommended Mitigation Strategies |
| Hydrolysis Products | Fluorobenzamides, Fluorobenzoic acids | Presence of water in reagents or solvents; non-optimal pH during workup.[1][9] | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere; quench at low temperatures and avoid prolonged exposure to strong acids/bases.[5] |
| Dimerization Products | Biphenyl derivatives | Radical-mediated side reactions (e.g., in Sandmeyer reactions).[6] | Optimize catalyst concentration; control reaction temperature; slow addition of reagents. |
| Incomplete Reaction Products | Starting materials (e.g., chloro- or aminobenzonitriles) | Insufficient reaction time or temperature; poor quality reagents. | Monitor reaction progress by TLC or GC/LC-MS; use fresh, high-purity reagents; optimize reaction conditions. |
| Isomeric Byproducts | Positional isomers of the desired fluorinated benzonitrile | Competing directing effects of substituents on the aromatic ring.[10] | Careful selection of the synthetic route; use of directing groups where applicable; purification by chromatography. |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis in a Halogen Exchange (Halex) Reaction
This protocol details the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile, with a focus on minimizing the formation of 4-fluorobenzamide.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (2.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Solvent Addition: Add a high-boiling point, anhydrous aprotic polar solvent such as sulfolane or N,N-dimethylformamide (DMF).
-
Azeotropic Distillation: If using a solvent that forms an azeotrope with water (e.g., toluene can be added to DMF), heat the mixture to distill off a small amount of the solvent to remove any trace amounts of water.
-
Reactant Addition: Cool the mixture to room temperature and add 4-chlorobenzonitrile (1.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-180 °C) and monitor the progress by GC-MS.
-
Workup: Upon completion, cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine to remove the polar solvent and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Purification of Fluorinated Benzonitrile from Benzamide Byproduct
This protocol describes the purification of a fluorinated benzonitrile contaminated with the corresponding benzamide.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the benzamide, increasing its solubility in the aqueous layer.
-
Separation: Separate the aqueous and organic layers.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified fluorinated benzonitrile.
Visualizing Troubleshooting Workflows
Troubleshooting Low Yield and Impurity Formation
Caption: A troubleshooting workflow for low yield and impurity issues.
References
-
Musgrave, R. (2020). Synthesis of Benzoic Acid from Benzonitrile. YouTube. Retrieved from [Link]
-
Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of benzoic acid. Retrieved from [Link]
-
MacMillan, J. H., & Labes, M. M. (n.d.). Partial hydrolysis of benzonitriles; 4-(trans-4- Pentylcyclohexyl)benzamide. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
Huestis, M. P. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. Retrieved from [Link]
Sources
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- 4. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
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- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. server.ccl.net [server.ccl.net]
- 10. benchchem.com [benchchem.com]
Optimizing temperature conditions for reactions with 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 3-Hydroxy-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a trifluoromethylated phenolic nitrile, this reagent offers unique electronic properties beneficial for tuning the characteristics of target molecules in pharmaceutical and agrochemical development.[1] However, the interplay of its functional groups necessitates careful control of reaction conditions, particularly temperature, to achieve optimal outcomes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. The advice herein is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experiments.
Understanding the Reactivity of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
The reactivity of 3-Hydroxy-5-(trifluoromethyl)benzonitrile is governed by three key features: the phenolic hydroxyl group, the electron-withdrawing trifluoromethyl (-CF3) group, and the nitrile (-CN) group.
-
Phenolic Hydroxyl Group: The strongly electron-withdrawing -CF3 and -CN groups increase the acidity of the phenolic proton, facilitating its deprotonation to form a phenoxide. This phenoxide is a potent nucleophile, readily participating in reactions such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation.
-
Aromatic Ring: The combined electron-withdrawing effects of the -CF3 and -CN groups deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, these groups would activate the ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group were present at an ortho or para position.[2][3]
-
Nitrile Group: The nitrile group is susceptible to hydrolysis to form an amide or a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine. The electron-withdrawing nature of the substituents on the ring can influence the rate of these transformations.[4]
-
Trifluoromethyl Group: The -CF3 group is generally chemically and thermally stable.[5] Its presence enhances the metabolic stability and lipophilicity of derivative compounds, a desirable trait in drug design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during reactions with 3-Hydroxy-5-(trifluoromethyl)benzonitrile, with a focus on temperature optimization.
Issue 1: Low Yield in Williamson Ether Synthesis (O-alkylation)
The Williamson ether synthesis is a common reaction performed with this substrate. Low yields are often attributable to suboptimal temperature control or inappropriate choice of reagents.
Question: My Williamson ether synthesis with 3-Hydroxy-5-(trifluoromethyl)benzonitrile and an alkyl halide is giving a low yield. How can I optimize the temperature?
Answer:
Optimizing the temperature for the Williamson ether synthesis involves a balance between achieving a reasonable reaction rate and minimizing side reactions.
Causality Behind Temperature Choices:
-
Too Low Temperature: The reaction may be too slow, leading to incomplete conversion even after extended reaction times. The SN2 reaction between the phenoxide and the alkyl halide has an activation energy barrier that must be overcome.
-
Too High Temperature: This can promote the E2 elimination of the alkyl halide as a significant side reaction, especially with secondary and tertiary alkyl halides.[6] For this substrate, high temperatures could also potentially lead to decomposition, although the trifluoromethyl group itself is quite stable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Williamson ether synthesis.
Recommended Protocol and Temperature Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a slight excess (1.1-1.2 eq.) of a suitable base (e.g., K₂CO₃, NaH). | Ensures complete deprotonation to the more reactive phenoxide. |
| Solvent | Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile). | Solubilizes the phenoxide salt and promotes the SN2 mechanism. |
| Temperature | Start with room temperature for primary alkyl halides. If the reaction is sluggish, gently heat to 50-80 °C. For secondary alkyl halides, maintain lower temperatures (0 °C to RT) to minimize E2 elimination. | Balances reaction rate with the prevention of side reactions.[7] |
| Monitoring | Monitor the reaction by TLC or LC-MS. | To determine the optimal reaction time and observe the formation of byproducts. |
Step-by-Step Experimental Protocol (General):
-
To a solution of 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC.
-
If the reaction is slow, gradually increase the temperature to 60 °C and continue to monitor.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
During reactions that involve aqueous workups or are run under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
Question: I am observing the formation of the corresponding carboxylic acid as a byproduct. How can I prevent the hydrolysis of the nitrile group?
Answer:
The hydrolysis of the nitrile is typically promoted by elevated temperatures in the presence of strong acids or bases.[4][8]
Preventative Measures:
-
Temperature Control During Workup: Perform aqueous workups at room temperature or below. Avoid heating the reaction mixture during extraction or washing steps if acid or base is present.
-
pH Control: Neutralize the reaction mixture to a pH of ~7 before heating or prolonged storage.
-
Reaction Conditions: If possible, choose reaction conditions that are neutral or only mildly acidic/basic. For reactions requiring strong bases, consider using non-aqueous conditions and quenching at low temperatures.
Troubleshooting Logic:
Caption: Logic for preventing nitrile hydrolysis.
Issue 3: Decomposition of the Starting Material or Product
While generally stable, trifluoromethylated aromatic compounds can be sensitive to certain harsh conditions.
Question: My reaction is turning dark, and I am getting a complex mixture of products, suggesting decomposition. What temperature limits should I respect?
Answer:
Decomposition can be triggered by excessive heat, especially in the presence of strong acids, bases, or certain metals.
Guidelines for Thermal Stability:
-
General Reactions: For most standard transformations like O-alkylation or acylation, it is advisable to keep the reaction temperature below 100-120 °C. Many reactions with this substrate will proceed efficiently at or below 80 °C.
-
Strongly Acidic/Basic Conditions: Be particularly cautious with high temperatures when strong acids or bases are present. The trifluoromethyl group can be susceptible to hydrolysis under extreme conditions.[9]
-
Exothermic Reactions: For reactions that are potentially exothermic, ensure adequate cooling and controlled addition of reagents to maintain a stable internal temperature.
Investigative Steps:
-
Run the reaction at a lower temperature for a longer period.
-
Analyze the crude reaction mixture by LC-MS to identify potential decomposition products.
-
If high temperatures are unavoidable, consider if a protecting group strategy for the hydroxyl or nitrile group might be beneficial.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 3-Hydroxy-5-(trifluoromethyl)benzonitrile?
A1: It should be stored at room temperature, sealed in a dry environment.[1]
Q2: Can I perform a Mitsunobu reaction on the hydroxyl group? What are the optimal temperature conditions?
A2: Yes, the Mitsunobu reaction is a viable alternative to the Williamson ether synthesis, especially for secondary alcohols or when SN2 conditions fail. The reaction is typically run at 0 °C to room temperature.[10][11] It is important to add the azodicarboxylate (e.g., DEAD or DIAD) slowly at 0 °C as the initial steps can be exothermic.
Q3: How can I reduce the nitrile group to a primary amine without affecting the rest of the molecule?
A3: The nitrile can be reduced to a primary amine using reagents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[2][12]
- LiAlH₄: This is a powerful reducing agent. The reaction is typically performed in an anhydrous ether solvent like THF, often at temperatures ranging from 0 °C to reflux. A careful aqueous workup is required.
- Catalytic Hydrogenation: This method uses H₂ gas with a catalyst like Raney Nickel or Palladium on carbon. It can sometimes require elevated temperatures and pressures. This method may be milder and more functional group tolerant in some cases.
Q4: Is the trifluoromethyl group susceptible to degradation during routine reactions?
A4: The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bonds.[5] Under typical synthetic conditions (e.g., temperatures below 150°C, moderate pH), it is generally unreactive. However, very strong acidic conditions at high temperatures can lead to protolytic defluorination.[9]
References
-
MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available from: [Link]
-
Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Available from: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Mitsunobu, O. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan, 74(10), 963-973. Available from: [Link]
- Google Patents. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
-
Organic Chemistry Portal. (2021). Ether synthesis by etherification (alkylation). Available from: [Link]
-
Organic Chemistry Portal. (2014). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]
-
Valli Chitra, S., Sankar, A., & Parimala, K. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Journal of Scientific Research, 18(1), 231–240. Available from: [Link]
-
National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]
-
Chemistry For Everyone. (2025). How To Reduce A Nitrile To An Amine?. YouTube. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. Available from: [Link]
-
Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of the American Chemical Society, 133(46), 18596-18598. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
-
National Institutes of Health. (2020). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Available from: [Link]
-
Organic Chemistry Portal. (2021). Amine synthesis by nitrile reduction. Available from: [Link]
-
National Institutes of Health. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver. Available from: [Link]
-
ResearchGate. (2022). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. Available from: [Link]
-
ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Available from: [Link]
-
ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Available from: [Link]
-
National Institutes of Health. (2018). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
-
ResearchGate. Williamson ether synthesis. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. Available from: [Link]
-
National Institutes of Health. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available from: [Link]
- Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Thieme. (2014). Catalytic Reduction of Nitriles. Science of Synthesis. Available from: [Link]
-
ResearchGate. (2015). How can I speed up a Mitsunobu reaction?. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]
Sources
- 1. 3-Hydroxy-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 10. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility issues with 3-Hydroxy-5-(trifluoromethyl)benzonitrile in organic solvents
An in-depth guide to the solubility of 3-hydroxy-5-(trifluoromethyl)benzonitrile, a key intermediate in drug discovery.
Technical Support Center: 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Welcome to the technical support guide for 3-Hydroxy-5-(trifluoromethyl)benzonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges associated with this compound. As a critical intermediate in pharmaceutical synthesis, particularly for central nervous system agents, understanding its solubility is paramount for successful experimental outcomes.[1]
Compound Profile & Inherent Solubility Challenges
3-Hydroxy-5-(trifluoromethyl)benzonitrile possesses a unique molecular structure that directly contributes to its complex solubility profile. The molecule contains three key functional groups with opposing characteristics:
-
Phenolic Hydroxyl (-OH) Group: A polar, acidic group capable of donating and accepting hydrogen bonds. This feature promotes solubility in polar, protic solvents.
-
Trifluoromethyl (-CF3) Group: A non-polar, highly lipophilic, and strongly electron-withdrawing group. This moiety enhances solubility in non-polar or moderately polar aprotic solvents.
-
Nitrile (-CN) Group: A polar, aprotic group that can accept hydrogen bonds.
This combination of a potent hydrogen-bond donor (-OH) and a highly lipophilic region (-CF3) on a small aromatic frame can lead to strong intermolecular forces in the solid state (high crystal lattice energy) and make it difficult to find a single solvent that satisfies both polar and non-polar characteristics.
| Property | Value / Description | Source |
| CAS Number | 1243459-56-4 | [1] |
| Molecular Formula | C₈H₄F₃NO | [1] |
| Molecular Weight | 187.12 g/mol | [1] |
| Appearance | Likely a crystalline solid (typical for substituted phenols) | Inferred |
| Predicted Acidity | The phenolic proton is expected to be acidic (pKa ~7-9) due to the electron-withdrawing -CN and -CF3 groups. | Chemical Principles |
| Predicted Solubility | Low solubility in non-polar solvents (e.g., hexanes) and water. Preferential solubility in polar aprotic (e.g., DMSO, DMF) or polar protic (e.g., alcohols) solvents. | Chemical Principles |
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: Why is 3-Hydroxy-5-(trifluoromethyl)benzonitrile not dissolving in my chosen solvent?
Answer: The root cause is likely a mismatch between the solvent's properties and the compound's dual nature.
-
In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents cannot disrupt the strong hydrogen bonding network established by the hydroxyl group in the compound's solid lattice.
-
In Water: While the hydroxyl group can interact with water, the highly lipophilic trifluoromethyl group and the aromatic ring lead to overall hydrophobicity, resulting in poor aqueous solubility.
-
In Some Polar Solvents (e.g., Ethanol, Methanol): While often effective, you may be experiencing issues with concentration. At higher concentrations, the compound's self-association can be stronger than its interaction with the solvent, leading to incomplete dissolution.
Q2: What is the best starting solvent for dissolving this compound?
Answer: For most applications, polar aprotic solvents are the most reliable starting point.
-
First Choice: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent at disrupting hydrogen bonds and can solvate both the polar and non-polar regions of the molecule.
-
Second Choice: Acetone or Acetonitrile. These are less polar than DMSO but are often sufficient and are easier to remove under vacuum.
-
Third Choice: Alcohols like ethanol or isopropanol. These are good options but may require gentle heating to achieve higher concentrations.
Q3: I have a suspension, not a clear solution. What should I do?
Answer: A suspension indicates that the solvent's capacity has been exceeded or that the dissolution kinetics are very slow. Follow this troubleshooting workflow.
Caption: Key molecular features and their influence on solubility.
References
-
MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Available at: [Link]
-
PubChem. 3-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science.
-
Wikipedia. Benzonitrile. Available at: [Link]
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Zhang, Y., et al. Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]
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New Jersey Department of Health. Hazard Summary: Benzonitrile. Available at: [Link]
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University of Rochester, Department of Chemistry. Solvent: benzonitrile. Available at: [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available at: [Link]
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Technical Support Center: Stability and Degradation of 3-Cyano-5-(trifluoromethyl)phenol
Welcome to the technical support center for 3-Cyano-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under acidic conditions.
Introduction
3-Cyano-5-(trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a strongly electron-withdrawing trifluoromethyl group and a cyano group meta to the hydroxyl group, significantly influences its chemical properties and reactivity.[1] Understanding the stability of this molecule is paramount for developing robust synthetic routes, designing stable formulations, and conducting accurate analytical testing.
This guide provides a comprehensive overview of the anticipated stability of 3-Cyano-5-(trifluoromethyl)phenol under acidic stress, potential degradation pathways, and methodologies for its analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3-Cyano-5-(trifluoromethyl)phenol in acidic solutions?
A1: While specific kinetic data for 3-Cyano-5-(trifluoromethyl)phenol is not extensively documented in publicly available literature, we can infer its stability by examining its constituent functional groups. The trifluoromethyl group is known for its high metabolic and chemical stability.[2] Studies on the closely related 3-(trifluoromethyl)phenol show it is highly resistant to hydrolysis across a wide pH range.[3] This stability is attributed to the meta position of the trifluoromethyl group, which does not permit the formation of a reactive quinone methide intermediate that facilitates defluorination.[3][4]
However, the cyano group is susceptible to acid-catalyzed hydrolysis.[5][6] Therefore, under forcing acidic conditions (e.g., elevated temperatures and strong acid concentrations), the primary degradation pathway is expected to be the hydrolysis of the cyano group to a carboxylic acid.
Q2: What are the likely degradation products of 3-Cyano-5-(trifluoromethyl)phenol under acidic stress?
A2: The most probable degradation pathway involves the hydrolysis of the nitrile (cyano) group. This reaction typically proceeds in two stages: first, to an amide intermediate (3-carbamoyl-5-(trifluoromethyl)phenol), and then further hydrolysis to the corresponding carboxylic acid (3-carboxy-5-(trifluoromethyl)phenol).[5]
Q3: How do the trifluoromethyl and cyano groups influence the reactivity of the phenol?
A3: Both the trifluoromethyl and cyano groups are strongly electron-withdrawing. This has two main consequences:
-
Increased Acidity: These groups stabilize the phenoxide conjugate base, making 3-Cyano-5-(trifluoromethyl)phenol more acidic than phenol itself.[1][7]
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of these substituents deactivates the aromatic ring towards electrophilic aromatic substitution.[1]
Q4: What analytical techniques are recommended for monitoring the stability of 3-Cyano-5-(trifluoromethyl)phenol?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach.[8] This technique allows for the separation and quantification of the parent compound from its potential degradants. For structural elucidation of any unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Unexpectedly rapid degradation of 3-Cyano-5-(trifluoromethyl)phenol in an acidic medium. | 1. Harsh reaction conditions: High temperatures and/or high concentrations of strong acids can accelerate nitrile hydrolysis. 2. Presence of catalytic impurities: Certain metal ions can catalyze the hydrolysis of nitriles. 3. Photodegradation: While the trifluoromethylphenol core is relatively stable, prolonged exposure to high-energy light could contribute to degradation.[3] | 1. Optimize reaction conditions: Conduct a design of experiments (DoE) to evaluate the effect of temperature and acid concentration. Consider using milder acids or shorter reaction times.[11] 2. Use high-purity reagents and solvents: Ensure all materials are of high purity to minimize catalytic side reactions. 3. Protect the reaction from light: Conduct experiments in amber glassware or under light-protective conditions. |
| Appearance of multiple unknown peaks in the HPLC chromatogram during a stability study. | 1. Complex degradation pathways: While nitrile hydrolysis is the most likely pathway, other minor degradation routes may occur under specific stress conditions. 2. Interaction with excipients or other components in a formulation: The compound may react with other molecules present in the solution. 3. Secondary degradation: The primary degradant may itself be unstable and degrade further. | 1. Characterize unknown peaks: Utilize LC-MS to determine the mass-to-charge ratio of the unknown impurities and perform fragmentation studies (MS/MS) to elucidate their structures.[8] 2. Conduct forced degradation on the pure compound: This will help differentiate between inherent degradation products and those arising from interactions with other components.[12] 3. Evaluate the stability of the primary degradant: If the structure of the primary degradant is known or can be synthesized, subject it to the same stress conditions to assess its stability. |
| Poor recovery of the compound from the reaction mixture. | 1. Adsorption to surfaces: Phenolic compounds can sometimes adsorb to glass or plastic surfaces, especially at low concentrations. 2. Precipitation: Changes in pH or solvent composition during workup could cause the compound or its degradants to precipitate. | 1. Use silanized glassware: This can reduce adsorption of the analyte to glass surfaces. 2. Ensure complete dissolution: Carefully check for any undissolved material at each step of the experimental workflow. Adjust solvent composition or pH if necessary to maintain solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-Cyano-5-(trifluoromethyl)phenol under acidic conditions.
1. Materials:
-
3-Cyano-5-(trifluoromethyl)phenol
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)
-
Volumetric flasks
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
-
LC-MS system (for characterization of degradants)
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of 3-Cyano-5-(trifluoromethyl)phenol in methanol to prepare a stock solution of 1 mg/mL.
3. Stress Conditions:
-
Sample Preparation: In separate volumetric flasks, add an aliquot of the stock solution and dilute with 1 M HCl, 0.1 M HCl, and water (as a control) to achieve a final concentration of approximately 100 µg/mL.
-
Incubation:
-
One set of samples is kept at room temperature.
-
Another set of samples is heated to 60°C.
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
4. Sample Analysis:
-
Neutralization: Prior to HPLC analysis, neutralize the acidic samples by adding an equivalent amount of NaOH.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).[13]
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point. Identify and quantify any degradation products.
5. Characterization of Degradants:
-
Analyze samples with significant degradation using LC-MS to identify the mass of the degradation products and propose their structures.
Visualizing the Workflow
Caption: Workflow for the forced degradation study of 3-Cyano-5-(trifluoromethyl)phenol.
Potential Degradation Pathway
Under acidic conditions, the primary degradation pathway for 3-Cyano-5-(trifluoromethyl)phenol is the hydrolysis of the cyano group.
Caption: Proposed degradation pathway of 3-Cyano-5-(trifluoromethyl)phenol in acid.
References
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Helal, M. A., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry, 16(1), 58. Retrieved from [Link]
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LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
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MDPI. (2022). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. Catalysts, 12(10), 1145. Retrieved from [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8565. Retrieved from [Link]
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Granucci, G., et al. (2000). A Theoretical Investigation of Excited-State Acidity of Phenol and Cyanophenols. Journal of the American Chemical Society, 122(49), 12243–12253. Retrieved from [Link]
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Kalkan, E., et al. (2011). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Environmental Technology, 32(15-16), 1867-1877. Retrieved from [Link]
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MDPI. (2021). Analysis of Photocatalytic Degradation of Phenol with Exfoliated Graphitic Carbon Nitride and Light-Emitting Diodes Using Response Surface Methodology. Catalysts, 11(1), 107. Retrieved from [Link]
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P, U., & S, S. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. ISRN Biotechnology, 2014, 672069. Retrieved from [Link]
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ResearchGate. (2021). List of analytical techniques used for the removal of cyanotoxins. Retrieved from [Link]
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Wang, Z., et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Retrieved from [Link]
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Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
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Study.com. (n.d.). Rank the following substances in order of increasing acidity: Phenol, p-methylphenol, p-(trifluoromethyl)phenol. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Frontiers. (2025). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. Retrieved from [Link]
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ChemistryViews. (2024). Practical Path to Multiple Trifluoromethylation of Phenols. Retrieved from [Link]
-
American Chemical Society. (n.d.). Catalytic hydrothermal destruction of PFAS: kinetics and reaction mechanisms. Retrieved from [Link]
-
PubMed. (2019). Study of cyanotoxin degradation and evaluation of their transformation products in surface waters by LC-QTOF MS. Retrieved from [Link]
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MDPI. (2022). Williams Pear Canning-Industrial Residues Suitable for Powdered Products: Effect of Particle Size and Acid Immersion on Physicochemical and Bioactive Properties. Retrieved from [Link]
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PubMed. (2021). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Retrieved from [Link]
-
ResearchGate. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]
-
ACS Publications. (2026). Photocatalytic Analysis of Titanium Semiconductors Anodized in H3po4, Hf and Psidium guajava-Based Electrolyte. Retrieved from [Link]
-
PubMed. (2019). NanoFe3O4 Accelerates Anoxic Biodegradation of 3,5,6-trichloro-2-pyridinol. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Benzonitrile Synthesis
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in various synthetic routes to benzonitrile. By understanding the underlying chemical principles and critical process parameters, you can optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Section 1: Synthesis from Benzaldehyde
The synthesis of benzonitrile from benzaldehyde, typically via an aldoxime intermediate, is a common laboratory method. However, inefficiencies in either the oximation or dehydration step can significantly lower the overall yield.
Question 1: My initial conversion of benzaldehyde to benzaldoxime is low. What are the likely causes and how can I improve it?
Answer: Incomplete oximation is a frequent bottleneck. Several factors can contribute to this issue:
-
Suboptimal pH: The reaction of benzaldehyde with hydroxylamine is pH-sensitive. The ideal pH range is typically between 4 and 5 to ensure a sufficient concentration of the free hydroxylamine nucleophile.
-
Improper Stoichiometry: An insufficient molar excess of hydroxylamine can lead to incomplete conversion of benzaldehyde. A slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride is often recommended.[1]
-
Low Reaction Temperature: While the reaction is often performed at or slightly above room temperature, very low temperatures can decrease the reaction rate. Conversely, excessively high temperatures can lead to side reactions. A controlled temperature of around 25-40°C is generally effective.
-
Inadequate Mixing: If the reaction mixture is not adequately agitated, phase separation or localized concentration gradients can hinder the reaction. Ensure efficient stirring throughout the process.
Troubleshooting Workflow: Low Benzaldoxime Yield
Caption: Troubleshooting workflow for low benzaldoxime yield.
Question 2: The dehydration of benzaldoxime to benzonitrile is resulting in a low yield and significant byproducts. How can I optimize this step?
Answer: The dehydration step is critical and prone to side reactions if not properly controlled. Key factors to consider are:
-
Choice of Dehydrating Agent: A variety of dehydrating agents can be employed, with acetic anhydride being one of the most common and effective. Other options include thionyl chloride, phosphorus pentoxide, and various catalysts.[2] The choice of agent will dictate the reaction conditions.
-
Reaction Temperature: High temperatures can lead to the formation of undesired byproducts. For instance, when using acetic anhydride, maintaining a temperature around 140-150°C is often optimal.
-
Presence of Water: Any residual water from the oximation step can consume the dehydrating agent and reduce the yield. Ensure the benzaldoxime is as dry as possible before proceeding.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion without prolonged heating, which can promote byproduct formation.
| Dehydrating Agent | Typical Temperature | Typical Yield (%) | Reference |
| Acetic Anhydride | 140-150°C | >90 | |
| Phosphorus Pentoxide (P₂O₅) | 220-240°C (Microwave) | 90 | [2][3] |
| Thionyl Chloride (SOCl₂) | Reflux in Benzene | Good to Excellent | [2] |
Table 1. Comparison of common dehydrating agents for benzaldoxime.
Section 2: Synthesis via Ammoxidation of Toluene
The gas-phase ammoxidation of toluene is a major industrial route to benzonitrile. Low conversion rates in this process are often linked to catalyst performance and reaction conditions.
Question 3: My toluene conversion is low in the ammoxidation process. What are the primary factors to investigate?
Answer: Low toluene conversion is typically a result of suboptimal reaction parameters:
-
Insufficient Reaction Temperature: The ammoxidation of toluene is an endothermic reaction requiring high temperatures, typically in the range of 350-450°C.[4] If the temperature is too low, the reaction rate will be slow, leading to poor conversion.
-
Improper Reactant Feed Ratio: The molar ratios of ammonia to toluene and oxygen to toluene are critical. An insufficient amount of ammonia can limit the formation of benzonitrile, while an excess of oxygen can lead to complete oxidation to CO and CO₂.[4]
-
High Space Velocity: If the flow rate of the reactant gases over the catalyst is too high (high space velocity), the residence time will be too short for the reaction to reach completion.
-
Catalyst Deactivation: The catalyst, often a mixed metal oxide (e.g., V-Sb-O), can deactivate over time due to coking, poisoning, or sintering.[5][6]
Question 4: The selectivity towards benzonitrile is poor, with significant formation of carbon oxides and other byproducts. How can I improve selectivity?
Answer: Poor selectivity is a common challenge in ammoxidation and is often a consequence of over-oxidation.
-
Excessively High Reaction Temperature: While a high temperature is necessary for toluene conversion, an overly high temperature will favor the complete combustion of toluene to CO and CO₂.[4] Careful temperature control is crucial.
-
Suboptimal Catalyst Composition: The composition of the catalyst and its support material significantly influences selectivity. For example, vanadium-based catalysts are widely used for their effectiveness.[7]
-
Incorrect Oxygen-to-Toluene Ratio: A high oxygen concentration increases the likelihood of complete oxidation. Optimizing this ratio is key to maximizing benzonitrile yield.
Troubleshooting Workflow: Ammoxidation of Toluene
Caption: Troubleshooting low yield in the ammoxidation of toluene.
Section 3: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction, involving the reaction of a benzenediazonium salt with a cyanide source, is a versatile method for introducing a nitrile group onto an aromatic ring.
Question 5: I am experiencing low yields in the Sandmeyer reaction for benzonitrile synthesis. What are the common pitfalls?
Answer: The Sandmeyer reaction is sensitive to several factors that can impact the yield:
-
Incomplete Diazotization: The formation of the benzenediazonium salt from aniline is the first critical step. This reaction must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[8] Inadequate cooling or the slow addition of sodium nitrite can lead to the formation of phenol as a byproduct.[9]
-
Decomposition of the Diazonium Salt: Benzenediazonium salts are thermally unstable and should be used immediately after preparation.[10] Allowing the solution to warm up will result in decomposition and reduced yield.
-
Inactive Copper(I) Cyanide Catalyst: The copper(I) cyanide (CuCN) is a crucial catalyst for the reaction. If the catalyst is old or has been exposed to air, it may have oxidized to copper(II), which is ineffective.[10]
-
Side Reactions: The diazonium salt can undergo other reactions, such as coupling with unreacted aniline or other electron-rich species in the reaction mixture.
Experimental Protocol: Sandmeyer Reaction for Benzonitrile Synthesis
-
Diazotization of Aniline:
-
In a flask equipped with a stirrer and thermometer, dissolve aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5°C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.[8]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
A reaction will occur, often with the evolution of nitrogen gas.
-
After the addition is complete, the mixture is gently warmed to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The reaction mixture is then typically subjected to steam distillation to isolate the crude benzonitrile.
-
The distillate is extracted with an organic solvent, and the organic layer is washed, dried, and distilled to obtain pure benzonitrile.[11]
-
Section 4: Synthesis by Dehydration of Benzamide
The dehydration of benzamide is a straightforward method for producing benzonitrile, often employing strong dehydrating agents.
Question 6: My attempt to dehydrate benzamide resulted in a low yield of benzonitrile. What could have gone wrong?
Answer: Low yields in benzamide dehydration are often due to incomplete reaction or decomposition of the product.
-
Ineffective Dehydrating Agent: The choice and amount of dehydrating agent are critical. Phosphorus pentoxide (P₂O₅) is a powerful but aggressive reagent.[2][3] Thionyl chloride (SOCl₂) is another effective option.[2] Insufficient dehydrating agent will result in incomplete conversion.
-
Sublimation of Benzamide: Benzamide can sublime at higher temperatures, leading to loss of starting material from the reaction mixture.[12]
-
Harsh Reaction Conditions: While heat is often required, excessively high temperatures or prolonged reaction times can lead to decomposition of both the starting material and the product.
-
Inadequate Mixing: For solid-phase reactions (e.g., with P₂O₅), intimate mixing of the reactants is essential for an efficient reaction.
Experimental Protocol: Dehydration of Benzamide with Phosphorus Pentoxide
-
Reactant Preparation:
-
Thoroughly mix benzamide and phosphorus pentoxide in a dry round-bottom flask. The intimate mixing of the solids is crucial for a successful reaction.
-
-
Reaction:
-
Gently heat the mixture. The reaction is often vigorous and exothermic.
-
The benzonitrile product will distill from the reaction mixture.
-
-
Purification:
-
The collected distillate can be purified by redistillation, optionally after washing with a dilute sodium carbonate solution to remove any acidic impurities.[11]
-
References
-
Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18955-18963. [Link][1][13]
-
Nile Chemicals. (2021, August 1). Synthesis of Benzonitrile [Video]. YouTube. [Link][12]
-
Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine & Nanotechnology, 7(3), 200-201. [Link]
-
Quora. (2017, June 4). Can benzene diazonium salt give benzonitrile with KCN only (i.e. without CuCN)?[Link][14]
-
Google Patents. (1948). Benzonitrile production from benzene or diphenyl and hcn. [15]
-
Google Patents. (2015). Method for preparing benzonitrile compound. [16]
-
The Organic Chemistry Tutor. (2022, August 13). Preparation of Benzonitriles, Part 3: By Ammoxidation [Video]. YouTube. [Link][17]
-
ResearchGate. (n.d.). Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. [Link][19]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link][11]
-
ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. [Link][20]
-
ResearchGate. (2019, May). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. [Link][3]
-
Google Patents. (1956). Preparation of benzonitrile. [21]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. [Link][9]
-
Vedantu. (n.d.). Benzene Diazonium Chloride: Structure, Preparation & Uses. [Link][8]
-
Google Patents. (1978). Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth. [7]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link][5]
-
NPTEL-NOC IITM. (2014, July 31). Mod-01 Lec-07 Catalyst deactivation and accounting for it in design – II [Video]. YouTube. [Link][6]
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Technical Support Center: Synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the scalable synthesis of this important pharmaceutical intermediate.[1] Our focus is on providing practical, field-proven insights grounded in robust scientific principles.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
Q1: What is the most common and scalable synthetic route for 3-Hydroxy-5-(trifluoromethyl)benzonitrile?
A1: The most prevalent and industrially adaptable method is a two-step process starting from 3-amino-5-(trifluoromethyl)phenol. The synthesis involves:
-
Diazotization: The conversion of the aromatic amine (3-amino-5-(trifluoromethyl)phenol) into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C).[2]
-
Sandmeyer Reaction: The subsequent replacement of the diazonium group with a nitrile (-CN) group using a copper(I) cyanide (CuCN) reagent.[3][4][5] This reaction is a cornerstone for producing aromatic nitriles due to its versatility and efficiency.[3]
Q2: What are the most critical parameters to control during this synthesis?
A2: Meticulous control over reaction conditions is paramount for achieving high yield and purity.[3] The most critical parameters are:
-
Temperature: Diazonium salts are thermally unstable and can decompose violently. The diazotization step must be maintained between 0-5 °C. In the subsequent Sandmeyer reaction, temperature control is crucial to prevent side reactions and tar formation.
-
pH and Acid Concentration: The acidity of the medium is vital for the in situ generation of nitrous acid and for stabilizing the resulting diazonium salt. Insufficient acidity can lead to unwanted side reactions, such as the coupling of the diazonium salt with the starting phenol.
-
Reagent Stoichiometry and Addition Rate: The slow, controlled addition of sodium nitrite during diazotization is essential to manage the exothermic reaction and prevent the buildup of excess nitrous acid, which can lead to degradation. Similarly, the stoichiometry of CuCN in the Sandmeyer step influences reaction efficiency.
Q3: What are the primary safety concerns, and how should they be mitigated?
A3: The synthesis involves several significant hazards:
-
Diazonium Salt Instability: Aryl diazonium salts, especially when isolated in a dry, solid state, are shock-sensitive and can be explosive. Crucial Mitigation: Never isolate the diazonium salt. It should always be prepared and used immediately in solution at low temperatures.
-
Toxicity of Cyanide: Copper(I) cyanide and any generated hydrogen cyanide (HCN) gas are highly toxic. Crucial Mitigation: All manipulations involving cyanide salts must be performed in a well-ventilated fume hood. The reaction should be quenched carefully with an oxidizing agent like sodium hypochlorite (bleach) to destroy any residual cyanide before disposal.
-
Corrosive Acids: Strong acids are used in the diazotization step. Crucial Mitigation: Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Q4: What are the expected yields and purity levels for this synthesis?
A4: With proper optimization and control, yields for the two-step process can range from 60% to 80%. Purity of the crude product is often variable and depends heavily on the control of side reactions. After purification, typically by silica gel column chromatography, a purity of >98% can be achieved.
Synthetic Workflow and Mechanism
The overall process is a classic transformation of an aromatic amine to a benzonitrile via a diazonium intermediate.
Overall Reaction Scheme
Caption: Synthetic pathway for 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The copper(I) species is believed to facilitate a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All necessary safety precautions must be strictly followed.
Protocol 1: Diazotization of 3-Amino-5-(trifluoromethyl)phenol
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-5-(trifluoromethyl)phenol (1.0 eq) in a 2M aqueous solution of hydrochloric acid (3.0 eq).
-
Cooling: Cool the suspension to 0 °C in an ice-salt bath. Ensure the internal temperature is stable between 0 and 5 °C.
-
Nitrite Addition: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.
-
Validation: A small aliquot of the reaction mixture can be tested with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. The resulting solution containing the diazonium salt should be used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
-
Cyanide Solution Prep: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Caution: Highly toxic. Handle in a fume hood.
-
Reaction Setup: Gently heat the cyanide solution to 50-60 °C.
-
Addition: Slowly add the cold diazonium salt solution prepared in Protocol 1 to the warm cyanide solution. The addition should be controlled to manage gas evolution (N₂) and the exothermic nature of the reaction.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium salt.
-
Cooling: Cool the reaction mixture to room temperature.
Protocol 3: Work-up and Purification
-
Quenching: Carefully adjust the pH of the reaction mixture to >10 with aqueous sodium hydroxide to decompose any unreacted cyanide. Add aqueous ferric chloride to precipitate excess cyanide as insoluble iron complexes.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to yield 3-Hydroxy-5-(trifluoromethyl)benzonitrile as a solid.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| P1 | Low or no yield after Step 1 (Diazotization) | 1. Temperature too high: Decomposition of the unstable diazonium salt. 2. Insufficient acid: Incomplete formation of nitrous acid (HNO₂). 3. Impure NaNO₂: Lower effective concentration of the diazotizing agent. | 1. Improve cooling: Use an ice-salt or acetone-dry ice bath to maintain T < 5 °C. 2. Verify acid stoichiometry: Ensure at least 2-3 equivalents of strong acid are used. 3. Use fresh, high-purity NaNO₂. |
| P2 | Vigorous, uncontrolled foaming and gas evolution | 1. Addition rate too fast: Rapid decomposition of the diazonium salt. 2. Localized overheating: Inefficient stirring or rapid addition causing hot spots. | 1. Slow down addition: Add the diazonium salt solution to the cyanide solution slowly and sub-surface if possible. 2. Ensure vigorous stirring: Use a mechanical stirrer to maintain a homogenous temperature. |
| P3 | Low yield of the final product | 1. Side reaction: Formation of 3-hydroxy-5-(trifluoromethyl)phenol by reaction of the diazonium salt with water.[2] 2. Poor quality CuCN: Inactive catalyst leading to incomplete reaction. 3. Tar formation: Polymerization or degradation side reactions at elevated temperatures. | 1. Minimize water: Use concentrated reagents where possible. Ensure the Sandmeyer reaction proceeds efficiently to outcompete hydrolysis. 2. Use high-purity or freshly prepared CuCN. 3. Maintain strict temperature control during the Sandmeyer reaction. Do not overheat. |
| P4 | Product is difficult to purify (oily, multiple spots on TLC) | 1. Presence of azo-coupling byproducts: The diazonium salt can couple with the starting phenol. 2. Residual copper salts: Copper complexes co-extracting with the product. 3. Formation of undesired isomers or byproducts. | 1. Ensure sufficient acidity: This minimizes the concentration of the free phenoxide, which is the active coupling partner. 2. Improve work-up: Wash the organic extract with an aqueous ammonia solution to remove copper salts as soluble ammine complexes. 3. Optimize chromatography: Use a high-resolution silica gel and a shallow eluent gradient. Characterize byproducts by LC-MS to identify their source. |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol. Retrieved from [Link]
Sources
- 1. 3-Hydroxy-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comprehensive Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the quality and reliability of analytical reference standards are paramount to ensuring the accuracy and validity of experimental results. This guide provides an in-depth technical overview of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, evaluating its suitability as an analytical reference standard. We will explore its physicochemical properties, compare it with potential alternatives, and provide detailed experimental protocols for its characterization and use in analytical methodologies.
The Critical Role of Analytical Reference Standards in Pharmaceutical Development
Analytical reference standards are highly purified and well-characterized substances used as a basis for comparison in analytical tests.[1] They are fundamental to the pharmaceutical industry for a multitude of applications, including:
-
Identity Confirmation: Verifying the chemical structure of an active pharmaceutical ingredient (API) or related compound.
-
Purity Assessment: Quantifying the levels of impurities and degradation products.
-
Assay Validation: Establishing the accuracy and precision of analytical methods.[2]
-
Calibration of Instruments: Ensuring the reliability of analytical instrumentation.
The selection of an appropriate reference standard is a critical decision that directly impacts the quality and integrity of analytical data. A suitable reference standard should possess high purity, be well-characterized, and exhibit long-term stability under defined storage conditions.
Physicochemical Profile of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a substituted benzonitrile derivative with the molecular formula C₈H₄F₃NO and a molecular weight of 187.12 g/mol .[3] Its chemical structure, featuring a hydroxyl group, a nitrile group, and a trifluoromethyl group on a benzene ring, imparts unique properties relevant to its use as an analytical standard.
| Property | Value | Source |
| CAS Number | 1243459-56-4 | [3] |
| Molecular Formula | C₈H₄F₃NO | [3] |
| Molecular Weight | 187.12 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [3][4] |
| Storage | Room temperature, stored under nitrogen | [4] |
The presence of the trifluoromethyl group is of particular significance in medicinal chemistry and drug development. This group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[5] Consequently, trifluoromethyl-containing compounds are prevalent in modern pharmaceuticals, necessitating the availability of corresponding high-quality reference standards for their analysis.
Performance Comparison with Alternative Reference Standards
The selection of a reference standard is often dictated by the specific analytical needs and the chemical nature of the analyte. While 3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as a valuable standard, particularly for the analysis of related fluorinated pharmaceutical intermediates, it is essential to consider potential alternatives.
| Feature | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | Alternative: 3-Fluoro-5-(trifluoromethyl)benzonitrile | Alternative: 3,5-Bis(trifluoromethyl)benzonitrile |
| CAS Number | 1243459-56-4 | 149793-69-1 | 27126-93-8 |
| Molecular Formula | C₈H₄F₃NO | C₈H₃F₄N | C₉H₃F₆N |
| Molecular Weight | 187.12 g/mol | 189.11 g/mol | 239.12 g/mol |
| Purity (Typical) | ≥98% | ≥98% (GC) | Not specified |
| Key Structural Difference | Hydroxyl group | Fluoro group | Second trifluoromethyl group |
| Potential Analytical Impact | The hydroxyl group can influence polarity, chromatographic retention, and potential for hydrogen bonding. | The fluoro group offers a different electronic and steric profile, potentially altering chromatographic behavior and spectroscopic signals. | The additional trifluoromethyl group significantly increases lipophilicity and may provide a stronger signal in ¹⁹F NMR. |
Rationale for Selection:
The choice between these standards would depend on the specific analyte being tested. For instance, if the API contains a hydroxyl group, 3-Hydroxy-5-(trifluoromethyl)benzonitrile would be a more structurally relevant standard for identification and impurity profiling. Conversely, for analytes with a second trifluoromethyl group, 3,5-Bis(trifluoromethyl)benzonitrile might be more appropriate. The stability and reactivity of the hydroxyl group versus a fluoro or another trifluoromethyl group under analytical conditions should also be a key consideration.[6][7]
Experimental Protocols for Characterization and Use
To establish the suitability of 3-Hydroxy-5-(trifluoromethyl)benzonitrile as a reference standard, a comprehensive characterization is necessary. The following are detailed protocols for its analysis using common analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity of the reference standard and for its use in assaying other samples.[8]
Workflow for HPLC Method Development and Validation:
Caption: HPLC Method Development and Validation Workflow.
Step-by-Step Protocol:
-
Standard Preparation: Accurately weigh approximately 10 mg of 3-Hydroxy-5-(trifluoromethyl)benzonitrile reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher proportion of A and gradually increase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
-
Method Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve optimal separation of the main peak from any impurities.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Purity Calculation: Calculate the purity of the reference standard by the area normalization method, assuming all impurities have a similar response factor to the main component.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of a reference standard.
Workflow for NMR Analysis:
Caption: NMR Analysis Workflow for Structural Confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the number and types of protons in the molecule. The aromatic protons and the hydroxyl proton should be observable.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number of carbon atoms and their chemical environments. The signals for the nitrile, trifluoromethyl, and aromatic carbons should be assigned.
-
¹⁹F NMR Spectroscopy: Acquire the fluorine-19 NMR spectrum. A single signal corresponding to the CF₃ group is expected. This technique is particularly useful for quantifying fluorinated compounds.
-
Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be performed using a certified internal standard with a known concentration.
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Workflow for GC-MS Analysis:
Caption: GC-MS Analysis Workflow for Identity Confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the reference standard in a volatile solvent. Derivatization of the hydroxyl group may be necessary to improve volatility for gas chromatography.
-
GC-MS Conditions (Starting Point):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak corresponding to the molecular weight of the compound (187.12). Analyze the fragmentation pattern to confirm the structure.
Stability and Degradation Pathway Analysis
A critical attribute of a reference standard is its stability under defined storage and handling conditions. Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products.[9][10]
Forced Degradation Conditions:
-
Acidic Hydrolysis: Reflux in 0.1 M HCl.
-
Basic Hydrolysis: Reflux in 0.1 M NaOH.
-
Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material at an elevated temperature (e.g., 105 °C).
-
Photolytic Degradation: Exposure to UV light.
The samples from these stress conditions should be analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products. The benzonitrile group may be susceptible to hydrolysis to the corresponding benzoic acid or amide under strong acidic or basic conditions. The phenolic hydroxyl group may be prone to oxidation.
Conclusion
3-Hydroxy-5-(trifluoromethyl)benzonitrile possesses the key attributes of a valuable analytical reference standard, particularly for the analysis of fluorinated pharmaceutical compounds. Its high purity and well-defined chemical structure make it suitable for identity, purity, and assay tests. While direct comparative experimental data with other standards is limited, a logical selection can be made based on structural similarity to the analyte of interest.
The provided experimental workflows and protocols for HPLC, NMR, and GC-MS offer a robust framework for the characterization and utilization of this standard. As with any reference material, it is imperative that laboratories perform their own verification and validation to ensure its suitability for their specific analytical methods and regulatory requirements. The insights into its potential degradation pathways further aid in the development of stability-indicating methods, a cornerstone of modern pharmaceutical quality control.
References
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). Retrieved from [Link]
-
AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. (2023, December 12). International Journal of Novel Research and Development. Retrieved from [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Chemical structure of benzonitrile derivatives investigated. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026, January 20). ResearchGate. Retrieved from [Link]
-
3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026, January 1). Journal of Scientific Research. Retrieved from [Link]
-
Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of... (n.d.). ResearchGate. Retrieved from [Link]
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Understanding the Difference Between Working Standards and Reference Standards in Pharmaceutical Testing. (2025, May 16). Pharmaffiliates. Retrieved from [Link]
-
Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Advances in Fluorination Chemistry for API Synthesis. (2015, October 2). Pharmaceutical Technology. Retrieved from [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Nitrile Coupling Mediated by Cyclometalated Uranium Alkyl Complex: The Ketimide-Enamine Seesaw Mechanism. (2026, January 20). ACS Publications. Retrieved from [Link]
-
Fluorochemical-Based Active Pharmaceutical Ingredients(APIs). (2024, July 19). AGC Chemicals Americas. Retrieved from [Link]
-
Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kate Jones, Assistant Editor – RSC Advances Blog. (2024, December 6). RSC Blogs. Retrieved from [Link]
-
API Reference Standards. (n.d.). Axios Research. Retrieved from [Link]
-
GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt. (n.d.). The Journal of Phytopharmacology. Retrieved from [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, >98%. (n.d.). Briti Scientific. Retrieved from [Link]
Sources
- 1. API Reference Standards |Axios Research [axios-research.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Hydroxy-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]
- 4. 3-Hydroxy-5-(trifluoromethyl)benzonitrile | 1243459-56-4 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
Navigating the Synthesis of Complex Pharmaceuticals: A Comparative Guide to 3-Hydroxy-5-(trifluoromethyl)benzonitrile and Its Strategic Alternatives
For Immediate Publication
As a cornerstone in the synthesis of advanced pharmaceutical intermediates, particularly for central nervous system (CNS) agents, 3-Hydroxy-5-(trifluoromethyl)benzonitrile presents a unique combination of functional groups that offer both opportunities and challenges in drug development. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the strategic use of this key building block and explores viable alternatives in the synthesis of medicinally relevant scaffolds. We will delve into the chemical rationale behind its utility, present comparative synthetic data, and provide detailed experimental protocols to inform judicious selection of starting materials in pharmaceutical synthesis.
The Strategic Importance of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a highly valued starting material due to the specific arrangement of its functional groups. The trifluoromethyl (-CF3) group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The nitrile (-CN) group is a versatile precursor for amines, carboxylic acids, and amides, while the phenolic hydroxyl (-OH) group provides a convenient handle for etherification or esterification, allowing for the introduction of diverse molecular fragments. This trifecta of reactivity makes it an attractive starting point for the synthesis of complex molecules, including analogs of the neurotransmitter GABA[2].
However, reliance on a single, highly specialized intermediate can introduce supply chain vulnerabilities and limit the exploration of chemical space. Furthermore, the specific substitution pattern may not always be optimal for a given biological target. Therefore, a thorough understanding of alternative starting materials and synthetic strategies is crucial for robust drug development programs.
Comparative Analysis: Synthesis of a Substituted Benzamide Scaffold
To provide a practical comparison, we will examine the synthesis of a key pharmaceutical intermediate, 3-Hydroxy-5-(trifluoromethyl)benzamide , which can be a crucial component of various bioactive molecules. We will compare a direct hydrolysis route from 3-Hydroxy-5-(trifluoromethyl)benzonitrile with a route starting from an alternative, 3-bromo-5-(trifluoromethyl)phenol, illustrating the trade-offs in reaction conditions, yield, and potential for scalability.
Route 1: Direct Hydrolysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile
The most direct route to the target benzamide is the partial hydrolysis of the nitrile group of 3-Hydroxy-5-(trifluoromethyl)benzonitrile. This transformation can be achieved under either acidic or basic conditions, often with the aid of a peroxide source to control the reaction and prevent complete hydrolysis to the carboxylic acid.
Experimental Protocol: Peroxide-Mediated Basic Hydrolysis
-
Reaction Setup: To a solution of 3-Hydroxy-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of DMSO and water, add a base like sodium hydroxide or potassium carbonate (2.0-3.0 eq).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite. Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Causality Behind Experimental Choices: The use of a peroxide in a basic medium facilitates the formation of the hydroperoxide anion, a potent nucleophile that attacks the nitrile carbon. The subsequent intramolecular rearrangement leads to the primary amide. The controlled temperature and slow addition of peroxide are crucial to prevent overheating and vigorous decomposition of the peroxide, which could lead to side reactions and reduced yield.
Route 2: Synthesis from 3-Bromo-5-(trifluoromethyl)phenol - An Alternative Approach
An alternative strategy involves starting with a different commercially available building block, 3-bromo-5-(trifluoromethyl)phenol. This route requires the introduction of the carboxamide functionality through a different set of chemical transformations, such as carbonylation or a multi-step sequence involving Grignard reagent formation followed by reaction with a carbamoylating agent. A common approach is through a palladium-catalyzed aminocarbonylation.
Experimental Protocol: Palladium-Catalyzed Aminocarbonylation
-
Reaction Setup: In a pressure vessel, combine 3-bromo-5-(trifluoromethyl)phenol (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a phosphine ligand like Xantphos (0.04-0.10 eq) in an aprotic solvent like dioxane or toluene.
-
Reagent Addition: Add a source of ammonia, such as ammonium chloride, and a base (e.g., triethylamine or DBU) to the mixture.
-
Carbonylation: Seal the vessel, purge with carbon monoxide gas, and then pressurize with CO (10-50 atm). Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Work-up and Isolation: After cooling to room temperature and carefully venting the CO gas, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: This route leverages the power of transition-metal catalysis to form the C-C bond of the amide. The choice of palladium catalyst and ligand is critical for efficient catalytic turnover. The use of a pressure vessel is necessary to maintain a sufficient concentration of carbon monoxide in the reaction mixture. The base is required to neutralize the hydrobromic acid generated during the reaction.
Performance Comparison
| Parameter | Route 1: Direct Hydrolysis | Route 2: Aminocarbonylation |
| Starting Material | 3-Hydroxy-5-(trifluoromethyl)benzonitrile | 3-Bromo-5-(trifluoromethyl)phenol |
| Number of Steps | 1 | 1 (from bromo-phenol) |
| Key Reagents | Hydrogen peroxide, Base | Palladium catalyst, Carbon monoxide, Ammonia source |
| Typical Yield | 60-80% | 50-70% |
| Scalability | Generally good, but exothermicity of peroxide addition needs careful management. | Requires specialized high-pressure equipment, potentially limiting scalability in some labs. |
| Safety Considerations | Handling of concentrated peroxide requires care. | Use of toxic carbon monoxide gas under pressure necessitates stringent safety protocols. |
| Cost | Potentially lower due to simpler reagents and setup. | Higher cost associated with palladium catalyst and specialized equipment. |
Strategic Decision Making: A Visualized Workflow
The choice between these synthetic routes depends on several factors, including the scale of the synthesis, available equipment, and cost considerations. The following decision-making workflow can guide researchers in selecting the most appropriate path.
Caption: Decision workflow for selecting a synthetic route.
Bioisosteric Alternatives to Consider
Beyond alternative synthetic routes to the same intermediate, a key strategy in drug discovery is the use of bioisosteres to modulate the physicochemical and pharmacokinetic properties of a lead compound. For 3-Hydroxy-5-(trifluoromethyl)benzonitrile, several bioisosteric replacements can be envisioned for each functional group.
Bioisosteres for the Trifluoromethyl Group:
The electron-withdrawing and lipophilic nature of the -CF₃ group can be mimicked by other functionalities.
-
Pentafluoroethyl (-C₂F₅): Offers increased lipophilicity.
-
Trifluoromethoxy (-OCF₃): Similar electronic properties but can alter conformation.
-
Cyano (-CN): Also strongly electron-withdrawing, but with different steric and electronic properties.
Bioisosteres for the Nitrile Group:
The nitrile group is often a placeholder for other functionalities.
-
Oxadiazole/Thiadiazole: These five-membered heterocycles can mimic the steric and electronic profile of the nitrile group and can act as hydrogen bond acceptors.
-
Tetrazole: A common bioisostere for a carboxylic acid, it can be formed from the nitrile and offers a different acidity profile.
Bioisosteres for the Phenolic Hydroxyl Group:
The phenolic -OH is a hydrogen bond donor and acceptor and is a site for metabolism.
-
Hydroxamic Acid (-CONHOH): Can chelate metal ions and has a different pKa.
-
N-hydroxy-cyanamide (-NH-OH-CN): Offers a different hydrogen bonding pattern.
-
Acidic Heterocycles (e.g., hydroxy-isoxazole): Can mimic the acidic nature of the phenol with a different overall structure[3].
The selection of a bioisosteric replacement is highly context-dependent and requires careful consideration of the structure-activity relationship (SAR) of the target.
Conclusion
3-Hydroxy-5-(trifluoromethyl)benzonitrile is a valuable and versatile building block in pharmaceutical synthesis. Its utility stems from the unique combination of reactive sites that allow for the construction of complex molecular architectures. However, a comprehensive drug development strategy should also consider alternative synthetic routes and the use of bioisosteric replacements to overcome potential synthetic hurdles, optimize drug properties, and expand intellectual property. The comparative analysis and protocols provided in this guide are intended to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic campaigns.
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A Comparative Guide to Purity Validation of Synthesized 3-Hydroxy-5-(trifluoromethyl)benzonitrile via GC-MS
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides an in-depth technical comparison for validating the purity of synthesized 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a key building block in the development of central nervous system (CNS) agents, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare GC-MS with alternative analytical techniques, supported by experimental data and authoritative references.
The Criticality of Purity for 3-Hydroxy-5-(trifluoromethyl)benzonitrile
3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final compound, while the nitrile and hydroxyl moieties offer versatile handles for further chemical modifications. However, impurities arising from the synthesis can have significant consequences, potentially leading to altered biological activity, increased toxicity, or unpredictable side reactions in subsequent synthetic steps.
Common synthetic routes to this compound may involve the Sandmeyer reaction from a corresponding aniline or the deprotection of a hydroxyl-protected precursor, such as a methoxy derivative.[2][3] These pathways can introduce specific impurities, including but not limited to:
-
Starting materials: Unreacted 3-amino-5-(trifluoromethyl)phenol or 3-methoxy-5-(trifluoromethyl)benzonitrile.
-
Reaction byproducts: Isomeric variants, or products of side reactions.
-
Reagents and solvents: Residual copper salts from a Sandmeyer reaction or residual solvents from the workup and purification.
Therefore, a robust analytical method to confirm the purity and identify potential impurities is paramount.
GC-MS: A Powerful Tool for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 3-Hydroxy-5-(trifluoromethyl)benzonitrile. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
Diagram 1: GC-MS Validation Workflow
Caption: Workflow for the validation of 3-Hydroxy-5-(trifluoromethyl)benzonitrile purity using GC-MS.
Detailed GC-MS Methodology
The choice of GC-MS parameters is critical for achieving optimal separation and identification.
| Parameter | Condition | Rationale |
| GC Column | 5% Phenyl dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar to mid-polarity column is well-suited for separating aromatic compounds based on their boiling points. The phenyl groups can provide some selectivity for aromatic analytes. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and any potential impurities without causing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks, which is important for accurate quantification. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry and provides good chromatographic efficiency. |
| Oven Temperature Program | Initial temperature: 80 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min) | The initial temperature allows for the elution of any low-boiling point solvents. The temperature ramp effectively separates compounds with different boiling points, and the final hold ensures that all components are eluted from the column. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temperature | 230 °C | Optimizes the ionization process. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization technique that generates reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Scan Range | 40-300 amu | Covers the molecular weight of the target compound (187.12 g/mol ) and its expected fragments.[1] |
Interpreting the GC-MS Data
A successful GC-MS analysis will yield a chromatogram with a major peak corresponding to 3-Hydroxy-5-(trifluoromethyl)benzonitrile and potentially smaller peaks for any impurities.
-
Peak Identification: The retention time of the major peak should match that of a certified reference standard. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 187 and characteristic fragment ions. Key fragments to look for would be the loss of the trifluoromethyl group (-CF3, m/z 118) and the nitrile group (-CN, m/z 161).
-
Purity Calculation: The purity is typically calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the GC-MS method must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[4][5]
| Validation Parameter | Acceptance Criteria | Experimental Approach |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Analyze a blank (solvent), a placebo (if applicable), the analyte, and a mixture of the analyte and potential impurities. The analyte peak should be well-resolved from any other peaks. |
| Linearity | A linear relationship between the concentration of the analyte and the detector response. Correlation coefficient (r²) ≥ 0.99. | Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against the concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Recovery should be within 98-102%. | Perform recovery studies by spiking a known amount of the analyte into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate precision (inter-assay precision): RSD ≤ 3%. | Repeatability: Analyze a minimum of six replicate samples of the same batch on the same day, with the same analyst and instrument. Intermediate Precision: Analyze the same batch on different days, with different analysts, and/or on different instruments. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
-
Advantages: Well-suited for non-volatile or thermally labile compounds. A wide range of column chemistries and mobile phases allows for high selectivity.
-
Disadvantages: May require more complex method development than GC. Does not inherently provide the same level of structural information as MS without being coupled to a mass spectrometer (LC-MS).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used for purity determination.
-
Advantages: Provides unambiguous structural confirmation. ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[7][8] Can determine purity without the need for a reference standard of the analyte if a certified internal standard is used.
-
Disadvantages: Lower sensitivity compared to chromatographic techniques, making it less suitable for detecting trace impurities. Requires a larger sample amount.
Comparative Summary
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| GC-MS | Separation by boiling point and interaction with stationary phase; identification by mass fragmentation. | High sensitivity and specificity. Provides structural information for impurity identification. Well-suited for volatile compounds. | Requires the analyte to be thermally stable and volatile. |
| HPLC-UV | Separation by partitioning between liquid mobile and solid stationary phases; detection by UV absorbance. | Applicable to a wider range of compounds, including non-volatile ones. Robust and widely used in the pharmaceutical industry. | Less structural information compared to MS. Potential for co-eluting impurities with similar UV spectra. |
| ¹H and ¹⁹F NMR | Nuclear spin transitions in a magnetic field. | Provides detailed structural information. ¹⁹F NMR is highly specific for fluorinated compounds. Can be used for absolute quantification. | Lower sensitivity for trace impurities. Requires a larger sample amount. |
Conclusion
Validating the purity of synthesized 3-Hydroxy-5-(trifluoromethyl)benzonitrile is a critical step in ensuring the quality and reliability of subsequent research and development activities. GC-MS offers a robust, sensitive, and specific method for this purpose, providing both quantitative purity data and qualitative information about potential impurities. While HPLC and NMR spectroscopy are valuable orthogonal techniques that can provide complementary information, the comprehensive data obtained from a validated GC-MS method makes it an indispensable tool for the modern medicinal chemist. The choice of analytical method should always be guided by the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the availability of instrumentation.
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A Senior Application Scientist's Guide to Fluorinated vs. Non-Fluorinated Benzonitriles in Drug Discovery
Abstract
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates can profoundly alter their physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzonitriles, a scaffold present in numerous therapeutic agents. We delve into the electronic perturbations, consequential effects on lipophilicity and metabolic stability, and synthetic considerations. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage fluorination to optimize drug-like properties.
Introduction: The Strategic Value of Fluorination in Benzonitrile Scaffolds
The benzonitrile moiety is a versatile pharmacophore found in a wide array of approved drugs. Its nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding.[1] However, parent aromatic scaffolds often face challenges such as metabolic instability or suboptimal bioavailability. Fluorine, the most electronegative element, is frequently introduced to mitigate these issues.[2][3] Its small size allows it to replace hydrogen with minimal steric impact, yet its powerful electron-withdrawing nature can drastically alter a molecule's properties.[4] This guide will dissect the nuanced effects of adding fluorine to the benzonitrile core, providing a clear rationale for its use in modern drug design.
The Electronic Impact of Fluorine Substitution
The introduction of fluorine onto an aromatic ring induces significant electronic redistribution through two primary mechanisms: the inductive effect (σ-withdrawal) and the resonance effect (π-donation).
-
Inductive Effect: Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma bond framework, acidifying nearby protons and influencing the overall electron density of the ring.
-
Resonance Effect: Although less intuitive, fluorine can donate a lone pair of electrons into the aromatic π-system. However, this resonance donation is weak and generally overshadowed by the powerful inductive withdrawal.
This electronic tug-of-war alters the molecule's electrostatic potential. Specifically, fluorination can invert the quadrupole moment of the benzene ring.[5][6] A non-fluorinated benzene ring has a negative quadrupole moment, meaning it is electron-rich on its faces and electron-poor around the edges.[6] Conversely, highly fluorinated rings like hexafluorobenzene have a positive quadrupole moment, making their faces electron-poor and suitable for different types of intermolecular interactions.[6]
Caption: Fluorine's dual electronic influence on the benzonitrile ring.
Comparative Physicochemical Properties
The electronic changes induced by fluorination translate directly into tangible differences in key physicochemical properties that govern a drug's behavior. Strategic fluorination is a widely used strategy to enhance metabolic stability.[7]
| Property | Benzonitrile (Exemplar) | 4-Fluorobenzonitrile (Exemplar) | Rationale & Impact on Drug Discovery |
| Lipophilicity (logP) | ~1.56 | ~1.73 | Fluorine generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[8] However, this effect is context-dependent and over-fluorination can sometimes decrease solubility. |
| pKa (of conjugate acid) | ~ -10.5 | ~ -11.2 | The strong inductive effect of fluorine makes the nitrile group a weaker base (lowers the pKa of the conjugate acid). This can be crucial for avoiding off-target interactions or modifying solubility at physiological pH.[4] |
| Metabolic Stability | Susceptible to oxidation | More resistant to oxidation | The carbon-fluorine (C-F) bond is significantly stronger (~110-126 kcal/mol) than a carbon-hydrogen (C-H) bond (~105-113 kcal/mol), making it less prone to cleavage by metabolic enzymes like Cytochrome P450s.[7][9] Fluorination can "block" sites of metabolism, increasing the drug's half-life.[3] |
| Bioavailability | Variable | Often Improved | By improving metabolic stability and membrane permeability, fluorination can lead to higher and more consistent oral bioavailability.[2][10] |
Reactivity and Synthetic Considerations
The presence of fluorine influences the synthetic accessibility and reactivity of benzonitrile derivatives.
Synthesis:
-
From Chlorobenzonitriles: A common route to fluorobenzonitriles is the Halex (halogen exchange) reaction, where a corresponding chlorobenzonitrile is treated with an alkali metal fluoride like potassium fluoride.[11]
-
Cross-Coupling Reactions: For more complex structures, Suzuki-Miyaura cross-coupling reactions are employed to form the biphenyl core, followed by the introduction of the nitrile group.[12]
-
Late-Stage Fluorination: Advances in synthetic chemistry have enabled the introduction of fluorine atoms at later stages of a synthetic sequence, providing greater flexibility in drug design.[3]
Reactivity: The strong C-F bond is generally stable, but it can be activated under specific conditions, often involving transition metals.[13][14][15][16] This reactivity is an important consideration, as unintended C-F bond activation in vivo could lead to toxicity. The position of fluorine can also direct the regioselectivity of other reactions on the aromatic ring.[17]
Experimental Protocols for Comparative Evaluation
To empirically validate the theoretical advantages of fluorination, rigorous experimental testing is essential. Below are standardized protocols for two key assays.
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP values.[18][19] The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.
Methodology:
-
Preparation of Standards: Prepare stock solutions (e.g., 10 mM in DMSO) of a set of reference compounds with known logP values that span the expected range of the test compounds.
-
Preparation of Test Compounds: Prepare 10 mM stock solutions of the non-fluorinated and fluorinated benzonitriles in DMSO.
-
HPLC System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., pH 7.4 phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set to an appropriate wavelength for the benzonitrile scaffold.
-
-
Calibration Curve: Inject the reference standards and record their retention times. Plot the log of the retention factor (k') against the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the test compounds (fluorinated and non-fluorinated benzonitriles) in triplicate and record their retention times.[19]
-
Calculation: Use the retention times of the test compounds and the calibration curve to calculate their experimental logP values.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s, which are abundant in liver microsomes.[20] A slower rate of depletion indicates higher metabolic stability.
Caption: Workflow for the in vitro metabolic stability assay.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.[21] Dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[20][21]
-
Prepare a solution of the cofactor NADPH (e.g., 1 mM final concentration).[20]
-
Prepare working solutions of the test compounds (fluorinated and non-fluorinated benzonitriles) and positive controls (e.g., testosterone, verapamil) at a final concentration of 1 µM.[22]
-
-
Incubation:
-
Time Points & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.[20][22]
-
Self-Validation: Include a negative control incubation for each compound without NADPH to account for non-enzymatic degradation.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the line from this plot is the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
The substitution of hydrogen with fluorine in benzonitrile scaffolds is a powerful and well-established strategy in medicinal chemistry. It offers a nuanced approach to fine-tuning critical drug properties, including lipophilicity, metabolic stability, and bioavailability. The strong electron-withdrawing nature of fluorine can block metabolic hotspots and modulate pKa, while its small size ensures minimal steric perturbation. However, the effects are highly dependent on the position and number of fluorine atoms. The experimental protocols provided herein offer a robust framework for empirically comparing fluorinated and non-fluorinated analogs, enabling data-driven decisions in the drug discovery process. By understanding the fundamental principles and applying rigorous experimental validation, researchers can effectively harness the "magic bullet" properties of fluorine to design safer and more efficacious medicines.
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A Comparative Spectroscopic and Physicochemical Guide to 3-Cyano-5-(trifluoromethyl)phenol
This guide provides an in-depth comparative analysis of 3-Cyano-5-(trifluoromethyl)phenol, a crucial intermediate in contemporary pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document cross-references experimental data of foundational reference compounds to elucidate the physicochemical and spectroscopic profile of 3-Cyano-5-(trifluoromethyl)phenol. We will explore how the strategic placement of electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups on the phenol scaffold modulates its chemical signature, offering a predictive framework for its characterization.
Introduction: The Molecular Architecture and Its Implications
3-Cyano-5-(trifluoromethyl)phenol, also known as 3-hydroxy-5-(trifluoromethyl)benzonitrile (CAS 1243459-56-4), is a substituted aromatic compound of significant interest.[1] Its utility as a building block, particularly in the synthesis of Central Nervous System (CNS) agents, stems from the unique electronic properties conferred by its substituents.[1] The trifluoromethyl group is a potent electron-withdrawing group and increases the acidity of the phenolic proton, while the cyano group also contributes to this effect and offers a site for further chemical modification. Understanding the impact of these groups on the molecule's analytical profile is paramount for synthesis monitoring, quality control, and mechanistic studies.
Due to the limited availability of published experimental spectra for 3-Cyano-5-(trifluoromethyl)phenol, this guide employs a comparative methodology. By examining the well-documented data for phenol, 3-(trifluoromethyl)phenol, and 3,5-bis(trifluoromethyl)phenol, we can establish trends and confidently predict the spectral characteristics of our target compound.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the phenol ring profoundly influences its physical properties such as melting point, boiling point, and acidity (pKa). The following table summarizes the available data for our target compound and its comparators.
| Property | Phenol | 3-(Trifluoromethyl)phenol | 3,5-Bis(trifluoromethyl)phenol | 3-Cyano-5-(trifluoromethyl)phenol |
| CAS Number | 108-95-2 | 98-17-9 | 349-58-6 | 1243459-56-4[1] |
| Molecular Formula | C₆H₆O | C₇H₅F₃O[2] | C₈H₄F₆O[3] | C₈H₄F₃NO[1] |
| Molecular Weight | 94.11 g/mol | 162.11 g/mol [2] | 230.11 g/mol [3] | 187.12 g/mol [1] |
| Melting Point (°C) | 40.5 | -2 to -1.8 | 19[4] | Not available |
| Boiling Point (°C) | 181.7 | 178-179 | 88 / 42 mmHg[4] | Not available |
| Density (g/mL at 25°C) | 1.07 | 1.333 | 1.53[4] | Not available |
Analysis of Trends: The increasing substitution with fluorine-containing groups from phenol to 3,5-bis(trifluoromethyl)phenol correlates with a significant increase in molecular weight and density. The trifluoromethyl group's influence on intermolecular forces is complex, leading to a lower melting point for 3-(trifluoromethyl)phenol compared to phenol, which is a solid at room temperature.
Spectroscopic Characterization: Cross-Referencing Experimental Data
The following sections provide a detailed comparison of the spectroscopic data for our reference compounds and a predicted profile for 3-Cyano-5-(trifluoromethyl)phenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment.
Workflow for NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Data Comparison
| Compound | Aromatic Protons (δ, ppm) | -OH Proton (δ, ppm) | Key Features & Rationale |
| Phenol | 7.24 (t, 1H, H-4), 6.93 (t, 2H, H-3,5), 6.84 (d, 2H, H-2,6)[3] | ~5.35 (s, 1H)[3] | Aromatic protons are in a relatively shielded environment. The -OH signal is a broad singlet, its position is solvent and concentration dependent. |
| 3-(Trifluoromethyl)phenol | 7.33 (t, 1H), 7.19 (dt, 1H), 7.08 (s, 1H), 7.00 (dd, 1H)[2] | ~5.66 (s, 1H)[2] | The -CF₃ group deshields adjacent protons, shifting them downfield. The splitting pattern becomes more complex due to the loss of symmetry. |
| Predicted: 3-Cyano-5-(trifluoromethyl)phenol | ~7.8-8.2 (3 distinct signals, likely multiplets or broad singlets) | > 6.0 (s, 1H) | The combined electron-withdrawing effects of both -CN and -CF₃ groups will significantly deshield all aromatic protons, shifting them further downfield compared to 3-(trifluoromethyl)phenol. The protons will appear as three distinct signals in a 1:1:1 ratio. The phenolic proton will also be more acidic and shifted downfield. |
¹³C NMR Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Key Features & Rationale |
| Phenol | 155.0 (C-1), 130.0 (C-3,5), 121.2 (C-4), 115.8 (C-2,6)[1] | Four distinct signals due to molecular symmetry. The carbon bearing the -OH group (C-1) is the most deshielded. |
| 3-(Trifluoromethyl)phenol | 156.0 (C-1), 131.9 (q, C-3), 130.8 (C-5), 123.6 (q, -CF₃), 121.2 (C-4), 118.0 (C-6), 114.5 (C-2) | The C-3 and -CF₃ carbons show quartet splitting due to coupling with fluorine. The -CF₃ group deshields the carbon it's attached to. |
| Predicted: 3-Cyano-5-(trifluoromethyl)phenol | ~158 (C-1), ~134 (q, C-5), ~133 (C-3), ~122 (q, -CF₃), ~120-125 (aromatic CHs), ~117 (-CN) | Expect six distinct aromatic carbon signals. C-1, C-3, and C-5 will be significantly deshielded. The carbons attached to -CF₃ and the -CF₃ itself will show characteristic quartet splitting. The nitrile carbon will appear around 117 ppm. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups. The key absorptions for these compounds are the O-H, C-O, aromatic C=C, and C-F stretches.
Key IR Absorption Bands (cm⁻¹)
| Functional Group | Phenol | 3-(Trifluoromethyl)phenol | Predicted: 3-Cyano-5-(trifluoromethyl)phenol |
| O-H Stretch (broad) | 3550-3230[5] | ~3600-3300 | ~3600-3300 (broad) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 |
| C≡N Stretch | N/A | N/A | ~2230-2210 (sharp, medium) |
| Aromatic C=C Stretch | 1600-1440[5] | 1610, 1590, 1490 | ~1600, 1580, 1470 |
| C-O Stretch | ~1220[5] | ~1250-1100 | ~1250-1100 |
| C-F Stretch (strong) | N/A | ~1330, 1160, 1130 | ~1330, 1170, 1130 (multiple strong bands) |
Causality of Spectral Features:
-
O-H Stretch: The broadness of the O-H band in phenols is a hallmark of intermolecular hydrogen bonding.[5]
-
C≡N Stretch: The addition of the cyano group to the structure of 3-Cyano-5-(trifluoromethyl)phenol will introduce a sharp, moderately intense absorption in the characteristic nitrile region of the spectrum (2260-2210 cm⁻¹).
-
C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions in the 1350-1120 cm⁻¹ region, often appearing as multiple intense bands. This serves as a clear diagnostic marker for trifluoromethylated compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Molecular Structure and Fragmentation
Caption: Key fragmentation pathways for phenol, 3-(trifluoromethyl)phenol, and predicted for the target compound.
Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺˙) | Key Fragments (m/z) & Interpretation |
| Phenol | 94[6] | 66 ([M-CO]⁺˙), 65 ([M-CHO]⁺)[6][7] |
| 3-(Trifluoromethyl)phenol | 162[2] | 161 ([M-H]⁺), 143 ([M-H-H₂O]⁺), 113 ([M-CHO-HF]⁺)[2] |
| Predicted: 3-Cyano-5-(trifluoromethyl)phenol | 187 | 160 ([M-HCN]⁺˙), 159 ([M-CO]⁺˙), 140 ([M-HCN-HF]⁺˙) |
Predictive Rationale: The molecular ion peak for 3-Cyano-5-(trifluoromethyl)phenol is predicted to be at m/z 187, corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of stable neutral molecules such as hydrogen cyanide (HCN, 27 Da) and carbon monoxide (CO, 28 Da), which are common fragmentation patterns for aromatic nitriles and phenols, respectively.[7]
Standardized Experimental Protocols
Adherence to standardized protocols is essential for generating reliable and reproducible data. The following methodologies are based on established standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the principles outlined in ASTM D6142, a standard test method for the analysis of phenol.[8][9][10]
Objective: To determine the purity of 3-Cyano-5-(trifluoromethyl)phenol and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5 or equivalent).
-
Mass Spectrometer (MS) detector.
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the phenol sample into a GC vial. Dilute with a suitable solvent (e.g., dichloromethane or acetone) to a concentration of ~1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify the main peak corresponding to 3-Cyano-5-(trifluoromethyl)phenol and any impurity peaks by comparing their mass spectra with reference libraries and their retention times. Purity can be estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol adheres to the general recommendations provided by IUPAC for the presentation of NMR data.[11][12][13]
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -1 to 12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (-10 to 200 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR: Acquire the spectrum with a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm), using a suitable reference standard if necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
Conclusion
While direct experimental data for 3-Cyano-5-(trifluoromethyl)phenol is not widely disseminated, a robust and scientifically sound analytical profile can be constructed through comparative data analysis. By cross-referencing the known physicochemical and spectroscopic properties of phenol, 3-(trifluoromethyl)phenol, and 3,5-bis(trifluoromethyl)phenol, we can confidently predict the key characteristics of our target compound. The electron-withdrawing nature of the cyano and trifluoromethyl groups results in predictable downfield shifts in NMR spectra, the appearance of a characteristic nitrile stretch in the IR spectrum, and specific fragmentation patterns in mass spectrometry. The standardized protocols provided herein offer a reliable framework for the experimental verification of these predictions, ensuring data integrity and comparability across different laboratories. This guide serves as a valuable resource for any scientist working with this important class of chemical intermediates.
References
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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ACS Publications. (n.d.). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Hydroxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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IUPAC. (1998). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Retrieved from [Link]
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ASTM International. (2021). D6142-21, Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]
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Oldfield Group Website. (n.d.). RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. Retrieved from [Link]
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PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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PubMed. (n.d.). Recommendations for the presentation of NMR structures of proteins and nucleic acids. IUPAC-IUBMB-IUPAB Inter-Union Task Group on the Standardization of Data Bases of Protein and Nucleic Acid Structures Determined by NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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MDPI. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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ASTM International. (2012, July 25). D6142 Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). This journal is © The Royal Society of Chemistry 2015. Retrieved from [Link]
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IUPAC. (1971). RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS. Retrieved from [Link]
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NIH. (2024, January 4). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]
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ASTM International. (n.d.). ASTM D6142-03 - Standard Test Method for Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]
-
PubMed. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Infinita Lab. (n.d.). ASTM D6142 Analysis of Phenol by Capillary Gas Chromatography. Retrieved from [Link]
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IUPAC. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Retrieved from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Slideshare. (n.d.). Msc alcohols, phenols, ethers | PDF. Retrieved from [Link]
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(n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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PubMed. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from [Link]
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Efficacy Analysis of Novel Insecticides Derived from 3-Hydroxy-5-(trifluoromethyl)benzonitrile and a Comparative Assessment Against Leading Alternatives
Introduction
The relentless pursuit of novel insecticidal scaffolds is a cornerstone of modern agrochemical research, driven by the dual imperatives of enhanced efficacy and sustainable pest management in the face of mounting insecticide resistance. The 3-Hydroxy-5-(trifluoromethyl)benzonitrile moiety presents a promising, yet underexplored, scaffold for the development of next-generation insecticides. The strategic incorporation of a trifluoromethyl group often enhances the metabolic stability and target affinity of bioactive molecules. This guide provides a comprehensive efficacy comparison of a novel insecticide class derived from a closely related analogue, 3-fluoro-5-(trifluoromethyl)aniline, and evaluates its performance against established, commercially successful insecticides from distinct chemical classes: Chlorfenapyr, Lufenuron, and Metaflumizone. This analysis is supported by experimental data, detailed protocols, and an exploration of the underlying mechanisms of action to provide researchers and drug development professionals with actionable insights.
Featured Insecticide Class: Trifluoromethyl-Containing Phthalic Acid Diamides
While commercialized pesticides directly synthesized from 3-Hydroxy-5-(trifluoromethyl)benzonitrile are not yet prevalent, extensive research has been conducted on structurally similar compounds. A notable example is the class of phthalic acid diamides incorporating a trifluoromethylphenyl moiety. For the purpose of this guide, we will focus on the representative compound, N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-fluoro-5-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide (hereafter referred to as Compound TPD), which has demonstrated significant insecticidal activity.[1]
Mechanism of Action: Ryanodine Receptor Modulation
Phthalic acid diamides, including Compound TPD, are classified as allosteric modulators of insect ryanodine receptors (RyRs).[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Upon binding of the diamide insecticide, the RyRs become locked in a partially open state, leading to an uncontrolled release of intracellular calcium stores. This sustained calcium depletion results in impaired muscle function, leading to paralysis and eventual death of the insect. The high selectivity of diamide insecticides for insect RyRs over their mammalian counterparts contributes to their favorable toxicological profile.
Comparative Efficacy Analysis
The insecticidal efficacy of Compound TPD was evaluated against the diamondback moth, Plutella xylostella, a globally significant pest of cruciferous crops known for its resistance to multiple insecticide classes. The performance of Compound TPD is compared with that of Chlorfenapyr, Lufenuron, and Metaflumizone, each possessing a distinct mode of action.
| Insecticide Class | Representative Compound | Target Pest | Efficacy Metric (LC₅₀) | Primary Mode of Action | IRAC Group |
| Phthalic Acid Diamide | Compound TPD | Plutella xylostella | 0.0048 mg/L [1] | Ryanodine Receptor Modulator | 28 |
| Pyrrole | Chlorfenapyr | Lepidoptera, Mites, Thrips | Broadly effective | Mitochondrial Electron Transport Inhibitor (Uncoupler of oxidative phosphorylation) | 13 |
| Benzoylurea | Lufenuron | Lepidoptera, Fleas | Potent larval growth inhibitor | Chitin Synthesis Inhibitor | 15 |
| Semicarbazone | Metaflumizone | Lepidoptera, Coleoptera | Effective against various life stages | Voltage-Dependent Sodium Channel Blocker | 22B |
Table 1: Comparative efficacy and mode of action of Compound TPD and selected commercial insecticides.
Interpretation of Efficacy Data
The exceptionally low LC₅₀ value of Compound TPD against Plutella xylostella highlights the potent intrinsic activity of this trifluoromethyl-containing diamide. This level of efficacy is competitive with, and in many cases superior to, established commercial standards. It is important to note that direct comparison of LC₅₀ values across different studies and target pests should be done with caution. However, the data strongly suggests that the 3-(trifluoromethyl)phenyl scaffold is a viable foundation for the development of highly active insecticides.
Experimental Protocols
The following protocols outline the general methodologies for assessing the insecticidal efficacy of novel compounds, based on established practices in the field.
Protocol 1: Leaf-Dip Bioassay for Lepidopteran Larvae
This method is widely used to determine the lethal concentration (LC) of an insecticide against chewing insects like Plutella xylostella.
Objective: To determine the concentration of a test compound that causes 50% mortality (LC₅₀) in a population of target insect larvae.
Materials:
-
Test compound (e.g., Compound TPD)
-
Acetone (for stock solution)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Cabbage (or other host plant) leaves
-
Third-instar larvae of Plutella xylostella
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: a. Prepare a stock solution of the test compound in acetone. b. Create a series of dilutions from the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. c. A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Treatment: a. Cut fresh cabbage leaves into discs of a uniform size. b. Dip each leaf disc into a specific test solution for 10-20 seconds. c. Allow the treated leaf discs to air-dry completely.
-
Insect Exposure: a. Place a treated leaf disc into a Petri dish lined with moistened filter paper. b. Introduce a set number of third-instar larvae (e.g., 10-20) into each Petri dish. c. Seal the Petri dishes and maintain them under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: a. Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush. b. Calculate the corrected mortality rate using Abbott's formula if mortality is observed in the control group.
-
Data Analysis: a. Subject the mortality data to probit analysis to determine the LC₅₀ value and its 95% confidence intervals.
Visualization of Concepts
Workflow for Insecticide Efficacy Testing
Caption: A generalized workflow for conducting a leaf-dip bioassay to determine insecticide efficacy.
Comparative Modes of Action
Caption: Simplified overview of the distinct modes of action for the compared insecticide classes.
Conclusion and Future Outlook
The exceptional insecticidal potency of trifluoromethyl-containing phthalic acid diamides, exemplified by Compound TPD, underscores the significant potential of the 3-Hydroxy-5-(trifluoromethyl)benzonitrile scaffold and its analogues in the development of novel crop protection agents. The diamide class's unique mode of action, targeting insect ryanodine receptors, provides a critical tool for resistance management strategies, particularly for pests like Plutella xylostella that have developed resistance to other insecticide classes.
While further research is required to fully elucidate the structure-activity relationships and optimize the toxicological and environmental profiles of this chemical family, the initial findings are highly encouraging. Future research should focus on the synthesis and evaluation of a broader range of derivatives, including ethers and esters of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, to identify candidates with an optimal balance of efficacy, crop safety, and environmental stewardship. The continued exploration of this and other novel fluorinated scaffolds will be paramount in addressing the evolving challenges of global food security.
References
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MySkinRecipes. 3-Hydroxy-5-(trifluoromethyl)benzonitrile. [Link]
-
Feng, M. L., Li, Y. F., Zhu, H. J., Zhao, L., Xi, B. B., & Ni, J. P. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamides. Journal of Agricultural and Food Chemistry, 58(20), 10999–11006. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzonitriles: A Comparative Benchmarking Study
Substituted benzonitriles are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic introduction of the nitrile group onto a benzene ring unlocks a versatile functional handle for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this important class of molecules, offering researchers, scientists, and drug development professionals a comprehensive resource for methodological selection and optimization. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of four major synthetic strategies: Palladium-Catalyzed Cyanation, the Sandmeyer Reaction, the Rosenmund-von Braun Reaction, and routes originating from benzaldehydes and their derivatives.
Palladium-Catalyzed Cyanation of Aryl Halides
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the palladium-catalyzed cyanation of aryl halides stands as a powerful testament to this.[1] This method has gained widespread adoption due to its generally mild reaction conditions and remarkable functional group tolerance.[2]
Mechanistic Rationale
The catalytic cycle of palladium-catalyzed cyanation is a well-studied process that typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst. The choice of ligand is crucial in facilitating the catalytic cycle and preventing catalyst deactivation.
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos) (0.04 mmol, 4 mol%)
-
Zinc cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd(OAc)₂, XPhos, and Zn(CN)₂.
-
Add DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.
Performance and Limitations
Palladium-catalyzed cyanation offers excellent yields for a wide range of aryl bromides and iodides, and with the development of sophisticated ligands, even less reactive aryl chlorides can be efficiently converted.[3] The method exhibits high functional group tolerance, with esters, ketones, and even aldehydes often remaining intact.[4] However, the cost of palladium catalysts and ligands can be a significant drawback for large-scale synthesis. Furthermore, complete removal of palladium from the final product is a critical concern in pharmaceutical applications and often requires specialized purification techniques.[5][6]
The Sandmeyer Reaction
A classic transformation in organic chemistry, the Sandmeyer reaction provides a reliable and cost-effective route to substituted benzonitriles from readily available anilines.[1] The reaction proceeds via a diazonium salt intermediate, which is then converted to the nitrile using a copper(I) cyanide salt.[7]
Mechanistic Rationale
The Sandmeyer reaction is a two-step process.[8] The first step is the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The second step involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.[8]
Experimental Protocol: Sandmeyer Cyanation of a Substituted Aniline
Materials:
-
Substituted aniline (1.0 mmol)
-
Hydrochloric acid (concentrated, 3.0 mL)
-
Sodium nitrite (NaNO₂) (1.1 mmol) in water (2 mL)
-
Copper(I) cyanide (CuCN) (1.2 mmol)
-
Sodium cyanide (NaCN) (2.4 mmol) in water (4 mL)
Procedure:
-
Diazotization: Dissolve the substituted aniline in hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes.
-
Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to obtain the substituted benzonitrile.
Performance and Limitations
The Sandmeyer reaction is a robust and economical method, particularly for large-scale synthesis, due to the low cost of the reagents. However, the use of highly toxic cyanide salts and the generation of copper-containing waste are significant environmental and safety concerns. The reaction conditions are often harsh, and the yields can be variable, especially for substrates with sensitive functional groups. Diazonium salts are also known to be unstable and potentially explosive, requiring careful temperature control during their preparation and use.
The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles by the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures.[9]
Mechanistic Rationale
The mechanism of the Rosenmund-von Braun reaction is believed to involve a nucleophilic aromatic substitution pathway. It is proposed that the reaction proceeds through the formation of a Cu(III) intermediate via oxidative addition of the aryl halide to Cu(I)CN. Reductive elimination from this intermediate then yields the aryl nitrile and regenerates the active copper species. The high temperatures are necessary to overcome the activation energy for the oxidative addition step.[4]
Experimental Protocol: Rosenmund-von Braun Reaction
Materials:
-
Aryl iodide or bromide (1.0 mmol)
-
Copper(I) cyanide (CuCN) (1.2-2.0 mmol)
-
High-boiling polar aprotic solvent (e.g., DMF, NMP, or pyridine) (5 mL)
Procedure:
-
Combine the aryl halide and copper(I) cyanide in a round-bottom flask equipped with a reflux condenser.
-
Add the solvent and heat the mixture to reflux (typically 150-200 °C).
-
Maintain the reaction at reflux for several hours (4-24 hours), monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture.
-
The workup often involves treatment with a solution of ferric chloride and hydrochloric acid or aqueous ammonia to decompose the copper complexes and facilitate product extraction.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by distillation, recrystallization, or column chromatography.
Performance and Limitations
The Rosenmund-von Braun reaction is a straightforward method that does not require the preparation of unstable diazonium salts. However, it suffers from several drawbacks, including the need for high reaction temperatures, which limits its compatibility with sensitive functional groups.[4] The use of stoichiometric or excess amounts of toxic copper cyanide and the often difficult purification to remove copper residues are significant disadvantages.[4]
Synthesis from Benzaldehydes and Derivatives
The conversion of benzaldehydes and their derivatives, such as benzamides, into benzonitriles offers an alternative and often greener approach. These methods typically involve a dehydration or an oxidative process.
From Benzaldehydes via Oximes
A common and efficient method involves the one-pot conversion of a substituted benzaldehyde to the corresponding benzonitrile. This is typically achieved by first forming an aldoxime in situ by reaction with hydroxylamine, followed by dehydration using a variety of reagents.[10]
The reaction proceeds in two main stages. First, the benzaldehyde reacts with hydroxylamine to form a benzaldoxime. In the second step, a dehydrating agent or catalyst facilitates the elimination of a water molecule from the oxime to yield the nitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)[11]
-
Anhydrous ferrous sulfate (FeSO₄) (catalytic amount)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add the substituted benzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate.
-
Add DMF and reflux the mixture for 2-3 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization. Yields are often in the range of 90-95%.[12]
Ammoxidation of Substituted Toluenes
For industrial-scale production, the ammoxidation of substituted toluenes is a highly efficient and atom-economical process.[13] This gas-phase reaction involves the catalytic oxidation of a toluene derivative in the presence of ammonia and air.
Ammoxidation is a cost-effective and environmentally friendly method for large-scale production, with water being the only major byproduct.[13] However, it requires specialized high-temperature and high-pressure equipment, making it less suitable for laboratory-scale synthesis. The reaction conditions can also be harsh, which may not be compatible with sensitive substrates.
Comparative Analysis
To facilitate a direct comparison, the following table summarizes the key performance indicators for each synthetic route.
| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction | Rosenmund-von Braun Reaction | From Benzaldehydes (One-Pot) |
| Starting Material | Aryl Halides/Triflates | Anilines | Aryl Halides | Benzaldehydes |
| Typical Yield | Very Good to Excellent (80-99%) | Moderate to Good (60-90%) | Moderate to Good (60-90%) | Excellent (90-99%)[13][14] |
| Reaction Conditions | Mild to Moderate (50-120 °C) | Low Temperature (0-60 °C) | High Temperature (150-200 °C) | Moderate (70-120 °C)[11][13] |
| Functional Group Tolerance | Excellent | Moderate | Poor | Good to Excellent |
| Key Reagents | Pd catalyst, Ligand, Cyanide source | NaNO₂, Acid, CuCN | CuCN | NH₂OH·HCl, Dehydrating agent/Catalyst |
| Toxicity & Safety Concerns | Toxic Pd, ligands, and cyanide sources | Toxic cyanides, unstable diazonium salts | Highly toxic CuCN | Less toxic reagents generally |
| Cost-Effectiveness | High (catalyst and ligand cost) | High (reagent cost) | Moderate (reagent cost) | Very High (low-cost reagents)[10] |
| Purification Challenges | Removal of residual palladium | Removal of copper salts and colored byproducts | Difficult removal of copper salts | Generally straightforward |
| Green Chemistry Aspects | Poor (heavy metal catalyst, toxic ligands) | Poor (toxic reagents, byproducts) | Poor (stoichiometric toxic metal cyanide) | Good to Excellent (greener reagents available) |
Conclusion and Recommendations
The choice of synthetic route for substituted benzonitriles is a multifaceted decision that depends on the specific requirements of the synthesis, including scale, substrate complexity, cost considerations, and environmental impact.
-
For laboratory-scale synthesis with high functional group tolerance and a need for high yields , Palladium-Catalyzed Cyanation is often the method of choice, provided the cost of the catalyst and ligand is not prohibitive and stringent purification to remove palladium is feasible.
-
The Sandmeyer Reaction remains a viable and economical option, especially for large-scale syntheses where the starting aniline is readily available and the potential hazards can be safely managed.
-
The Rosenmund-von Braun Reaction , while historically significant, is now less commonly used due to its harsh conditions and the availability of milder alternatives.
-
Synthesis from Benzaldehydes represents a highly attractive, often greener, and cost-effective alternative, particularly for one-pot procedures that offer high yields and straightforward purification.[10] This approach is highly recommended for both laboratory and industrial applications where the corresponding aldehyde is accessible.
As the field of organic synthesis continues to evolve, the development of more sustainable and efficient catalytic systems will undoubtedly further refine the synthetic strategies for this important class of compounds.
References
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances, 9(31), 17631-17638. [Link]
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Benzonitrile. (n.d.). In Grokipedia. Retrieved January 25, 2026, from [Link]
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. [Link]
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Benzaldehyde To Benzonitrile. (n.d.). Scribd. [Link]
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances, 9(31), 17631-17638. [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2014). ACS Publications. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
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Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters. (2000). PubMed. [Link]
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Efficient, Functional Group‐Tolerant, and Catalyst‐Free Nitrile Formation from Aldehydes. (2020). ResearchGate. [Link]
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How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
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Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Copper-catalyzed cyanation of arenes using benzyl nitrile as a cyanide anion surrogate. (2017). Royal Society of Chemistry. [Link]
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Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. (2023). ResearchGate. [Link]
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Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave. [Link]
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Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). ACS Publications. [Link]
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Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. (1981). PubMed. [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 13C NMR
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. While numerous analytical techniques contribute pieces to the structural puzzle, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides direct, high-resolution insight into the carbon skeleton of a molecule.[1][2] This guide offers an in-depth comparison of 13C NMR with other common analytical methods, providing the experimental and theoretical rationale to empower researchers in their structural elucidation workflows.
The Unique Power of 13C NMR: A Direct Look at the Carbon Backbone
Unlike ¹H NMR, which probes the proton environment, 13C NMR directly observes the carbon nuclei.[3][4] This fundamental difference provides several distinct advantages:
-
Exceptional Signal Dispersion: 13C chemical shifts span a much wider range (0-220 ppm) compared to ¹H NMR (0-12 ppm).[3] This broad spectral window minimizes signal overlap, often allowing for the resolution of a distinct peak for every unique carbon atom in the molecule, even in complex structures.[3]
-
Direct Carbon Count: In a standard broadband-decoupled 13C NMR spectrum, each non-equivalent carbon atom typically produces a single peak.[4][5] This allows for a direct count of the unique carbon environments, a crucial piece of information for verifying a proposed structure.
-
Sensitivity to Functional Groups: The chemical shift of a 13C nucleus is highly sensitive to its electronic environment, making it an excellent tool for identifying functional groups such as carbonyls (ketones, esters), alkenes, alkynes, and carbons bonded to heteroatoms.[3][6]
The primary challenge of 13C NMR lies in its low sensitivity. This arises from two factors: the low natural abundance (1.1%) of the 13C isotope (the major 12C isotope is NMR-inactive) and a smaller magnetogyric ratio compared to protons.[1][2] Consequently, 13C NMR experiments require more sample or longer acquisition times than ¹H NMR.[2][7]
dot graph TD { bgcolor="#F1F3F4"; node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Workflow from reaction to structure confirmation."
A Comparative Analysis: 13C NMR vs. Other Techniques
No single technique tells the whole story. The most robust structural confirmations come from the synergistic use of multiple analytical methods. 13C NMR provides unique data that complements other techniques beautifully.
dot graph LR { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} caption: "Synergistic use of analytical data."
| Technique | Information Provided | Strengths | Limitations | Synergy with 13C NMR |
| 13C NMR | Number and type of unique carbon atoms (sp³, sp², sp), functional groups.[3] | Excellent resolution, direct view of carbon skeleton. | Low sensitivity, generally not quantitative without special setup.[2][5] | Complements ¹H NMR by confirming the carbon count and identifying quaternary centers. |
| ¹H NMR | Number and type of unique protons, neighboring protons (connectivity), quantitative ratios. | High sensitivity, fast acquisition, provides detailed connectivity data. | Signal overlap in complex molecules, indirect information about the carbon skeleton. | Provides the proton framework that can be mapped onto the carbon skeleton from 13C NMR. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (high-res MS), fragmentation patterns. | Extremely high sensitivity, provides molecular formula. | Does not provide direct connectivity information for isomers. | Confirms the molecular formula, which must match the carbon and hydrogen count from NMR. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, N-H, C≡N). | Fast, simple, excellent for identifying key functional groups. | Provides limited information on the overall molecular skeleton. | Confirms functional groups (e.g., a carbonyl) whose carbon signal is then located in the 13C spectrum. |
While standard broadband-decoupled 13C NMR spectra are not inherently quantitative due to the Nuclear Overhauser Effect (NOE) and variations in relaxation times, quantitative 13C NMR is achievable.[5] This requires specific experimental setups, such as using inverse-gated decoupling and long relaxation delays, to ensure all signals are fully relaxed before the next pulse.[2] However, for routine confirmation of product ratios, standard decoupled spectra can often provide reliable results quickly, especially when comparing isomers where structural similarities lead to similar relaxation properties.[8]
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
The quality of the final spectrum is directly dependent on meticulous sample preparation and correct instrument parameter selection.
Step-by-Step Methodology:
-
Sample Preparation:
-
Concentration: Due to the low sensitivity of 13C NMR, a higher concentration is required compared to ¹H NMR. Aim for 50-100 mg of your purified product, though usable spectra can be obtained with as little as 10 mg with longer acquisition times.[7] For an adequate signal-to-noise ratio, a concentration of approximately 3 mg per non-equivalent carbon is a good guideline.[9]
-
Solvent: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).[10] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and analyte peaks.
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the sample through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Referencing: While modern spectrometers can lock onto the deuterium signal of the solvent, Tetramethylsilane (TMS) is the standard reference compound, defined as 0 ppm.[3][11] The residual solvent peak can also be used as a secondary reference.[12]
-
-
Instrument Setup & Acquisition:
-
Spectrometer Tuning: Ensure the spectrometer probe is properly tuned to the 13C frequency.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks.
-
Key Acquisition Parameters:
-
Pulse Program: Select a standard 1D carbon experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width (SW): Set a wide spectral width to encompass all possible carbon signals, typically from 0 to 220 ppm.
-
Number of Scans (NS): This is highly dependent on sample concentration. A concentrated sample might require a few hundred scans, while a dilute sample could require several thousand. The signal-to-noise ratio improves with the square root of the number of scans.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typical for routine qualitative spectra. Quaternary carbons have longer relaxation times and may appear weaker or be absent with short delays.[11]
-
-
Data Interpretation: From Peaks to Structure
Interpreting a 13C spectrum is a systematic process.
-
Number of Signals: Count the number of peaks. This corresponds to the number of chemically non-equivalent carbons. Molecular symmetry can reduce the number of signals; equivalent carbons will produce a single peak.[5]
-
Chemical Shift (δ): The position of a peak on the x-axis (in ppm) provides information about the carbon's chemical environment. Electronegative atoms (like oxygen or halogens) deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[3][6]
Typical 13C Chemical Shift Ranges:
| Carbon Environment | Chemical Shift (ppm) |
| Alkyl (sp³) | 10 - 50 |
| C-O (Alcohol, Ether) | 50 - 80 |
| Alkyne (sp) | 70 - 90 |
| Alkene (sp²) | 100 - 150 |
| Aromatic (sp²) | 110 - 160 |
| Ester, Acid, Amide (C=O) | 160 - 185 |
| Ketone, Aldehyde (C=O) | 190 - 220+ |
| (Data sourced from multiple references including[1][6][11]) |
Advanced Techniques: DEPT for Multiplicity Information
A standard 13C spectrum does not distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment solves this problem.[13][14] By running a series of experiments (DEPT-45, DEPT-90, and DEPT-135), one can determine the multiplicity of each carbon signal.[1][15]
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[1][15] Quaternary carbons are absent in all DEPT spectra.
By comparing the standard broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, a complete picture of the carbon skeleton and its attached protons can be assembled, providing powerful, unambiguous evidence for the final structure confirmation.[16]
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A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and agrochemicals, 3-Hydroxy-5-(trifluoromethyl)benzonitrile serves as a critical intermediate. The precise quantification of this analyte within complex reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
The Analytical Challenge: Why Accurate Quantification Matters
The presence of the trifluoromethyl group in 3-Hydroxy-5-(trifluoromethyl)benzonitrile imparts unique physicochemical properties that can influence its reactivity and the overall success of a synthetic route. In-process control through accurate quantification allows chemists to:
-
Monitor Reaction Progression: Track the consumption of starting materials and the formation of the desired product in real-time.
-
Determine Reaction Endpoints: Identify the optimal time to quench a reaction to maximize yield and minimize impurity formation.
-
Quantify Yield and Purity: Obtain reliable data for process optimization and scale-up.
-
Ensure Process Safety and Reproducibility: Maintain tight control over reaction parameters to ensure consistent outcomes.
Given the complexity of typical reaction matrices, which may contain starting materials, reagents, catalysts, and byproducts, the chosen analytical method must be both selective and sensitive.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[1] For the analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a reversed-phase HPLC method with UV detection is a suitable and widely adopted approach.
Principle of Separation
In reversed-phase HPLC, the stationary phase (typically a C18-functionalized silica) is nonpolar, while the mobile phase is a polar solvent mixture, often a combination of water and a polar organic solvent like acetonitrile or methanol.[2] As the sample mixture is pumped through the column, compounds with higher polarity will have a greater affinity for the mobile phase and elute earlier. Conversely, less polar compounds, like our analyte, will interact more strongly with the nonpolar stationary phase and elute later. This differential partitioning allows for the separation of the analyte from other components in the reaction mixture. The trifluoromethyl and nitrile groups contribute to the molecule's polarity, influencing its retention behavior.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation and Materials:
-
HPLC System equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Formic acid (for mobile phase modification, if needed for MS compatibility).[3]
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile reference standard.
Sample Preparation:
-
Quench and Dilute: At the desired time point, withdraw an aliquot of the reaction mixture. Quench the reaction appropriately (e.g., by adding a suitable solvent or cooling).
-
Solvent Dilution: Dilute the quenched aliquot with a solvent compatible with the mobile phase (e.g., a 1:1 mixture of acetonitrile and water) to a concentration within the linear range of the method.[4]
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed for complex mixtures. For example, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. A typical gradient might be: 50% Acetonitrile in water, increasing to 95% Acetonitrile over 10 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of 3-Hydroxy-5-(trifluoromethyl)benzonitrile, a suitable wavelength (e.g., 254 nm) should be selected for maximum absorbance and sensitivity.
-
Injection Volume: 10 µL.
Data Analysis: Quantification is achieved by integrating the peak area of the analyte in the chromatogram and comparing it to a calibration curve generated from the analysis of known concentrations of the reference standard.
Workflow for HPLC Analysis
Caption: Workflow for the quantitative analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile by HPLC.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[6] Given that 3-Hydroxy-5-(trifluoromethyl)benzonitrile has a moderate boiling point, GC-MS presents a viable and highly selective alternative to HPLC.
Principle of Separation and Detection
In GC, the sample is vaporized and injected into a heated column. An inert carrier gas (e.g., helium) acts as the mobile phase. The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster.
After separation in the GC column, the eluted compounds enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The mass spectrum serves as a "molecular fingerprint," allowing for highly specific identification and quantification.
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and an electron ionization (EI) source.[4]
-
Helium (carrier gas).
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate) for sample dilution.
-
3-Hydroxy-5-(trifluoromethyl)benzonitrile reference standard.
Sample Preparation:
-
Quench and Extract: Similar to the HPLC preparation, an aliquot of the reaction mixture is quenched.
-
Liquid-Liquid Extraction: To remove non-volatile components and transfer the analyte to a GC-compatible solvent, a liquid-liquid extraction may be necessary. For example, the quenched aqueous mixture can be extracted with ethyl acetate. The organic layer is then collected.
-
Dilution: The organic extract is diluted to a suitable concentration for GC-MS analysis.
-
Derivatization (Optional but Recommended): The hydroxyl group of the analyte can make it prone to peak tailing in the GC. To improve chromatographic performance, derivatization of the hydroxyl group to a less polar silyl ether (e.g., using BSTFA) is often beneficial.
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Quantification: Use selected ion monitoring (SIM) of a characteristic ion of the analyte for enhanced sensitivity and selectivity.
Data Analysis: The concentration of the analyte is determined by integrating the area of the selected ion peak and comparing it to a calibration curve prepared from the reference standard.
Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile by GC-MS.
Comparative Performance Analysis
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and available instrumentation.[5][7] Below is a comparison of the expected performance of each method for the quantification of 3-Hydroxy-5-(trifluoromethyl)benzonitrile.
| Parameter | HPLC-UV | GC-MS | Causality and Rationale |
| Specificity | Good to Excellent | Excellent | HPLC separates based on polarity, and co-elution with impurities of similar polarity is possible. GC-MS offers higher specificity due to separation by boiling point and detection by mass fragmentation patterns, which are unique to the molecule. |
| Sensitivity (LOD/LOQ) | Typically in the low µg/mL to high ng/mL range. | Can reach low ng/mL to pg/mL levels, especially with SIM mode.[8][9] | The mass spectrometer is generally a more sensitive detector than a UV detector. SIM mode further enhances sensitivity by focusing on specific ions. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Both techniques, when properly optimized, can provide excellent linearity over a defined concentration range.[10][11] |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can achieve high accuracy. GC-MS accuracy can be slightly more variable due to the potential for analyte loss during the more extensive sample preparation (extraction, derivatization).[8][10] |
| Precision (%RSD) | < 2% | < 5% | HPLC generally offers slightly better precision due to simpler sample preparation and the robustness of modern liquid chromatography systems. |
| Sample Preparation | Simpler (dilute and shoot) | More complex (extraction, possible derivatization) | HPLC's direct analysis of liquid samples simplifies the workflow. GC requires a volatile sample, often necessitating extraction and derivatization steps.[12] |
| Analysis Time | 10-20 minutes per sample | 15-30 minutes per sample | Run times are comparable, though GC temperature programming can sometimes lead to longer analysis times.[13] |
| Cost | Lower initial and operational costs | Higher initial and operational costs | GC-MS instruments are generally more expensive to purchase and maintain than HPLC-UV systems.[13] |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of 3-Hydroxy-5-(trifluoromethyl)benzonitrile in reaction mixtures. The choice of method should be guided by the specific analytical needs:
-
For routine in-process control where high throughput and ease of use are critical, HPLC-UV is often the preferred method. Its simpler sample preparation and lower operational cost make it a practical choice for frequent monitoring.
-
When high specificity and sensitivity are paramount, particularly for trace-level quantification or in the presence of complex interfering matrices, GC-MS is the superior option. The additional information provided by the mass spectrum can be invaluable for impurity identification and confirmation of analyte identity.
Ultimately, the most effective approach may involve using both techniques complementarily: HPLC for rapid, routine monitoring and GC-MS for method validation, detailed impurity profiling, and troubleshooting. The validation of any analytical method is crucial to ensure the reliability and accuracy of the data generated.[2][14]
References
-
PubMed. (2023, March 21). Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood. [Link]
-
SIELC. (n.d.). Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. [Link]
-
Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?[Link]
-
Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]
-
ResearchGate. (n.d.). Limit of detection (LOD) of benzodiazepines studied by various chromatographic methods published in the literature. [Link]
-
Unich. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
-
ResearchGate. (n.d.). Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of...[Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. [Link]
-
LCGC International. (2021, August 1). Development and Validation of Novel Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Densitometry Methods for the Quantification of Stigmasterol 3-O-β-D-Glucopyranoside (S3G) in Balanites Aegyptiaca Extract: Application to Newly Formulated Balanites Capsules. [Link]
-
NIH. (n.d.). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. [Link]
-
ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
NIH. (2022, March 10). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. [Link]
-
European Commission. (n.d.). Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil. [Link]
-
KIET. (n.d.). A New Validated Rp Hplc Method For Simultaneous. [Link]
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
-
ResearchGate. (n.d.). (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. [Link]
-
ResearchGate. (n.d.). validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters. [Link]
-
MedicalPaper.net. (2025, June 20). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. [Link]
-
Jetir.Org. (n.d.). analytical method development and validation of anti-diabetic drugs. [Link]
-
Chromatography Forum. (2012, May 31). GCMS limit of detection. [Link]
Sources
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- 3. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. Development and Validation of a DLLME-GC-MS-MS Method for the Determination of Benzotriazole UV Stabilizer UV-327 and Its Metabolites in Human Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. medicalpaper.net [medicalpaper.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
